molecular formula C7H15NO3S B1279444 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide CAS No. 205194-33-8

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1279444
CAS No.: 205194-33-8
M. Wt: 193.27 g/mol
InChI Key: VAJSFWFPXNWBLF-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJSFWFPXNWBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465751
Record name 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205194-33-8
Record name 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. This document consolidates the available physicochemical data, discusses its synthetic context, and explores its potential applications based on the well-established bioactivity of the broader thiomorpholine scaffold. While specific biological data for this particular derivative is not extensively available in current literature, this guide aims to equip researchers with the foundational knowledge required for its handling, characterization, and exploration in drug discovery and development endeavors.

Introduction: The Thiomorpholine Scaffold and Its Significance

The thiomorpholine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of biologically active compounds.[1][2][3] Its sulfur and nitrogen heteroatoms provide unique physicochemical properties, including the potential for hydrogen bonding and metabolic stability. The oxidation state of the sulfur atom, in this case, a sulfone (1,1-dioxide), further modulates the electronic and steric properties of the molecule, often enhancing its polarity and potential for specific biological interactions.

Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Antibacterial [3]

  • Anti-inflammatory [3]

  • Anticancer [3]

  • Antitubercular [2][3]

  • Antiprotozoal [2][3]

  • Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes[2][3]

  • Hypolipidemic [2][3]

  • Antimalarial [2][3]

  • Antioxidant [2][3]

Given this broad spectrum of activity, novel derivatives of the thiomorpholine scaffold, such as this compound, are of significant interest to researchers as building blocks for new therapeutic agents.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueSource(s)
CAS Number 205194-33-8[4][5][6]
Molecular Formula C₇H₁₅NO₃S[4][5]
Molecular Weight 193.26 g/mol [4][5]
Appearance White to light yellow to light orange powder/crystal[4]
Melting Point 70.0 - 74.0 °C[4][6][7]
Purity (by GC) >98.0%[4]
Solubility Soluble in Methanol[4]
Storage Conditions Room temperature, recommended in a cool, dark place (<15°C). Store under inert gas.[4]
Sensitivity Air sensitive[4]

Synthesis and Characterization

General Synthetic Strategies for Thiomorpholine Derivatives

A plausible synthetic route to 4-(3-Hydroxypropyl)thiomorpholine could involve the N-alkylation of thiomorpholine with a 3-carbon electrophile containing a protected hydroxyl group, followed by deprotection and subsequent oxidation of the sulfur atom to the sulfone.

Diagram: General Synthetic Workflow for N-Substituted Thiomorpholine Dioxides

G cluster_synthesis Synthetic Pathway A Thiomorpholine C N-Alkylated Thiomorpholine A->C N-Alkylation B Electrophilic Reagent (e.g., 3-halopropanol derivative) B->C E This compound C->E Oxidation D Oxidizing Agent (e.g., H₂O₂, m-CPBA) D->E

Caption: A generalized synthetic workflow for N-substituted thiomorpholine dioxides.

Characterization Techniques

The structural confirmation and purity assessment of this compound would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the presence of the propyl chain and the thiomorpholine ring. Supplier data confirms that the NMR spectrum is consistent with the structure.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Gas Chromatography (GC): As indicated by supplier data, GC is used to determine the purity of the compound.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and the strong, characteristic absorptions of the S=O bonds in the sulfone group.

Experimental Protocol: A Generic Approach to Characterization

Objective: To confirm the identity and purity of a supplied sample of this compound.

Materials:

  • Sample of this compound

  • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

  • Solvents for GC and MS analysis (e.g., Methanol, Acetonitrile)

  • NMR spectrometer, GC-MS system, FTIR spectrometer

Procedure:

  • Sample Preparation:

    • For NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent.

    • For GC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol.

    • For FTIR: Prepare a KBr pellet or acquire the spectrum using an ATR accessory.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Resonances corresponding to the protons on the thiomorpholine ring, the N-CH₂, the central CH₂ of the propyl chain, the CH₂-OH, and the OH proton.

    • Expected ¹³C NMR signals: Resonances for the carbon atoms of the thiomorpholine ring and the propyl side chain.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The GC will provide a retention time and an assessment of purity based on the peak area.

    • The MS will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound, and a characteristic fragmentation pattern.

  • FTIR Analysis:

    • Acquire the IR spectrum.

    • Look for characteristic absorption bands: a broad peak around 3400 cm⁻¹ (O-H stretch), C-H stretching peaks around 2850-3000 cm⁻¹, and strong S=O stretching bands for the sulfone group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is lacking, its structure suggests it is primarily intended as a synthetic building block or intermediate .[1] The presence of a primary hydroxyl group provides a reactive handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules through reactions such as:

  • Esterification

  • Etherification

  • Conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution

Diagram: Role as a Synthetic Intermediate

G cluster_application Application as a Building Block A 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide C Novel Drug Candidate A->C Incorporation via -OH group derivatization B Bioactive Scaffold or Pharmacophore B->C Conjugation

Caption: Role of the compound as an intermediate in drug candidate synthesis.

The thiomorpholine 1,1-dioxide moiety can be used to impart desirable properties to a drug candidate, such as:

  • Improved Pharmacokinetics: The polar sulfone group can increase water solubility and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[8]

  • Modulation of Biological Activity: The rigid, chair-like conformation of the thiomorpholine ring can orient substituents in a specific spatial arrangement, which can be critical for binding to a biological target.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.

Safety and Handling

While a detailed toxicological profile for this compound is not available, general precautions for handling laboratory chemicals should be observed. The compound is listed as air-sensitive , and therefore, should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion and Future Directions

This compound is a well-characterized chemical entity with defined physicochemical properties. Its primary utility for researchers in drug development lies in its role as a synthetic intermediate. The presence of a reactive hydroxyl group and the stable, polar thiomorpholine 1,1-dioxide scaffold make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.

Future research efforts should focus on the biological evaluation of this compound and its derivatives to explore potential standalone therapeutic activity or to validate its utility in modifying the properties of known pharmacophores. The broad bioactivity of the thiomorpholine scaffold suggests that derivatives of this compound could be promising candidates for a variety of disease targets.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-269. ([Link])

  • Cebeci, Y. U., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. ([Link])

  • Karakas, D., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1291. ([Link])

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. ([Link])

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. ([Link])

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various... ([Link])

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. ([Link])

  • Al-Haideri, R. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(1). ([Link])

  • Li, H., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 24(18), 3369. ([Link])

  • Molbase. (n.d.). This compound price. ([Link])

Sources

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide structure and properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide: Structure, Properties, and Synthetic Utility

Abstract: The thiomorpholine 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and versatile biological activities.[1] This guide provides a comprehensive technical overview of a key derivative, this compound. We will dissect its molecular structure, detail its physicochemical properties, propose a robust and logical synthetic pathway with a detailed experimental protocol, and explore its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Molecular Profile and Physicochemical Characteristics

This compound, identified by CAS number 205194-33-8, is a bifunctional organic compound featuring a saturated heterocyclic sulfone and a primary alcohol.[2] The core structure consists of a six-membered thiomorpholine ring where the sulfur atom is fully oxidized to a sulfone (S,S-dioxide). A three-carbon chain terminating in a hydroxyl group is attached to the ring's nitrogen atom.

The sulfone group is a critical feature, acting as a potent hydrogen bond acceptor while being metabolically stable. Its polarity significantly influences the molecule's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The terminal hydroxyl group on the N-propyl substituent offers a site for hydrogen bonding interactions with biological targets or serves as a reactive handle for subsequent chemical modifications, such as esterification or etherification, to generate compound libraries or prodrugs.

Caption: 2D Structure of this compound.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 205194-33-8[2]
Molecular Formula C₇H₁₅NO₃S[2]
Molecular Weight 193.26 g/mol [2]
Synonyms 3-(1,1-Dioxothiomorpholino)-1-propanol
Appearance White to light yellow/orange solid powder or crystal[2]
Melting Point 70-74 °C
Purity ≥98.0% (GC)[2]
Solubility Soluble in Methanol
Storage Conditions Air sensitive; store at room temperature (<15°C recommended) under an inert gas in a cool, dark place.[2]

Synthesis Strategy and Experimental Protocol

While specific peer-reviewed syntheses for this exact molecule are not detailed in readily available literature, a logical and robust two-step synthetic pathway can be devised from commercially available starting materials. The strategy involves the N-alkylation of the parent heterocycle, thiomorpholine, followed by the oxidation of the sulfide to the target sulfone. This approach is standard in heterocyclic chemistry and provides a reliable method for accessing N-substituted thiomorpholine 1,1-dioxides.

Proposed Synthetic Pathway

The synthesis is best approached in two distinct steps:

  • Step 1: N-Alkylation. Reaction of thiomorpholine with 3-chloro-1-propanol in the presence of a non-nucleophilic base to form the intermediate, 4-(3-hydroxypropyl)thiomorpholine.

  • Step 2: Oxidation. Selective oxidation of the sulfur atom in the intermediate using a suitable oxidizing agent, such as hydrogen peroxide, to yield the final product, this compound.

G start Thiomorpholine + 3-Chloro-1-propanol step1 Step 1: N-Alkylation (Base, Solvent, Heat) start->step1 intermediate Intermediate: 4-(3-hydroxypropyl)thiomorpholine step1->intermediate step2 Step 2: Oxidation (H₂O₂, Solvent) intermediate->step2 product Final Product: 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide step2->product

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Trustworthiness Note: This protocol includes checkpoints for reaction monitoring (e.g., TLC, LC-MS), which are crucial for self-validation. These analyses confirm the consumption of starting material and the formation of the desired product at each stage, ensuring the chemist can make informed decisions about reaction time, workup, and purification.

Step 1: Synthesis of 4-(3-hydroxypropyl)thiomorpholine

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine (1.0 eq.), acetonitrile (5 mL per mmol of thiomorpholine), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add 3-chloro-1-propanol (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

    • Causality: Acetonitrile is a suitable polar aprotic solvent, and K₂CO₃ is a cost-effective base to neutralize the HCl generated during the Sₙ2 reaction. Refluxing provides the necessary activation energy for the alkylation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the thiomorpholine starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel or used directly in the next step if deemed sufficiently pure by analysis.

Step 2: Synthesis of this compound

  • Setup: Dissolve the crude or purified 4-(3-hydroxypropyl)thiomorpholine (1.0 eq.) from Step 1 in methanol (5 mL per mmol) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.

  • Reagent Addition: Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.5 eq.) dropwise to the stirring solution, ensuring the internal temperature does not exceed 20°C.

    • Causality: Hydrogen peroxide is a common and effective oxidant for converting sulfides to sulfones. The reaction is exothermic, necessitating controlled addition at low temperature to prevent runaway reactions. Methanol is a suitable solvent that is miscible with both the organic substrate and the aqueous oxidant.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the sulfide intermediate and the appearance of the sulfone product.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The thiomorpholine 1,1-dioxide scaffold is a bioisostere of the widely used morpholine ring, but with distinct properties that medicinal chemists can exploit. The sulfone group is more polar and a stronger hydrogen bond acceptor than the ether oxygen in morpholine, which can lead to improved solubility and different binding interactions.

Key Roles and Potential Applications:

  • Scaffold for Bioactive Agents: The parent scaffold is integral to numerous compounds with demonstrated biological activity, including antitubercular, antimalarial, hypolipidemic, and antioxidant properties.[1] For instance, the antibiotic Sutezolid, a thiomorpholine analogue of Linezolid, highlights the scaffold's importance in developing next-generation therapeutics.[1]

  • Intermediate for Library Synthesis: this compound is an ideal building block. The terminal hydroxyl group serves as a versatile synthetic handle for diversification. It can be used in esterification, etherification, or click chemistry reactions to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

  • Pharmacophore Element: The hydroxypropyl chain can directly participate in binding to a biological target. The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule in a protein's active site. This is particularly relevant in the design of kinase inhibitors and other enzyme-targeted therapies.

  • Improving ADME Properties: The introduction of the polar sulfone and hydroxyl groups is a common strategy to enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing a drug candidate's pharmacokinetic profile.

G Core Thiomorpholine 1,1-Dioxide Core Properties Physicochemical Properties (Solubility, Stability) Core->Properties Governs Activity Biological Activity (Target Binding) Core->Activity Influences SideChain 3-Hydroxypropyl Side Chain SideChain->Properties Modulates SideChain->Activity Provides H-Bonding & Synthetic Handle

Caption: Key structural elements influencing the compound's utility.

Safety and Handling

Comprehensive toxicological data for this compound is not publicly available. Therefore, safety precautions should be based on the data for the parent compound, thiomorpholine 1,1-dioxide, and general principles of laboratory safety.

  • Hazards: The parent compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is prudent to assume this derivative carries similar risks.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust and prevent contact with skin and eyes.[4][5]

  • Storage: The compound is listed as air-sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place to maintain product quality.[5][6]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Chemical Synthesis. Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. [Link]

  • Steiner, A., et al. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12324096, Thiomorpholine 1,1-dioxide hydrochloride. [Link]

  • National Center for Biotechnology Information. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

Sources

An In-Depth Technical Guide to 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 205194-33-8 Molecular Formula: C₇H₁₅NO₃S Synonyms: 3-(1,1-Dioxothiomorpholino)-1-propanol, 3-(1,1-Dioxo-thiomorpholin-4-yl)-propan-1-ol

Introduction: The Strategic Importance of the Thiomorpholine 1,1-Dioxide Scaffold

In the landscape of modern medicinal chemistry, the thiomorpholine 1,1-dioxide moiety has emerged as a privileged scaffold. Its rigid, chair-like conformation, combined with the hydrogen bond accepting capability of the sulfone group, makes it an attractive isostere for other saturated heterocycles like morpholine and piperazine. The sulfone group is not merely a passive structural element; its polarity and metabolic stability significantly influence the pharmacokinetic properties of a drug candidate, often enhancing solubility and metabolic resistance compared to the corresponding sulfide.

This guide focuses on a specific, functionalized derivative, 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide . The presence of a primary hydroxyl group on the N-alkyl substituent transforms this molecule from a simple heterocyclic core into a versatile and highly valuable building block for drug discovery and development. The hydroxyl group serves as a crucial handle for further chemical elaboration, allowing for the introduction of diverse functionalities through etherification, esterification, or oxidation, thereby enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its role as a key pharmaceutical intermediate, and analytical characterization methods for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] The incorporation of the sulfone and hydroxyl groups renders the molecule polar, conferring solubility in solvents like methanol.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 205194-33-8TCI Chemicals[1]
Molecular Formula C₇H₁₅NO₃STCI Chemicals[1]
Molecular Weight 193.26 g/mol TCI Chemicals[1]
Appearance White to Light yellow powder/crystalTCI Chemicals[1]
Melting Point 70.0 - 74.0 °CTCI Chemicals[1]
Purity >98.0% (by GC)TCI Chemicals[1]
Solubility Soluble in MethanolTCI Chemicals[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically achieved through a two-step process starting from thiomorpholine, or a one-step N-alkylation of the pre-formed thiomorpholine 1,1-dioxide. The latter is often preferred to avoid oxidation of potentially sensitive functionalities on the alkylating agent.

Core Experimental Protocol: N-Alkylation of Thiomorpholine 1,1-Dioxide

This protocol describes the nucleophilic substitution reaction between thiomorpholine 1,1-dioxide and a suitable 3-carbon electrophile, such as 3-chloro-1-propanol or 3-bromo-1-propanol.

Causality: The secondary amine nitrogen of thiomorpholine 1,1-dioxide acts as a nucleophile, attacking the electrophilic carbon of the halopropanol. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it effectively solvates the ions involved without interfering with the nucleophilic attack.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thiomorpholine 1,1-dioxide (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by the addition of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 3-chloro-1-propanol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to yield the pure this compound.

G reagents Thiomorpholine 1,1-Dioxide 3-Chloro-1-propanol K₂CO₃ (Base) Acetonitrile (Solvent) reaction Heat to Reflux (82°C, 12-24h) Reaction Monitoring (TLC/LC-MS) reagents->reaction Input workup 1. Cool to RT 2. Filter salts 3. Concentrate filtrate reaction->workup Completion purification Silica Gel Chromatography (DCM/MeOH Gradient) workup->purification Crude Product product Pure this compound purification->product Final Product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Versatile Linker and Scaffold

The primary utility of this compound in drug development is as a key pharmaceutical intermediate.[2] The thiomorpholine 1,1-dioxide core provides a desirable pharmacokinetic foundation, while the hydroxypropyl chain acts as a versatile linker. This linker allows for the covalent attachment of the scaffold to other pharmacophores or functional groups, enabling the construction of more complex and targeted molecules.

While specific, publicly disclosed drug candidates using this exact intermediate are not prevalent, its application can be inferred from its structural analogues and the known roles of the thiomorpholine scaffold. For example, the parent compound, thiomorpholine 1,1-dioxide, is a key intermediate in the synthesis of Filgotinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[3] Derivatives of thiomorpholine have shown a wide range of biological activities, including antibacterial and antimycobacterial properties.

The 3-hydroxypropyl side chain is particularly strategic for:

  • Ether Linkage Formation: The hydroxyl group can be deprotonated and reacted with an electrophile (e.g., an alkyl halide) to form an ether linkage, connecting the thiomorpholine dioxide moiety to another part of the target molecule.

  • Esterification: Reaction with a carboxylic acid or acyl chloride can form an ester, which can act as a prodrug moiety or as a stable covalent linker.

  • Click Chemistry: The hydroxyl group can be converted to other functional groups, such as an azide or alkyne, to participate in click chemistry reactions for efficient molecule assembly.

G cluster_core Core Intermediate cluster_reactions Functionalization Pathways cluster_application Drug Candidate Assembly HPTD 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide ether Etherification (e.g., Williamson Synthesis) HPTD->ether ester Esterification (e.g., with Acyl Chloride) HPTD->ester click Conversion to Azide/Alkyne (for Click Chemistry) HPTD->click drug Complex Bioactive Molecule (e.g., Kinase Inhibitor, Antibiotic) ether->drug Linker ester->drug Linker/Prodrug click->drug Linker

Caption: Role of the title compound as a versatile pharmaceutical intermediate.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is paramount. A combination of analytical techniques provides a self-validating system to confirm the structure and purity of the synthesized material.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the primary tool for structural confirmation. The spectrum will show characteristic signals for the propyl chain protons and the thiomorpholine ring protons. Key signals to expect include a triplet for the methylene group adjacent to the hydroxyl (-CH₂-OH), a triplet for the methylene group attached to the nitrogen (-N-CH₂-), and a multiplet for the central methylene group of the propyl chain. The protons on the thiomorpholine ring will appear as two distinct multiplets around 3.0-3.5 ppm.

  • ¹³C NMR: This confirms the carbon skeleton. Distinct signals will be present for the three unique carbons of the propyl chain and the two unique carbons of the thiomorpholine 1,1-dioxide ring.

2. Gas Chromatography (GC):

  • Purity Assessment: As indicated by suppliers, GC is the standard method for determining the purity of the final product, which should typically exceed 98%.[1]

3. Mass Spectrometry (MS):

  • Molecular Weight Confirmation: Electrospray ionization (ESI) mass spectrometry will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 194.08, confirming the molecular weight of 193.26 g/mol .

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the favorable properties of the thiomorpholine 1,1-dioxide scaffold while providing a reactive handle for extensive molecular elaboration. Its synthesis is straightforward, and its applications in constructing complex, biologically active molecules are significant. For researchers in drug discovery, this intermediate represents a reliable and versatile tool for accessing novel chemical matter and accelerating the development of next-generation therapeutics.

References

  • PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....

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An In-depth Technical Guide to L-Carnitine (C7H15NO3): Properties, Functions, and Applications in Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Molecular Formula: This guide focuses on the well-characterized and biologically significant molecule L-Carnitine, with the molecular formula C7H15NO3. The user's initial query referenced C7H15NO3S. Extensive database searches did not yield a common, well-documented compound with this specific formula relevant to the specified audience. The presence of sulfur might suggest an interest in biological sulfonic acid buffers (Good's buffers); however, none match the provided formula. Given the close match of the carbon, hydrogen, nitrogen, and oxygen counts, and the relevance of L-Carnitine to researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of its properties and applications.

Introduction to L-Carnitine

L-Carnitine, chemically known as (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, is a quaternary ammonium compound that plays a critical role in cellular metabolism.[1][2] It is a naturally occurring amino acid derivative, found in nearly all organisms and animal tissues.[2] While it can be synthesized in the human body, primarily in the liver and kidneys from the amino acids lysine and methionine, it is also obtained from dietary sources, with red meat and dairy products being particularly rich in L-carnitine.[3][4] For its crucial role in energy metabolism, it is often considered a conditionally essential nutrient.[4]

This guide will provide a detailed examination of the physical and chemical properties of L-Carnitine, its biological functions, and its applications in research and drug development.

Physicochemical Properties of L-Carnitine

L-Carnitine is a white, crystalline, and highly hygroscopic powder at room temperature.[1][5] As a zwitterionic molecule, it exhibits high solubility in water.[2][5]

Table 1: Key Physicochemical Properties of L-Carnitine
PropertyValueSource(s)
IUPAC Name (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate[1][6]
Molecular Formula C7H15NO3[2][6][7]
Molecular Weight 161.20 g/mol [1][2]
CAS Number 541-15-1[1][2][7]
Appearance White crystalline powder[1][2][5]
Melting Point 197-212 °C (decomposes)[1][7]
Solubility Highly soluble in water (2500 mg/mL); soluble in hot alcohol; practically insoluble in acetone, ether, and benzene.[1][5]
pKa 3.8[1]
Optical Rotation -29° to -32°[1]

Chemical Structure and Reactivity

L-Carnitine exists as two stereoisomers: L-carnitine and D-carnitine. The biologically active form is L-carnitine, while D-carnitine can be toxic as it may inhibit the activity of the L-isomer.[2] The molecule possesses a chiral center at the third carbon atom, which is hydroxylated.

The chemical stability of L-carnitine is noteworthy. It is stable in solutions with a pH range of 3 to 6 for over a year and can withstand temperatures above 200°C.[3][5] It is, however, hygroscopic and will absorb moisture from the air, potentially leading to deliquescence.[3][5]

Biological Role and Mechanism of Action

The primary and most well-understood function of L-carnitine is its essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[3][4]

The Carnitine Shuttle System

The transport of fatty acids into the mitochondria is facilitated by a series of enzymatic steps known as the carnitine shuttle.

CarnitineShuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 CPT I Fatty_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CAT CAT Acylcarnitine->CAT CPT1->Acylcarnitine CoA released CPT2 CPT II CAT->CPT2 Matrix_Acyl_CoA Fatty Acyl-CoA CPT2->Matrix_Acyl_CoA Carnitine released Beta_Oxidation β-Oxidation Matrix_Acyl_CoA->Beta_Oxidation

Figure 1: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.

Workflow of the Carnitine Shuttle:

  • Activation: Long-chain fatty acids in the cytosol are first activated to their coenzyme A (CoA) esters, forming fatty acyl-CoA.

  • Conversion: Carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to L-carnitine, forming acylcarnitine.

  • Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CAT).

  • Re-esterification: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) transfers the acyl group from acylcarnitine back to CoA, reforming fatty acyl-CoA.

  • β-Oxidation: The regenerated fatty acyl-CoA is now available for β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.

Applications in Research and Drug Development

The integral role of L-carnitine in cellular energy metabolism has made it a subject of extensive research and a target for therapeutic interventions.

  • Metabolic Disorders: L-carnitine deficiency, either primary or secondary, leads to impaired fatty acid oxidation and can result in a variety of clinical symptoms.[4] Research in this area focuses on the genetic basis of these deficiencies and the efficacy of L-carnitine supplementation.

  • Cardiovascular Disease: The heart muscle has a high energy demand and relies heavily on fatty acid oxidation. Studies have investigated the potential benefits of L-carnitine in conditions such as myocardial ischemia and heart failure.

  • Neurodegenerative Diseases: L-carnitine and its acetylated form, acetyl-L-carnitine, are being explored for their neuroprotective effects, potentially through mechanisms involving mitochondrial function and antioxidant activity.

  • Drug Delivery: The carnitine shuttle system has been investigated as a potential mechanism for targeted drug delivery to specific tissues or organelles.

  • Nutraceuticals and Supplements: L-carnitine is a popular dietary supplement for athletes, aiming to enhance exercise performance and recovery. It is also used in formulations for weight management and as a nutritional supplement in infant formulas.[3][5]

Experimental Protocols

Quantification of L-Carnitine in Biological Samples

A common method for the quantification of L-carnitine is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, tissue homogenate).

    • Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or perchloric acid).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

    • Use a mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) to separate L-carnitine from other sample components.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of L-carnitine and its fragments for quantification.

HPLC_MS_Workflow Sample Biological Sample Preparation Sample Preparation (Deproteinization, Centrifugation) Sample->Preparation HPLC HPLC Separation (Reversed-Phase Column) Preparation->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Figure 2: A generalized workflow for the quantification of L-Carnitine using HPLC-MS.

Safety and Handling

L-Carnitine is generally considered safe and non-toxic, with no significant adverse effects reported at typical dietary or supplemental intake levels.[3][5] It is stable under normal temperatures and pressures but is hygroscopic and should be stored in a dry environment.[3]

Conclusion

L-Carnitine is a vital molecule with a well-defined role in cellular energy metabolism. Its unique physicochemical properties and biological functions make it a compound of significant interest to researchers, scientists, and drug development professionals across various disciplines. A thorough understanding of its properties is essential for its effective application in both fundamental research and clinical settings.

References

  • Guidechem. L-carnitine 541-15-1 wiki.

  • PubChem. (-)-Carnitine | C7H15NO3 | CID 10917.

  • Supreme Pharmatech. L-Carnitine | C7H15NO3.

  • ChemicalBook. L-carnitine CAS#: 541-15-1.

  • Exposome-Explorer. Carnitine (Compound).

  • Cayman Chemical. L-Carnitine (CAS 541-15-1).

  • ChemicalBook. Different properties of L-carnitine.

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The Thiomorpholine 1,1-Dioxide Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Mechanism of Action in Biological Systems

Abstract

The thiomorpholine 1,1-dioxide scaffold has emerged as a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics such as metabolic stability and polarity.[1] This six-membered heterocyclic ring, featuring a sulfone group, serves as a versatile building block in the design of novel therapeutics.[2][3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of thiomorpholine 1,1-dioxide derivatives, with a focus on their role as kinase inhibitors and inducers of apoptosis. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms and provide detailed protocols for their investigation, offering a technical resource for researchers, scientists, and drug development professionals.

The Thiomorpholine 1,1-Dioxide Scaffold: Physicochemical Properties and Synthetic Strategies

The thiomorpholine 1,1-dioxide moiety is a saturated six-membered ring containing both nitrogen and sulfur atoms, with the sulfur atom oxidized to a sulfone.[2] This structural feature imparts a high degree of polarity and the ability to act as a hydrogen bond acceptor, which can facilitate strong interactions with biological targets.[6] The sulfone group is also metabolically robust, often introduced as a bioisosteric replacement for less stable functionalities to improve the pharmacokinetic profile of a drug candidate.

General Synthetic Workflow

A common and straightforward method for the synthesis of the thiomorpholine 1,1-dioxide core involves the oxidation of the parent thiomorpholine ring.[1] This transformation can be readily achieved using various oxidizing agents. Further functionalization, typically at the nitrogen atom, allows for the generation of diverse chemical libraries for biological screening.

G cluster_synthesis General Synthesis Workflow Thiomorpholine Thiomorpholine Oxidation Oxidation Thiomorpholine->Oxidation Oxidizing Agent (e.g., m-CPBA, H₂O₂) Thiomorpholine_1_1_dioxide Thiomorpholine_1_1_dioxide Oxidation->Thiomorpholine_1_1_dioxide Derivatization Derivatization Thiomorpholine_1_1_dioxide->Derivatization N-arylation, acylation, etc. Target_Derivatives Target_Derivatives Derivatization->Target_Derivatives

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide derivatives.

Representative Synthetic Protocol: Oxidation of Thiomorpholine

This protocol outlines a standard laboratory procedure for the preparation of the core thiomorpholine 1,1-dioxide scaffold.

Materials:

  • Thiomorpholine

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve thiomorpholine (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Attach a condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure thiomorpholine 1,1-dioxide.

Mechanism of Action in Oncology: A Two-Pronged Attack

Derivatives of thiomorpholine 1,1-dioxide have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical cell signaling pathways and the induction of programmed cell death (apoptosis).[1]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[7] Its deregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6] Several studies have implicated morpholine-containing compounds, and by extension their thiomorpholine 1,1-dioxide bioisosteres, as potent inhibitors of this pathway.[1]

The thiomorpholine 1,1-dioxide moiety can act as a pharmacophore that mimics the hinge-binding region of ATP, the natural substrate for kinases like PI3K and mTOR.[8] The sulfone oxygens can form critical hydrogen bonds within the ATP-binding pocket of these enzymes, leading to their inhibition.[8] This disruption of the PI3K/Akt/mTOR cascade halts downstream signaling, ultimately leading to a decrease in cancer cell proliferation and survival.[1]

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation_Survival Cell_Growth_Proliferation_Survival mTOR->Cell_Growth_Proliferation_Survival Thiomorpholine_Derivative Thiomorpholine_Derivative Thiomorpholine_Derivative->PI3K Thiomorpholine_Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine 1,1-dioxide derivatives.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth. Thiomorpholine 1,1-dioxide derivatives have been shown to induce apoptosis in various cancer cell lines.[1] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[1]

The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9][10] Thiomorpholine 1,1-dioxide derivatives can modulate the expression of these proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[9]

G cluster_apoptosis Apoptosis Induction Thiomorpholine_Derivative Thiomorpholine_Derivative Bcl2_Family_Modulation Modulation of Bcl-2 Family Proteins Thiomorpholine_Derivative->Bcl2_Family_Modulation Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) Bcl2_Family_Modulation->Mitochondrial_Pathway Caspase9_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Sources

Literature review on the applications of thiomorpholine dioxides.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Thiomorpholine Dioxides in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful drug candidates. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets, often conferring favorable pharmacokinetic properties. The six-membered saturated heterocycles, morpholine and thiomorpholine, are quintessential examples of such scaffolds.[1][2] While thiomorpholine itself has found utility, its oxidized form, thiomorpholine 1,1-dioxide , has garnered significant attention as a versatile and powerful component in drug design.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, bioisosteric rationale, and diverse therapeutic applications of thiomorpholine 1,1-dioxides. We will explore the causality behind its selection in drug design, detail key synthetic protocols, and survey its role in developing next-generation therapeutics.

Core Chemistry and Synthetic Strategies

The utility of any scaffold is directly tied to the accessibility of its synthesis. Thiomorpholine 1,1-dioxide is typically prepared via a straightforward oxidation of the parent thiomorpholine ring.[3] However, the synthesis of the thiomorpholine core itself has been the subject of considerable research to improve efficiency, safety, and scalability.[4][5]

Fundamental Synthesis: Oxidation of Thiomorpholine

The conversion of the thioether in the thiomorpholine ring to a sulfone (dioxide) is a critical transformation that profoundly alters the molecule's physicochemical properties. The resulting sulfone group is a strong hydrogen bond acceptor, is metabolically robust, and can significantly impact the conformation and polarity of the molecule. The most common laboratory method involves direct oxidation.

G Thiomorpholine Thiomorpholine Dioxide Thiomorpholine 1,1-Dioxide Thiomorpholine->Dioxide Oxidation Reagent H₂O₂ or m-CPBA Reagent->Thiomorpholine

Caption: General oxidation of thiomorpholine to its dioxide.

Key Experimental Protocol 1: Synthesis of Thiomorpholine 1,1-Dioxide

This protocol describes a standard laboratory procedure for the oxidation of thiomorpholine. The choice of an oxidizing agent like hydrogen peroxide is driven by its efficacy, cost-effectiveness, and relatively clean reaction profile.

Objective: To synthesize thiomorpholine 1,1-dioxide from thiomorpholine.

Reagents and Materials:

  • Thiomorpholine

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermicity of the oxidation reaction.

  • Addition of Oxidant: Add hydrogen peroxide (2.2-2.5 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. This step neutralizes the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield pure thiomorpholine 1,1-dioxide.[3]

The Role of Thiomorpholine Dioxide as a Bioisostere

Bioisosterism—the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity while improving other properties—is a cornerstone of modern drug design.[6] The thiomorpholine 1,1-dioxide scaffold serves as an effective bioisostere for several other cyclic amines, most notably morpholine.

The replacement of the morpholine oxygen with a sulfone group (S,S-dioxide) maintains the six-membered ring structure and the ability to accept hydrogen bonds. However, the sulfone group is more polar and has a different steric profile than an ether oxygen, which can lead to:

  • Enhanced Potency: By forming stronger or novel hydrogen bonds with the target protein.

  • Improved Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.

  • Novel Intellectual Property: Creating new chemical entities with distinct structures.

A prime example is the evolution of oxazolidinone antibiotics. Linezolid, an FDA-approved antibiotic, contains a morpholine ring. Replacing this with a thiomorpholine 1,1-dioxide moiety was a key step in the development of Sutezolid, a drug candidate for treating multidrug-resistant tuberculosis.[4][7]

G Core Core Morpholine Morpholine Core->Morpholine Improves PK Profile Dioxide Dioxide Core->Dioxide Enhances Potency & Modifies Properties Morpholine->Dioxide Bioisosteric Switch

Caption: Bioisosteric relationship of scaffolds in oxazolidinones.

Therapeutic Applications: A Survey of Biological Activities

The thiomorpholine dioxide scaffold is a component of molecules demonstrating a wide array of pharmacological activities.[1][8] Its versatility makes it a valuable tool for medicinal chemists targeting various diseases.

Therapeutic AreaBiological Target / MechanismExample ApplicationCitation(s)
Antibacterial Inhibition of bacterial protein synthesisOxazolidinone antibiotics (Linezolid modifications)[8]
Antitubercular Inhibition of bacterial protein synthesisSutezolid (Phase 2 clinical trials)[4][7]
Antidiabetic Dipeptidyl peptidase IV (DPP-IV) inhibitionSmall molecule inhibitors for Type 2 Diabetes[1][8]
Hypolipidemic Squalene synthase inhibition / AntioxidantReduction of cholesterol and triglycerides[8]
Anti-inflammatory Inhibition of iNOS, TLR4 signalingPotential treatment for inflammatory diseases[1][9]
Anticancer Inhibition of PI3Kα / mTOR pathwaysInvestigational agents for oncology[2]
Other Activities VariousRetinal protection, antiprotozoal, antimalarial[1]
Case Study: Sutezolid and Antitubercular Activity

The development of Sutezolid highlights the strategic value of the thiomorpholine dioxide scaffold. Tuberculosis requires long treatment regimens, and drug resistance is a growing threat. Sutezolid, containing the thiomorpholine dioxide ring, shows improved therapeutic potential over its morpholine-containing predecessor, Linezolid.[4] This enhancement is attributed to the altered electronic and steric properties of the dioxide scaffold, leading to favorable interactions with the bacterial ribosome. The synthesis of the thiomorpholine core is the most significant cost driver for Sutezolid, which has spurred the development of novel, cost-effective synthetic routes.[4][7]

Advanced Synthesis: Continuous Flow for Thiomorpholine

Recognizing the high cost of thiomorpholine production, researchers have developed modern synthetic approaches like continuous flow chemistry. This method offers improved safety, scalability, and efficiency compared to traditional batch processing.[4][5][7]

G Start Starting Materials|{Cysteamine HCl + Vinyl Chloride (gas)} Mix1 T-Mixer Start->Mix1 Photo Flow Photoreactor|{Thiol-ene Reaction (Forms Half-Mustard)} Mix1->Photo Initiator Hold Hold Vessel / Gas Separator Photo->Hold Mix2 T-Mixer Hold->Mix2 Cyclize Heated Coil Reactor|{Base-mediated Cyclization} Mix2->Cyclize Base Base Addition (DIPEA) Base->Mix2 End Purification|{Distillation} Cyclize->End Crude Thiomorpholine

Caption: Workflow for continuous synthesis of thiomorpholine.

Key Experimental Protocol 2: Continuous Flow Synthesis of Thiomorpholine

This protocol is a conceptual summary of the advanced methodology developed for scalable production, demonstrating the application of modern process chemistry.[4][7]

Objective: To synthesize thiomorpholine from low-cost starting materials using a telescoped continuous flow process.

Causality and Rationale:

  • Starting Materials: Cysteamine hydrochloride and vinyl chloride are inexpensive, high-volume chemicals, making the process economically viable.[7]

  • Flow Chemistry: Handles the hazardous gaseous vinyl chloride and the toxic half-mustard intermediate safely by keeping the reaction volume low at all times.

  • Photochemical Reaction: The thiol-ene reaction is initiated by UV light, offering high selectivity and yield without byproducts, a hallmark of "click chemistry".[7]

  • Telescoped Process: The intermediate from the first step is directly fed into the second step without isolation, saving time, and reducing waste.

  • Base Selection: A non-precipitating base like diisopropylethylamine (DIPEA) is chosen for the cyclization step to prevent clogging of the flow reactor, a critical consideration that makes it superior to other bases like triethylamine in this setup.[4]

Step-by-Step Workflow:

  • Stream 1 (Thiol): A highly concentrated (e.g., 4 M) solution of cysteamine hydrochloride in methanol is prepared and pumped into the system.

  • Stream 2 (Alkene): Gaseous vinyl chloride is precisely dosed into the methanol stream using a mass flow controller before entering the photoreactor.

  • Thiol-Ene Reaction: The combined stream passes through a UV-irradiated flow photoreactor. A residence time of several minutes is sufficient to drive the reaction to quantitative conversion, forming the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

  • Degassing: The stream enters a hold vessel that allows for the separation of any unreacted gas.

  • Cyclization: The liquid intermediate stream is mixed with a stream of a suitable base (e.g., DIPEA) and enters a heated coil reactor. At elevated temperatures (e.g., 100 °C), the base mediates rapid intramolecular cyclization to form thiomorpholine.

  • Collection & Purification: The output stream containing thiomorpholine is collected and can be purified by distillation to yield the final product.[4][5]

Conclusion and Future Outlook

The thiomorpholine 1,1-dioxide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of properties—a rigid backbone, strong hydrogen bond accepting capability, and metabolic stability—makes it an invaluable tool for modulating the biological activity and pharmacokinetic profiles of drug candidates. From advanced antibiotics to potential therapies for diabetes and cancer, its applications are both broad and impactful.

Future research will likely focus on two key areas: the development of even more efficient and sustainable synthetic routes to access the core and its derivatives, and the exploration of novel, decorated thiomorpholine dioxides to target new and challenging biological pathways. As our understanding of structure-activity relationships deepens, the strategic deployment of this versatile scaffold will undoubtedly continue to fuel the discovery of next-generation medicines.

References

  • Thakor, H. & Jain, M. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link][1][2][8]

  • (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2455–2463. [Link][4][5][7]

  • (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2455-2463. [Link]

  • (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(3), 231-281. [Link]

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Unlocking New Therapeutic Frontiers: A Technical Guide to Thiomorpholine Derivatives as Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the thiomorpholine scaffold as a privileged structure in modern medicinal chemistry. We will delve into the core chemical attributes of thiomorpholine that make it an attractive moiety for drug design and explore its application in the development of targeted therapeutics across multiple disease areas. This document moves beyond a simple literature review, offering a Senior Application Scientist's perspective on the strategic application of this versatile heterocycle, the rationale behind experimental design, and detailed protocols for target validation and compound evaluation.

The Thiomorpholine Scaffold: A Gateway to Enhanced Druggability

The thiomorpholine ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, offers a unique combination of physicochemical properties that medicinal chemists can exploit to overcome common drug development hurdles. Replacing the oxygen atom of the more common morpholine scaffold with sulfur increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1] Furthermore, the sulfur atom provides a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone, which can be strategically utilized to fine-tune the pharmacokinetic profile of a drug candidate.[1] These inherent characteristics have propelled the investigation of thiomorpholine derivatives across a wide spectrum of therapeutic targets.[2]

Therapeutic Area Focus: Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the development of small molecule inhibitors that target key nodes in these pathways has revolutionized cancer therapy. Thiomorpholine derivatives have emerged as potent modulators of critical oncogenic signaling cascades, most notably the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[4]

Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Growth, Proliferation, Survival) Akt->Transcription Inhibition of Apoptosis Factors S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K->Transcription Protein Synthesis fourEBP1->Transcription Protein Synthesis

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Thiomorpholine Derivatives as PI3K/mTOR Inhibitors

The structural similarity of the morpholine and thiomorpholine moieties to the hinge-binding region of ATP has made them key pharmacophores in the design of kinase inhibitors.[5] In the context of the PI3K/mTOR pathway, thiomorpholine-containing compounds have demonstrated potent inhibitory activity, often with desirable isoform selectivity.

Rationale for Targeting PI3K/mTOR with Thiomorpholine Derivatives:

  • ATP-Competitive Inhibition: The thiomorpholine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of ATP and effectively blocking its binding.[5]

  • Improved Selectivity: Subtle modifications to the thiomorpholine scaffold and its substituents can exploit differences in the active sites of PI3K isoforms (α, β, γ, δ) and mTOR, leading to the development of selective inhibitors.[2] This is critical for minimizing off-target effects and improving the therapeutic index.

  • Enhanced Pharmacokinetics: As previously mentioned, the physicochemical properties of the thiomorpholine ring can contribute to improved drug-like properties, such as cell permeability and metabolic stability.[1]

Data Presentation: Inhibitory Activity of Representative Thiomorpholine and Morpholine Derivatives against PI3K Isoforms and mTOR

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference
ZSTK474 (morpholine)5.0--3.9-[2]
Analog 6a (morpholine replacement)9.9----[2]
Analog 6b (morpholine replacement)3.7-14.6--[2]
PI-103 (morpholine)3---20[]
Omipalisib (R53) (morpholine)0.013---0.3[7]
Apitolisib (R54) (morpholine)5-27---17[7]
CC-223 (R44) (morpholine)-----[7]
PKI-402 (thiomorpholine)2716143[8]

Note: The table includes morpholine-containing compounds for comparative purposes, highlighting the therapeutic potential of this class of heterocycles.

Experimental Workflow: Evaluating PI3K/mTOR Pathway Inhibition

A robust and multi-faceted experimental approach is essential to validate the therapeutic potential of novel thiomorpholine derivatives targeting the PI3K/mTOR pathway. The following workflow outlines a logical progression from initial compound screening to cellular mechanism of action studies.

Experimental_Workflow_PI3K cluster_workflow Experimental Workflow A In Vitro Kinase Assay (Biochemical Screen) B Cell Viability Assay (e.g., MTT) A->B Hit Identification C Cell-Based Pathway Phosphorylation Assay (Western Blot) B->C Lead Prioritization D Downstream Functional Assays (e.g., Apoptosis, Cell Cycle Analysis) C->D Mechanism of Action

Caption: Experimental workflow for evaluating PI3K/mTOR inhibitors.

Detailed Experimental Protocols:

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

  • Causality: This is a primary screen to directly assess the ability of a thiomorpholine derivative to inhibit the enzymatic activity of the target kinase (e.g., PI3Kα, mTOR) in a purified, cell-free system.

  • Protocol:

    • Prepare a serial dilution of the thiomorpholine test compound.

    • In a 96-well plate, add the kinase, its specific substrate (e.g., phosphatidylinositol for PI3K), and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®).

    • Luminescence is inversely proportional to kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Causality: This secondary screen determines if the inhibition of the target kinase by the thiomorpholine derivative translates into a cytotoxic or cytostatic effect on cancer cells that are dependent on the PI3K/mTOR pathway.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the thiomorpholine test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[9][10]

3. Western Blot Analysis of Pathway Phosphorylation

  • Principle: This technique allows for the detection of specific proteins and their phosphorylation status in cell lysates.

  • Causality: This assay provides direct evidence that the thiomorpholine derivative is inhibiting the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation levels of downstream targets like Akt and S6K.

  • Protocol:

    • Treat cancer cells with the thiomorpholine test compound for a short period (e.g., 1-2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated S6K (Thr389), and total S6K.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

    • A reduction in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Therapeutic Area Focus: Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. One of the key pathological features of Alzheimer's disease is the decline in acetylcholine levels in the brain, a neurotransmitter crucial for learning and memory.[]

Acetylcholinesterase: A Key Target in Alzheimer's Disease

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[12] Inhibition of AChE increases the levels and duration of action of acetylcholine, thereby ameliorating the cognitive symptoms of Alzheimer's disease.[]

Rationale for Targeting AChE with Thiomorpholine Derivatives:

  • Structural Mimicry: The core structure of some thiomorpholine derivatives can fit into the active site of AChE, blocking the entry of acetylcholine.

  • Blood-Brain Barrier Penetration: The lipophilic nature of the thiomorpholine scaffold can facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[1]

Data Presentation: Inhibitory Activity of Representative Morpholine Derivatives against Acetylcholinesterase

CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
Galantamine (Reference)--[13]
Compound 11g (morpholine)1.9428.37[13]
Compound 10a (thiomorpholine)Moderate Inhibition-[14]
Compound 10b (thiomorpholine)Moderate Inhibition-[14]

Note: Data for thiomorpholine derivatives as potent AChE inhibitors is emerging. The table includes a highly potent morpholine derivative for context.

Experimental Workflow: Evaluating Acetylcholinesterase Inhibition

A focused experimental approach is required to identify and characterize novel thiomorpholine-based AChE inhibitors.

Experimental_Workflow_AChE cluster_workflow_ache Experimental Workflow E In Vitro AChE Inhibition Assay (Ellman's Method) F Kinetic Studies (Lineweaver-Burk Plot) E->F Determine Mode of Inhibition G In Silico Docking Studies E->G Predict Binding Interactions

Caption: Experimental workflow for evaluating AChE inhibitors.

Detailed Experimental Protocol:

1. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Causality: This is the primary assay to quantify the inhibitory potency of the thiomorpholine derivatives against AChE.

  • Protocol:

    • Prepare a solution of acetylthiocholine iodide (substrate), DTNB, and the thiomorpholine test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Add a solution of AChE to initiate the reaction.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition and determine the IC50 value of the test compound.[15]

Therapeutic Area Focus: Infectious Diseases

The rise of drug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Thiomorpholine derivatives have shown promise as potent antibacterial and antitubercular agents.

Key Bacterial Targets for Thiomorpholine Derivatives

1. DNA Gyrase: This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death. Some thiophene-containing compounds have been shown to target DNA gyrase through a unique allosteric mechanism.[4][11]

2. Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[16]

Rationale for Targeting Bacterial Enzymes with Thiomorpholine Derivatives:

  • Selective Toxicity: Targeting enzymes that are essential for bacterial survival but absent in humans provides a basis for selective toxicity.

  • Overcoming Resistance: Novel scaffolds like thiomorpholine may be effective against bacterial strains that have developed resistance to existing antibiotics.

Data Presentation: Antimycobacterial Activity of Thiomorpholine Derivatives

CompoundTargetM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv IC50 (µM)Reference
7f (thiomorpholine)Not specified1.56-[17]
7p (thiomorpholine)Not specified1.56-[17]
4f (isatin hydrazone)DNA Gyrase (predicted)-1.9[18]
5f (thiomorpholine)DNA Gyrase (predicted)-1.9 (against RIF-R1 strain)[18]

Conclusion and Future Directions

The thiomorpholine scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its unique physicochemical properties offer advantages in terms of potency, selectivity, and pharmacokinetic profiles. As demonstrated in this guide, thiomorpholine derivatives have shown significant promise as inhibitors of key therapeutic targets in oncology, neurodegenerative diseases, and infectious diseases.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of thiomorpholine derivatives bound to their targets to guide the rational design of more potent and selective inhibitors.

  • Exploration of New Targets: Expanding the investigation of thiomorpholine derivatives to other validated therapeutic targets.

  • In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical and clinical development to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of thiomorpholine derivatives and contribute to the development of next-generation medicines for a range of debilitating diseases.

References

  • Thakor, E. J. H. S. A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Costakes, G., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(15), 4983. [Link]

  • Karunanidhi, S., et al. (2021). Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 115, 105133. [Link]

  • Reddy, T. S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 484-494. [Link]

  • Stavenger, R. A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1837. [Link]

  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(16), 4993. [Link]

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  • Ray, S., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6825-6828. [Link]

  • Chan, P. F., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4464-E4471. [Link]

  • Pereira, D. M., et al. (2016). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH scavenging activity of the infusions of C. cardunculus, F. angustifolia and P. tridentatum, and remaining activities after 4h digestion with gastric and pancreatic juices. [Table]. In Antioxidant and anti-acetylcholinesterase activity of commercially available medicinal infusions after in vitro gastrointestinal digestion. ResearchGate. [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Note on Structural Analogy in Safety Assessment

The field of drug discovery and chemical synthesis is one of constant innovation, often pushing us to the frontiers of molecular design. With this innovation comes the responsibility of ensuring the safety of researchers and scientists who handle these novel chemical entities. 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide is one such compound, valuable for its role as a building block in the synthesis of bioactive molecules.

Comprehensive toxicological and safety data for every new compound is not always immediately available. In such instances, a foundational principle of chemical safety is to extrapolate from well-characterized structural analogs. This guide is built upon this principle. The safety, toxicity, and handling protocols detailed herein are primarily based on the available data for the parent compound, Thiomorpholine 1,1-Dioxide (CAS 39093-93-1) . The addition of a 3-hydroxypropyl group to the nitrogen atom is not anticipated to drastically alter the fundamental toxicological profile of the thiomorpholine 1,1-dioxide core. However, it may influence physical properties such as solubility and bioavailability. Therefore, the recommendations in this guide should be considered a robust baseline for safe handling, to be applied with the professional judgment and caution that all novel compounds warrant.

Section 1: Chemical Identity and Hazard Classification

A thorough understanding of a compound's identity and its associated hazards is the bedrock of safe laboratory practice.

Compound Identification
IdentifierValue
Chemical Name This compound
CAS Number 205194-33-8
Molecular Formula C7H15NO3S
Parent Compound Thiomorpholine 1,1-Dioxide (CAS: 39093-93-1)[1][2]
GHS Hazard Classification (Based on Thiomorpholine 1,1-Dioxide)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data for the parent compound, Thiomorpholine 1,1-Dioxide, the following classifications are pertinent[1][2].

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation[1][2].
Serious Eye Damage/Irritation2H319Causes serious eye irritation[1][2].
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[1][2].

Signal Word: Warning [2]

Hazard Pictogram:



Section 2: Toxicological Profile and Routes of Exposure

While comprehensive toxicological data for this compound is not available, the profile of its parent compound suggests a moderate hazard level primarily associated with irritant effects. The toxicological properties have not been fully investigated[3].

Primary Routes of Exposure
  • Inhalation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][2].

  • Skin Contact: Direct contact can cause skin irritation[1][2].

  • Eye Contact: Can cause serious eye irritation[1][2].

  • Ingestion: While specific data is lacking, ingestion should always be avoided. Symptoms of overexposure to related compounds may include headache, dizziness, tiredness, nausea, and vomiting[3].

Long-Term Exposure

There is no available information on the carcinogenic, mutagenic, or reproductive effects of Thiomorpholine 1,1-Dioxide[1][4]. In the absence of data, it is prudent to minimize exposure and treat the compound as potentially hazardous with unknown long-term effects.

Section 3: The Pillars of Safe Handling: A Practical Protocol

Adherence to a multi-layered safety protocol is non-negotiable. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[3].

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust[1].

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear ANSI-approved chemical safety goggles or a face shield[1].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[1].

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Safe Storage and Handling Practices
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1]. Keep away from incompatible materials such as strong oxidizing agents and bases[1].

  • Handling: Avoid creating dust if the material is a solid[1]. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Section 4: Emergency Protocols: Preparedness and Response

A swift and correct response to an emergency situation can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Spill Response

A structured approach to spill management is essential to ensure safety and prevent environmental contamination.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes CallSafety Call Emergency Safety Personnel LargeSpill->CallSafety Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Residue into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Decision-making workflow for spill response.

For small spills, use an inert absorbent material to clean up. Avoid generating dust. Place the absorbed material into a sealed container for disposal. The area should then be decontaminated[1].

Section 5: Disposal Considerations

Chemical waste must be managed in a way that protects human health and the environment.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

  • Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.

References

  • Fisher Scientific. (2021, December 24). Safety Data Sheet: Thiomorpholine 1,1-dioxide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Thiomorpholine.
  • CymitQuimica. (2023, June 8). Safety Data Sheet: Thiomorpholine 1,1-dioxide hydrochloride.
  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

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An In-Depth Technical Guide to 3-(1,1-Dioxothiomorpholino)-1-propanol and its Synonyms: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,1-Dioxothiomorpholino)-1-propanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide will delve into its chemical identity, including its various synonyms and structural features. A detailed exploration of its synthesis, focusing on the N-alkylation of thiomorpholine-1,1-dioxide, will be presented with a step-by-step experimental protocol. Furthermore, this guide will illuminate the compound's applications as a crucial building block in the synthesis of pharmacologically active molecules, supported by insights into the broader therapeutic potential of thiomorpholine derivatives.

Introduction: Unveiling the Thiomorpholine Scaffold

The thiomorpholine moiety, a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity and engage in hydrogen bonding, make it an attractive component in the design of novel therapeutic agents. The oxidation of the sulfur atom to a sulfone group, as seen in thiomorpholine-1,1-dioxide and its derivatives, further enhances its polarity and metabolic stability, often leading to improved pharmacokinetic profiles of drug candidates. This guide focuses specifically on a key derivative, 3-(1,1-Dioxothiomorpholino)-1-propanol, and its role as a versatile intermediate in the synthesis of complex, biologically active molecules.

Chemical Identity and Synonyms

3-(1,1-Dioxothiomorpholino)-1-propanol is a chemical compound that can be identified by several names and registry numbers, which is crucial for accurate literature and database searches.

Table 1: Chemical Identifiers

IdentifierValue
Systematic (IUPAC) Name 3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol
Common Synonyms 4-(3-HYDROXYPROPYL)THIOMORPHOLINE 1,1-DIOXIDE
N-(3-HYDROXYPROPYL)THIOMORPHOLINE 1,1-DIOXIDE
CAS Registry Number 205194-33-8[1]
Molecular Formula C₇H₁₅NO₃S[1]
Molecular Weight 193.26 g/mol [1]

Chemical Structure:

Caption: Chemical structure of 3-(1,1-Dioxothiomorpholino)-1-propanol.

Synthesis and Manufacturing

The primary route for the synthesis of 3-(1,1-Dioxothiomorpholino)-1-propanol involves a two-step process: the oxidation of thiomorpholine to its corresponding dioxide, followed by the N-alkylation with a suitable 3-carbon building block.

Step 1: Synthesis of Thiomorpholine-1,1-dioxide

The synthesis of the core heterocyclic structure, thiomorpholine-1,1-dioxide, is a well-established process. It typically involves the oxidation of thiomorpholine. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate.[2][3] The use of controlled reaction conditions is crucial to prevent over-oxidation or side reactions.

Reaction Scheme:

G cluster_0 Oxidation of Thiomorpholine Thiomorpholine Thiomorpholine Oxidizing_Agent [O] (e.g., H₂O₂, KMnO₄) Thiomorpholine->Oxidizing_Agent Thiomorpholine_Dioxide Thiomorpholine-1,1-dioxide Oxidizing_Agent->Thiomorpholine_Dioxide

Caption: General scheme for the oxidation of thiomorpholine.

Step 2: N-Alkylation to Yield 3-(1,1-Dioxothiomorpholino)-1-propanol

The introduction of the 3-hydroxypropyl side chain is achieved through the N-alkylation of thiomorpholine-1,1-dioxide. This reaction typically employs a 3-carbon electrophile with a leaving group, such as 3-chloro-1-propanol or 3-bromo-1-propanol, in the presence of a base to neutralize the generated acid.

Experimental Protocol: Synthesis of 3-(1,1-Dioxothiomorpholino)-1-propanol

Materials:

  • Thiomorpholine-1,1-dioxide

  • 3-Chloro-1-propanol

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiomorpholine-1,1-dioxide (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate or sodium carbonate (1.5-2 equivalents), to the solution. Subsequently, add 3-chloro-1-propanol (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 3-(1,1-Dioxothiomorpholino)-1-propanol as a solid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified solid can also be used as a criterion for purity.

Applications in Drug Development and Medicinal Chemistry

3-(1,1-Dioxothiomorpholino)-1-propanol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The thiomorpholine-1,1-dioxide scaffold is known to be a key component in a variety of biologically active compounds.

Role as a Versatile Intermediate

The primary alcohol functional group in 3-(1,1-Dioxothiomorpholino)-1-propanol provides a reactive handle for further chemical modifications. This allows for its incorporation into larger molecular frameworks through various reactions such as esterification, etherification, or conversion to other functional groups. This versatility makes it a key intermediate in the multi-step synthesis of drug candidates.

Pharmacological Significance of Thiomorpholine Derivatives

While specific data on the direct biological activity of 3-(1,1-Dioxothiomorpholino)-1-propanol is limited in publicly available literature, the broader class of thiomorpholine derivatives has demonstrated a wide range of pharmacological activities. These include:

  • Antioxidant and Hypolipidemic Activity: Certain thiomorpholine derivatives have been shown to possess antioxidant properties and the ability to lower lipid levels, suggesting their potential in the treatment of cardiovascular diseases.[3][4][5]

  • Antitubercular Activity: Novel thiomorpholine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising inhibitory effects.[6]

  • Enzyme Inhibition: The thiomorpholine scaffold has been incorporated into molecules designed to inhibit specific enzymes, which is a common strategy in drug discovery for various diseases.[5]

The presence of the 3-hydroxypropyl side chain in 3-(1,1-Dioxothiomorpholino)-1-propanol can contribute to the overall polarity and hydrogen bonding capacity of the final drug molecule, potentially influencing its solubility, membrane permeability, and target binding affinity.

Signaling Pathway Visualization:

The following diagram illustrates a generalized concept of how a drug molecule (potentially synthesized using our topic compound as a building block) can interact with a biological target, such as a receptor or enzyme, to elicit a therapeutic effect.

G cluster_0 Cellular Environment Drug Drug Molecule (Thiomorpholine Derivative) Target Biological Target (e.g., Receptor, Enzyme) Drug->Target Binding/ Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Therapeutic Response Signaling->Response Activation/ Inhibition

Caption: Generalized drug action pathway.

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of 3-(1,1-Dioxothiomorpholino)-1-propanol is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid-
Boiling Point 418.25 °C at 760 mmHg (Predicted)[1]
Density 1.241 g/cm³ (Predicted)[1]
Flash Point 206.751 °C (Predicted)[1]

Spectral Data Interpretation (Predicted):

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the thiomorpholine ring and the 3-hydroxypropyl chain. The protons adjacent to the nitrogen and the hydroxyl group would appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the heteroatoms (N, S, O) would have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would be expected to show a strong, broad absorption band corresponding to the O-H stretching of the alcohol group, as well as strong absorptions for the S=O stretching of the sulfone group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.26 g/mol ), along with characteristic fragmentation patterns.

Conclusion

3-(1,1-Dioxothiomorpholino)-1-propanol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the favorable pharmacological properties associated with the thiomorpholine-1,1-dioxide scaffold, makes it an attractive building block for the creation of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications, serving as a foundational resource for researchers in the pharmaceutical sciences. Further exploration into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted and holds promise for the discovery of new and effective medicines.

References

  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide. Google Patents.
  • Koutentis, P. A., & Papaioannou, D. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 733–740. Available from: [Link]

  • Koutentis, P. A., & Papaioannou, D. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Request PDF. Available from: [Link]

  • Asirvatham, S., & V, R. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-268. Available from: [Link]

  • Kumar, P., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 435-446. Available from: [Link]

Sources

Methodological & Application

Synthesis of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide: An In-Depth Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(3-hydroxypropyl)thiomorpholine 1,1-dioxide, a valuable heterocyclic compound in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction

The thiomorpholine 1,1-dioxide scaffold is a significant structural motif in medicinal chemistry, often imparting desirable pharmacokinetic properties to bioactive molecules.[1] The title compound, this compound, incorporates a hydrophilic hydroxypropyl side chain, making it a useful intermediate for further chemical elaboration in the design of novel therapeutic agents.

This guide outlines a robust two-step synthetic sequence, commencing with the preparation of the core intermediate, thiomorpholine 1,1-dioxide, followed by its N-alkylation to afford the target molecule. The protocols described herein are designed to be self-validating, with in-process controls and characterization checkpoints to ensure the integrity of the synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Oxidation: Conversion of commercially available thiomorpholine to thiomorpholine 1,1-dioxide.

  • N-Alkylation: Reaction of thiomorpholine 1,1-dioxide with a suitable 3-carbon building block to introduce the hydroxypropyl side chain.

synthesis_overview thiomorpholine Thiomorpholine oxidation Step 1: Oxidation thiomorpholine->oxidation intermediate Thiomorpholine 1,1-Dioxide oxidation->intermediate alkylation Step 2: N-Alkylation intermediate->alkylation final_product 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide alkylation->final_product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Thiomorpholine 1,1-Dioxide

The initial step involves the oxidation of the sulfide moiety in thiomorpholine to a sulfone. This transformation is crucial as the resulting electron-withdrawing sulfone group modulates the reactivity of the heterocyclic ring. A common and effective method for this oxidation is the use of hydrogen peroxide.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
ThiomorpholineReagentSigma-Aldrich
Hydrogen Peroxide30% (w/w) in H₂OFisher Scientific
MethanolACSVWR
Sodium SulfiteAnhydrousJ.T. Baker
DichloromethaneACSEMD Millipore
Magnesium SulfateAnhydrousAcros Organics
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiomorpholine (10.3 g, 0.1 mol) in methanol (100 mL).

  • Oxidation: To the stirred solution, carefully add 30% hydrogen peroxide (22.7 mL, 0.22 mol) dropwise over 30 minutes. The addition is exothermic, and the reaction temperature should be maintained below 50 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

  • Quenching: Cool the reaction mixture to room temperature and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Work-up: Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine 1,1-dioxide as a white to off-white solid.

Expected Yield and Characterization
  • Yield: 12.2 g (90%)

  • Appearance: White to off-white solid

  • Melting Point: 101-103 °C

  • Purity (GC): >98%

Part 2: Synthesis of this compound

The second stage of the synthesis is the N-alkylation of the thiomorpholine 1,1-dioxide intermediate. This is a nucleophilic substitution reaction (SN2) where the secondary amine of the thiomorpholine 1,1-dioxide attacks the electrophilic carbon of an alkyl halide. To introduce the 3-hydroxypropyl group, 3-bromo-1-propanol is a suitable reagent.[3] A non-nucleophilic base is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Materials and Reagents
Reagent/MaterialGradeSupplier
Thiomorpholine 1,1-DioxideSynthesized in Part 1-
3-Bromo-1-propanol97%Alfa Aesar
Potassium CarbonateAnhydrous, PowderedFisher Scientific
AcetonitrileAnhydrousSigma-Aldrich
Ethyl AcetateACSVWR
BrineSaturated NaCl(aq)-
Sodium SulfateAnhydrousAcros Organics
Experimental Protocol

alkylation_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Thiomorpholine 1,1-Dioxide in Acetonitrile B Add Potassium Carbonate A->B C Add 3-Bromo-1-propanol B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H I Isolate Final Product H->I

Caption: Step-by-step workflow for the N-alkylation reaction.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine 1,1-dioxide (6.76 g, 0.05 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and anhydrous acetonitrile (100 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add 3-bromo-1-propanol (7.64 g, 0.055 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate).

  • Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a white to light yellow solid.

Expected Yield and Characterization
  • Yield: 7.73 g (80%)

  • Appearance: White to light yellow powder or crystals[1]

  • Melting Point: 70-74 °C[1]

  • Molecular Formula: C₇H₁₅NO₃S[1]

  • Molecular Weight: 193.26 g/mol [1]

  • Purity (GC): >98.0%[1]

  • Solubility: Soluble in methanol[1]

Safety and Handling

  • Thiomorpholine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.

  • 3-Bromo-1-propanol: Toxic and corrosive. Handle with care in a fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

  • Google Patents. (n.d.). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and...
  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiomorpholine S,S-Dioxide Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the thiomorpholine S,S-dioxide motif has emerged as a privileged scaffold.[1][2] Its incorporation into molecular architectures can significantly enhance pharmacokinetic and pharmacodynamic properties. The sulfone group, being a strong hydrogen bond acceptor and metabolically stable, often improves aqueous solubility and cell permeability, while the thiomorpholine ring acts as a versatile, non-planar bioisostere for other cyclic amines.[3] This unique combination of properties has led to the integration of thiomorpholine S,S-dioxide in a range of biologically active compounds, including kinase inhibitors and agents targeting neurological disorders.[3]

This guide provides detailed application notes and protocols for a key derivative, 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide . The presence of a primary hydroxyl group offers a reactive handle for a multitude of synthetic transformations, making it an invaluable building block for the construction of complex molecules in drug discovery and materials science. We will explore its synthesis and subsequent functionalization through established and robust chemical methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

PropertyValueReference
CAS Number 205194-33-8TCI Chemicals
Molecular Formula C₇H₁₅NO₃STCI Chemicals
Molecular Weight 193.26 g/mol TCI Chemicals
Appearance White to light yellow crystalline solidTCI Chemicals
Melting Point 70-74 °CTCI Chemicals
Solubility Soluble in methanolTCI Chemicals
Purity (Typical) >98.0% (GC)TCI Chemicals

Handling and Storage: this compound is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Synthesis of this compound

Two primary synthetic strategies can be envisioned for the preparation of this building block. The choice between them may depend on the availability of starting materials and the desired scale of the synthesis.

Protocol 1: N-Alkylation of Thiomorpholine followed by Oxidation

This two-step sequence involves the initial functionalization of commercially available thiomorpholine, followed by the oxidation of the sulfide to the sulfone.

Step 1: Synthesis of 4-(3-Hydroxypropyl)thiomorpholine

  • Reaction Principle: This is a standard nucleophilic substitution reaction where the secondary amine of thiomorpholine displaces a halide from 3-bromo-1-propanol. A base is required to neutralize the hydrobromic acid formed during the reaction.

  • Materials:

    • Thiomorpholine (1.0 equiv)

    • 3-Bromo-1-propanol (1.05 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Acetonitrile (CH₃CN)

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine, potassium carbonate, and acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add 3-bromo-1-propanol dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-hydroxypropyl)thiomorpholine as an oil, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

  • Reaction Principle: The sulfide is oxidized to a sulfone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically exothermic and should be performed with cooling.

  • Materials:

    • 4-(3-Hydroxypropyl)thiomorpholine (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(3-hydroxypropyl)thiomorpholine in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated sodium thiosulfate solution to decompose any excess peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Protocol 2: N-Alkylation of Thiomorpholine 1,1-Dioxide

This approach involves the initial preparation of the thiomorpholine 1,1-dioxide core, followed by N-alkylation. This can be advantageous if thiomorpholine 1,1-dioxide is readily available or if the oxidation step is problematic with the N-substituted intermediate.

  • Reaction Principle: Similar to Protocol 1, this is a nucleophilic substitution. However, the nucleophilicity of the nitrogen in thiomorpholine 1,1-dioxide is reduced compared to thiomorpholine, which may necessitate slightly more forcing conditions.

  • Materials:

    • Thiomorpholine 1,1-dioxide (1.0 equiv)

    • 3-Bromo-1-propanol (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or a non-nucleophilic base like potassium carbonate (2.5 equiv)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add thiomorpholine 1,1-dioxide and anhydrous DMF.

    • If using NaH, cool the solution to 0 °C and add the sodium hydride portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes.

    • If using K₂CO₃, add the base to the solution at room temperature.

    • Add 3-bromo-1-propanol dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench with water (especially if NaH was used).

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Synthesis_Pathways cluster_0 Protocol 1 cluster_1 Protocol 2 Thiomorpholine Thiomorpholine 4-(3-Hydroxypropyl)thiomorpholine 4-(3-Hydroxypropyl)thiomorpholine Thiomorpholine->4-(3-Hydroxypropyl)thiomorpholine  3-Bromo-1-propanol, K₂CO₃, CH₃CN Target_P1 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide 4-(3-Hydroxypropyl)thiomorpholine->Target_P1  m-CPBA, DCM Thiomorpholine_1_1_Dioxide Thiomorpholine 1,1-Dioxide Target_P2 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide Thiomorpholine_1_1_Dioxide->Target_P2  3-Bromo-1-propanol, Base, DMF

Caption: Synthetic routes to the target compound.

Applications in Further Synthesis

The primary hydroxyl group of this compound is a versatile functional handle for a variety of transformations.

Application 1: Esterification Reactions

Esterification is a fundamental transformation for introducing a wide range of functional groups. The choice of method depends on the nature of the carboxylic acid and the desired reaction conditions.

Protocol 3: Steglich Esterification

  • Reaction Principle: This method uses a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP) to form an ester under mild, neutral conditions.[4] It is particularly useful for coupling with sensitive carboxylic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Carboxylic acid (1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the alcohol, carboxylic acid, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the carbodiimide (DCC or EDC) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Stir for 12-24 hours, monitoring by TLC or LC-MS.

    • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, a water-soluble urea is formed, which is removed during workup.

    • Wash the filtrate/reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ester by column chromatography.

Protocol 4: Mitsunobu Reaction

  • Reaction Principle: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration (though not relevant for this primary alcohol) under mild, redox-neutral conditions.[5][6] It is particularly useful for sterically hindered substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Carboxylic acid (1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the alcohol, carboxylic acid, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add the azodicarboxylate (DEAD or DIAD) dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours.

    • Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Esterification_Protocols cluster_0 Steglich Esterification cluster_1 Mitsunobu Reaction Alcohol 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide Ester_Steglich Ester Product Alcohol->Ester_Steglich  R-COOH, DCC/EDC, DMAP, DCM Ester_Mitsunobu Ester Product Alcohol->Ester_Mitsunobu  R-COOH, PPh₃, DEAD/DIAD, THF

Caption: Esterification pathways for the title compound.

Application 2: "Click" Chemistry Handle Installation

The hydroxyl group can be readily converted into an azide or an alkyne, transforming the building block for use in highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[7][8]

Protocol 5: Conversion to 4-(3-Azidopropyl)thiomorpholine 1,1-Dioxide

  • Reaction Principle: A two-step, one-pot procedure involving activation of the alcohol as a mesylate followed by in-situ displacement with azide.

  • Materials:

    • This compound (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Sodium azide (NaN₃) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir at 0 °C for 1-2 hours.

    • In a separate flask, dissolve sodium azide in a minimal amount of DMF.

    • Add the azide solution to the reaction mixture and heat to 40-50 °C overnight.

    • Cool the reaction, dilute with water, and extract with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the azide. Caution: Organic azides can be explosive and should be handled with care.

Protocol 6: Conversion to 4-(3-Propargyloxypropyl)thiomorpholine 1,1-Dioxide

  • Reaction Principle: Williamson ether synthesis between the deprotonated alcohol and propargyl bromide.

  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH, 60% in oil) (1.2 equiv)

    • Propargyl bromide (80% in toluene) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend NaH in anhydrous THF in a dry flask under an inert atmosphere and cool to 0 °C.

    • Add a solution of the alcohol in THF dropwise.

    • Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.

    • Cool back to 0 °C and add propargyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to afford the terminal alkyne.

Click_Chemistry_Handles Alcohol 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide Azide 4-(3-Azidopropyl)thiomorpholine 1,1-Dioxide Alcohol->Azide  1. MsCl, TEA  2. NaN₃, DMF Alkyne 4-(3-Propargyloxypropyl)thiomorpholine 1,1-Dioxide Alcohol->Alkyne  NaH, Propargyl Bromide, THF Triazole 1,2,3-Triazole Product Azide->Triazole  R-Alkyne, Cu(I) Alkyne->Triazole  R-Azide, Cu(I)

Caption: Installation of "Click" Chemistry handles.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable primary alcohol open up a vast chemical space for the creation of novel molecules. The protocols detailed herein provide a robust starting point for researchers and scientists to incorporate this privileged scaffold into their synthetic programs, enabling the development of next-generation therapeutics and advanced materials.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link][1][2][9]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link][5][6]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link][8]

  • ResearchGate. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link][4]

  • Worldofchemicals.com. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Sources

The Strategic Integration of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern oncology and inflammatory disease treatment, protein kinases have emerged as pivotal targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized patient outcomes, yet the quest for compounds with improved selectivity, potency, and pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit is the utilization of "privileged scaffolds" – molecular frameworks that are pre-validated to interact favorably with the ATP-binding site of kinases and possess desirable drug-like properties. The thiomorpholine 1,1-dioxide moiety is one such scaffold, and its functionalized variant, 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide, offers a unique combination of properties that make it an invaluable building block in kinase inhibitor drug discovery.[1][2]

The thiomorpholine ring is a versatile heterocyclic motif that has been incorporated into a variety of approved and experimental drugs.[3] Its non-planar, saturated nature allows for the presentation of substituents in distinct three-dimensional orientations, which can be crucial for achieving selective interactions within the kinase active site. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) dramatically alters the physicochemical properties of the scaffold. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often improving the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[4][5][6]

The addition of a 3-hydroxypropyl chain to the thiomorpholine nitrogen provides a crucial handle for synthetic elaboration. The terminal hydroxyl group can be readily functionalized to introduce a wide array of chemical diversity, allowing for the fine-tuning of a compound's affinity and selectivity for a specific kinase target. This application note will provide a detailed guide on the strategic use of this compound in the discovery and development of novel kinase inhibitors, complete with synthetic protocols and methodologies for biological evaluation.

Chemical Properties and Advantages in Drug Design

A comprehensive understanding of the chemical properties of this compound is fundamental to its effective application.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₁₅NO₃SProvides a foundation for calculating molecular weight and other key parameters.
Molecular Weight 193.26 g/mol Falls within the range of typical fragment-based drug discovery starting points.
Appearance White to off-white solidIndicates a stable, crystalline compound that is amenable to handling and formulation.
Solubility Soluble in polar organic solvents (e.g., DMSO, MeOH)Facilitates its use in a wide range of chemical reactions and biological assays.
Key Functional Groups Sulfone, Tertiary Amine, Primary AlcoholThe sulfone acts as a strong hydrogen bond acceptor. The tertiary amine provides a point of attachment to a core scaffold. The primary alcohol is a versatile functional handle for further chemical modification.

The strategic incorporation of the this compound moiety into a kinase inhibitor candidate can confer several advantages:

  • Enhanced Solubility: The polar sulfone and hydroxyl groups can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[6]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, leading to a longer in vivo half-life.[4]

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone group can act as strong hydrogen bond acceptors, forming key interactions with the hinge region of the kinase active site.

  • Vectorial Exit: The 3-hydroxypropyl linker provides a directional vector for extending the molecule out of the ATP-binding pocket and into more solvent-exposed regions, allowing for the introduction of groups that can enhance selectivity or modulate physical properties.

Application in the Synthesis of a Potent CDK2 Inhibitor: A Case Study

To illustrate the practical application of this building block, we will detail a synthetic route to a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, based on a recently disclosed patent (WO2021252519A1). CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the pathogenesis of numerous cancers.[7][8]

Overall Synthetic Strategy

The synthesis of the target CDK2 inhibitor involves a convergent approach, wherein the this compound moiety is introduced onto a pyrimidine core scaffold through a nucleophilic aromatic substitution reaction. Subsequent functionalization of the pyrimidine core and the terminal hydroxyl group of the thiomorpholine derivative leads to the final inhibitor.

G cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Preparation cluster_2 Fragment Coupling & Elaboration A 2,4-dichloro-5-iodopyrimidine C Intermediate 1 A->C Sonogashira Coupling B Ethynyltrimethylsilane B->C G Intermediate 2 C->G Nucleophilic Substitution C->G D 3-(Thiomorpholino)propan-1-ol F 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide D->F Oxidation E m-CPBA E->F F->G F->G I Intermediate 3 G->I Buchwald-Hartwig Amination G->I H Aniline Derivative H->I H->I J Final CDK2 Inhibitor I->J Further Functionalization

Convergent synthetic workflow for a CDK2 inhibitor.
Detailed Synthetic Protocol

Step 1: Synthesis of this compound

This protocol begins with the commercially available 3-(thiomorpholino)propan-1-ol, which is then oxidized to the desired sulfone.

  • Materials: 3-(Thiomorpholino)propan-1-ol, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-(thiomorpholino)propan-1-ol (1.0 eq) in DCM at 0 °C.

    • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Step 2: Nucleophilic Aromatic Substitution

The hydroxyl group of this compound acts as a nucleophile, displacing a chlorine atom on the pyrimidine core.[9][10][11][12][13]

  • Materials: this compound, 2,4-dichloro-5-iodopyrimidine, Sodium hydride (NaH), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.1 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired intermediate.

Step 3: Subsequent Synthetic Transformations

The intermediate from Step 2 can then be further elaborated using standard cross-coupling methodologies, such as Sonogashira or Buchwald-Hartwig amination, to install additional diversity elements and complete the synthesis of the target kinase inhibitor.[14][15][16][17]

Biological Evaluation of Kinase Inhibitors

Once a series of kinase inhibitors has been synthesized, a cascade of biological assays is employed to determine their potency, selectivity, and cellular activity.

Biochemical Kinase Inhibition Assays

The initial evaluation of a new compound's inhibitory activity is typically performed in a biochemical assay using purified recombinant kinase.[18] Several assay formats are available, each with its own advantages and disadvantages.

| Assay Format | Principle | Advantages | Disadvantages | | --- | --- | --- | | Radiometric Assay | Measures the incorporation of ³³P-ATP into a substrate.[19][20] | Gold standard, highly sensitive. | Requires handling of radioactive materials. | | ADP-Glo™ | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[21] | Non-radioactive, high-throughput. | Can be prone to interference from colored or fluorescent compounds. | | TR-FRET | Measures the FRET signal between a europium-labeled antibody and a fluorescently labeled tracer that binds to the kinase.[22] | Homogeneous assay, high-throughput. | Requires specific reagents for each kinase. |

Protocol: A Representative TR-FRET Kinase Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a target kinase.

  • Materials: Recombinant kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, allophycocyanin-streptavidin, assay buffer, test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant kinase, and biotinylated substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for the optimized time.

    • Stop the reaction by adding a solution containing the europium-labeled antibody and allophycocyanin-streptavidin.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Cell-Based Assays

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are crucial for assessing a compound's efficacy in a more physiologically relevant context.[23][24]

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if a test compound can inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

  • Materials: Cancer cell line expressing the target kinase, cell lysis buffer with protease and phosphatase inhibitors, primary antibody against the phosphorylated substrate, primary antibody against the total substrate, HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for the desired time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against the total substrate to confirm equal protein loading.

Relevant Kinase Signaling Pathways

The strategic design of kinase inhibitors requires a deep understanding of the signaling pathways they are intended to modulate. Below are simplified diagrams of three major signaling pathways frequently dysregulated in cancer.

PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation

The PI3K/AKT/mTOR Signaling Pathway.

MAPK_ERK GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription

The MAPK/ERK Signaling Pathway.

JAK_STAT Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneExpression Gene Expression STAT_dimer->GeneExpression Nuclear Translocation

Sources

Application Notes and Protocols for the Formulation of Agrochemicals Using Thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Agrochemical Formulation

In the dynamic landscape of agricultural science, the efficacy of an active ingredient is intrinsically linked to its formulation. The delivery system must not only ensure the stability of the active ingredient but also enhance its bioavailability and target interaction. Thiomorpholine 1,1-dioxide (CAS No. 39093-93-1), a polar aprotic solvent, has emerged as a versatile and valuable component in modern agrochemical formulations.[1] Its unique physicochemical properties offer solutions to some of the most pressing challenges in the formulation of pesticides and herbicides, including the dissolution of poorly soluble active ingredients and the stabilization of sensitive molecules.[2] This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the application of thiomorpholine 1,1-dioxide in the development of advanced agrochemical products.

Physicochemical Properties of Thiomorpholine 1,1-Dioxide

Understanding the fundamental properties of thiomorpholine 1,1-dioxide is paramount to its effective application in agrochemical formulations. This heterocyclic compound is characterized by a six-membered ring containing both sulfur and nitrogen, with the sulfur atom in a dioxide state.[1]

PropertyValueSource
Molecular Formula C₄H₉NO₂S[1][3]
Molecular Weight 135.19 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 68-71 °C
Boiling Point 155 °C at 1 mmHg
Solubility Soluble in water.[1] Slightly soluble in DMSO and Methanol.[4]
pKa (Basic) 5.4[3]

The presence of the sulfone group imparts a high degree of polarity to the molecule, making it an excellent solvent for a wide range of organic compounds.[1] Its aprotic nature, meaning it does not readily donate protons, is particularly advantageous for formulating active ingredients that are susceptible to degradation through hydrolysis.

Core Applications in Agrochemical Formulations

Thiomorpholine 1,1-dioxide's utility in agrochemical formulations is multifaceted, primarily revolving around its role as a solvent, adjuvant, and potentially as a safener.

As a High-Performance Solvent

Many modern agrochemical active ingredients exhibit low solubility in water and conventional organic solvents. This poor solubility can hinder the development of high-concentration formulations and lead to issues with stability and bioavailability. The strong solubilizing power of thiomorpholine 1,1-dioxide makes it an ideal candidate for overcoming these challenges. Its utility as a solvent is supported by patents that list sulfones and sulfoxides as suitable carriers for agrochemical compositions.

Causality Behind Experimental Choice: The high polarity and aprotic nature of thiomorpholine 1,1-dioxide allow it to effectively solvate a wide range of polar and non-polar active ingredients. This is particularly beneficial for complex organic molecules that are difficult to dissolve in traditional solvents. The resulting formulations can achieve higher active ingredient loading and improved stability.

As a Bioavailability-Enhancing Adjuvant

An adjuvant is a substance added to a pesticide formulation to enhance its effectiveness. Thiomorpholine 1,1-dioxide can act as a penetrant, facilitating the movement of the active ingredient across the waxy cuticle of plant leaves or the exoskeleton of insects.[2] This enhanced penetration leads to increased bioavailability and, consequently, improved efficacy of the pesticide or herbicide.[2]

Causality Behind Experimental Choice: The ability of thiomorpholine 1,1-dioxide to improve bioavailability is attributed to its solvent properties and its interaction with biological membranes. By dissolving the active ingredient and modifying the surface properties of the target organism, it can increase the rate and extent of uptake.

Potential as a Herbicide Safener

Herbicide safeners are chemical agents that protect crop plants from herbicide injury without compromising weed control.[5] They often function by enhancing the metabolic detoxification of the herbicide in the crop plant. While there is no direct evidence in the reviewed literature of thiomorpholine 1,1-dioxide being used as a commercial safener, its chemical structure and properties suggest a potential role in this application. The mechanism of action of many safeners involves the induction of specific enzyme systems, such as cytochrome P450s and glutathione S-transferases, which are involved in herbicide metabolism.[6] Further research is warranted to explore the potential of thiomorpholine 1,1-dioxide and its derivatives as herbicide safeners.

Causality Behind Experimental Choice: The rationale for investigating thiomorpholine 1,1-dioxide as a safener is based on the known activity of other nitrogen- and sulfur-containing heterocyclic compounds in inducing plant defense mechanisms. Its ability to be taken up by the plant without causing phytotoxicity is a prerequisite for this application.

Experimental Protocols for Formulation Development

The following protocols provide a detailed, step-by-step methodology for the formulation of agrochemicals using thiomorpholine 1,1-dioxide. These are intended as a starting point for research and development, and optimization will be necessary for specific active ingredients and applications.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC)

Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water. They are suitable for active ingredients that are soluble in organic solvents but not in water.

Objective: To prepare a stable EC formulation of a poorly water-soluble insecticide using thiomorpholine 1,1-dioxide as a key solvent.

Materials:

  • Active Ingredient (e.g., a synthetic pyrethroid)

  • Thiomorpholine 1,1-dioxide

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a combination of anionic and non-ionic surfactants)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Heating mantle (if necessary for dissolving the active ingredient)

Procedure:

  • Solubilization of the Active Ingredient:

    • In a beaker, weigh the desired amount of the active ingredient.

    • Add a measured volume of thiomorpholine 1,1-dioxide.

    • Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the active ingredient.

  • Addition of Co-solvent and Emulsifiers:

    • To the solution from step 1, add the aromatic co-solvent and the emulsifier blend.

    • Continue stirring until a homogenous, clear solution is obtained.

  • Quality Control and Stability Testing:

    • Emulsion Stability Test: Add a small volume of the prepared EC to a larger volume of water in a graduated cylinder. Invert the cylinder several times and observe the formation of a stable, milky emulsion. The emulsion should remain stable with minimal separation or creaming for at least 2 hours.

    • Cold Test: Store a sample of the EC at a low temperature (e.g., 0°C) for a specified period (e.g., 7 days) to check for crystallization of the active ingredient.

Example Formulation:

ComponentFunctionConcentration (% w/v)
Insecticide Active IngredientActive20
Thiomorpholine 1,1-dioxidePrimary Solvent30
Aromatic SolventCo-solvent40
Emulsifier BlendEmulsification10
Protocol 2: Preparation of a Suspension Concentrate (SC)

Suspension concentrates are stable dispersions of solid active ingredients in a liquid medium, usually water. They are suitable for active ingredients that are not soluble in water or common organic solvents.

Objective: To prepare a stable SC formulation of a solid fungicide using thiomorpholine 1,1-dioxide as a dispersing agent and potential crystal growth inhibitor.

Materials:

  • Active Ingredient (e.g., a solid fungicide)

  • Thiomorpholine 1,1-dioxide

  • Wetting agent

  • Dispersing agent

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Deionized water

  • High-shear mixer or bead mill

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, combine the deionized water, wetting agent, dispersing agent, antifreeze, and thiomorpholine 1,1-dioxide.

    • Mix thoroughly until all components are dissolved.

  • Dispersion of the Active Ingredient:

    • Slowly add the solid active ingredient to the aqueous phase while stirring with a high-shear mixer.

    • Continue mixing until a uniform dispersion is formed.

  • Milling:

    • For a finer particle size and improved stability, pass the dispersion through a bead mill. The target particle size is typically in the range of 1-5 microns.

  • Addition of Thickener and Antifoam:

    • In a separate container, pre-disperse the thickener in a small amount of water.

    • Add the pre-dispersed thickener to the milled suspension while stirring.

    • Add the antifoaming agent and mix gently to avoid incorporating air.

  • Quality Control and Stability Testing:

    • Suspensibility Test: Dilute a sample of the SC in water and allow it to stand for a specified time. Measure the amount of active ingredient that remains suspended.

    • Storage Stability Test: Store samples of the SC at elevated temperatures (e.g., 54°C) for a period of time (e.g., 2 weeks) and observe for any signs of particle growth, sedimentation, or phase separation.

Visualization of Formulation Workflow

Formulation_Workflow cluster_EC Emulsifiable Concentrate (EC) Workflow cluster_SC Suspension Concentrate (SC) Workflow EC_AI Active Ingredient EC_Mix1 Dissolve AI in TMD EC_AI->EC_Mix1 EC_TMD Thiomorpholine 1,1-Dioxide EC_TMD->EC_Mix1 EC_Solv Co-Solvent EC_Mix2 Add Co-solvent & Emulsifiers EC_Solv->EC_Mix2 EC_Emul Emulsifier Blend EC_Emul->EC_Mix2 EC_Mix1->EC_Mix2 EC_Final Final EC Formulation EC_Mix2->EC_Final EC_QC Quality Control EC_Final->EC_QC SC_AI Active Ingredient SC_Disp High-Shear Dispersion SC_AI->SC_Disp SC_Aq Aqueous Phase (Water, Wetting/Dispersing Agents, TMD) SC_Aq->SC_Disp SC_Mill Bead Milling SC_Disp->SC_Mill SC_Thick Thickener & Antifoam Addition SC_Mill->SC_Thick SC_Final Final SC Formulation SC_Thick->SC_Final SC_QC Quality Control SC_Final->SC_QC

Sources

Comprehensive Analytical Strategies for the Characterization of Thiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers in Pharmaceutical and Chemical Development

Abstract

Thiomorpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a range of pharmacologically active compounds, including antibiotics and antimalarial agents.[1][2] Their unique physicochemical properties, imparted by the sulfur-containing heterocyclic ring, necessitate robust and specific analytical techniques for comprehensive characterization. This guide provides a detailed overview of the primary analytical methodologies for the structural elucidation, purity assessment, and physicochemical profiling of thiomorpholine-containing molecules. We present field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatographic Techniques, and X-ray Crystallography, designed to ensure scientific integrity and support drug development professionals.

Introduction: The Significance of the Thiomorpholine Moiety

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a "privileged scaffold" in drug design.[3][4] Replacing the oxygen of a morpholine ring with sulfur increases lipophilicity and can introduce a "soft spot" for metabolism through oxidation to the corresponding sulfoxide and sulfone.[3][5] This modulation of properties is critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] Given the therapeutic importance of compounds like the antibiotic sutezolid, which features a thiomorpholine core, rigorous analytical characterization is paramount for ensuring safety, efficacy, and quality.[1]

This document serves as a practical guide for scientists, outlining the key analytical techniques and providing the rationale behind experimental choices to build a self-validating analytical workflow for thiomorpholine compounds.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_output Data Interpretation Synthesis Thiomorpholine Derivative Synthesis Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (LC-MS, GC-MS, HRMS) Purification->MS Molecular Weight Chromatography Chromatography (HPLC, GC) Purification->Chromatography Purity Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity & Impurity Profile Chromatography->Purity XRay X-ray Crystallography (Single Crystal) XRay->Structure Solid-State Conformation PhysChem Physicochemical Properties Structure->PhysChem Purity->PhysChem

Caption: Integrated workflow for the synthesis, purification, and multi-technique characterization of thiomorpholine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of thiomorpholine derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, connectivity, and stereochemistry.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For thiomorpholine, the protons on the carbons adjacent to the sulfur and nitrogen atoms exhibit characteristic chemical shifts.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. The chemical shifts of the carbons in the thiomorpholine ring are sensitive to substituents and the oxidation state of the sulfur atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for confirming the structure of novel or complex derivatives.

Self-Validating Protocol: ¹H and ¹³C NMR of a Thiomorpholine Derivative

This protocol outlines the steps for acquiring standard ¹H and ¹³C NMR spectra. The consistency between the one-dimensional and two-dimensional data serves as a self-validation mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified thiomorpholine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a pulse angle of 30-45 degrees to allow for faster repetition rates if signal averaging is needed.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.

    • Use a wider spectral width (e.g., 0-220 ppm) to ensure all carbon signals are observed.

    • Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Correlate the observed chemical shifts, coupling constants (for ¹H), and integrals with the proposed structure. For example, in unsubstituted thiomorpholine, the protons adjacent to nitrogen and sulfur typically appear as multiplets around 3.05-3.09 ppm and 2.53-2.57 ppm, respectively, in CDCl₃.[2]

Nucleus Typical Chemical Shift Range (ppm) in CDCl₃ Notes
¹H (H-C-N)2.8 - 3.5Highly dependent on N-substitution.
¹H (H-C-S)2.5 - 3.0Shifts downfield upon sulfur oxidation.
¹³C (C-N)45 - 55Sensitive to the electronic nature of the N-substituent.
¹³C (C-S)25 - 35Shifts significantly downfield upon oxidation to sulfoxide or sulfone.
Typical chemical shift ranges for the thiomorpholine ring.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

MS is a powerful technique for determining the molecular weight of thiomorpholine compounds and gaining structural insights through fragmentation analysis. It is frequently coupled with chromatographic methods (LC-MS or GC-MS) for the analysis of complex mixtures.

Rationale for Ionization and Analyzer Selection
  • Electrospray Ionization (ESI): Ideal for polar and thermally labile thiomorpholine derivatives, often analyzed by LC-MS. It typically produces protonated molecules [M+H]⁺ in positive ion mode.[2]

  • Electron Ionization (EI): A high-energy technique, commonly used in GC-MS, that causes extensive fragmentation.[1] This fragmentation pattern can serve as a fingerprint for structural identification by comparison with spectral libraries.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of a new compound.[1]

MS_Fragmentation Parent Thiomorpholine [M]⁺· Frag1 Loss of ethylene [M-C₂H₄]⁺· Parent->Frag1 m/z 75 Frag2 Loss of thioformaldehyde [M-CH₂S]⁺· Parent->Frag2 m/z 57 Frag3 [C₂H₄NS]⁺ Parent->Frag3 m/z 74

Caption: A simplified representation of potential electron ionization (EI) fragmentation pathways for the parent thiomorpholine molecule.

Protocol: LC-MS Analysis for Purity and Molecular Weight Confirmation

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the thiomorpholine compound (e.g., 0.1 mg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC System Configuration:

    • Column: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) for moderately polar compounds.[1]

    • Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1] Formic acid aids in the protonation of the analyte for positive ion mode ESI.

    • Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.

  • MS Detector Settings (ESI):

    • Ionization Mode: Set to positive ion mode to detect [M+H]⁺.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-500).

    • Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and robust signal.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Acquire both the total ion chromatogram (TIC) and the mass spectrum of the peak(s) of interest.

    • The TIC provides information on the purity of the sample, while the mass spectrum of the main peak should show an ion corresponding to the expected [M+H]⁺. For high-purity samples, a single major peak is expected.[6]

Chromatographic Techniques: Assessing Purity and Quantifying Impurities

Chromatography is the gold standard for separating and quantifying the components of a mixture. For thiomorpholine compounds, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used.

Method Selection: GC vs. HPLC
  • GC: Best suited for volatile and thermally stable thiomorpholine derivatives. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[1]

  • HPLC: The most versatile and widely used technique, suitable for a broad range of thiomorpholine compounds, including non-volatile and thermally labile derivatives. UV detection is common for compounds with a chromophore, while MS detection provides greater sensitivity and specificity.

Protocol: GC-MS for Volatile Thiomorpholine Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC System Configuration:

    • Column: A common choice is a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 µm).[1]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[1]

    • Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 280 °C).[1]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to separate compounds based on their boiling points and interactions with the stationary phase.[1]

  • MS Detector Settings (EI):

    • Ionization Energy: Standard EI is performed at 70 eV.[1]

    • Mass Range: Scan a range that includes the molecular ion and expected fragments (e.g., m/z 50-450).[1]

  • Data Analysis:

    • Identify the peak corresponding to the thiomorpholine compound in the chromatogram.

    • Analyze the mass spectrum of this peak to confirm its identity by matching the fragmentation pattern with a library (e.g., NIST, Wiley) or by manual interpretation.[1]

    • Assess purity by calculating the peak area percentage of the main component relative to any impurities.

X-ray Crystallography: Definitive Solid-State Structure

For crystalline thiomorpholine derivatives, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state. This technique is unparalleled for determining bond lengths, bond angles, and the conformation of the thiomorpholine ring (e.g., chair conformation).[5]

The Value of Crystallographic Data
  • Conformational Analysis: It can definitively establish the conformation of the six-membered ring, which is typically a low-energy chair form.[5]

  • Stereochemistry: It provides unambiguous assignment of relative and absolute stereochemistry in chiral derivatives.

  • Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions that can influence physical properties like melting point and solubility.[5]

Protocol: Single-Crystal X-ray Diffraction

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the thiomorpholine compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[5]

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a microfocus X-ray source and a modern detector.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.[5]

    • Refine the atomic positions and displacement parameters against the experimental data until a satisfactory model is achieved.[5]

  • Data Interpretation:

    • Analyze the final structure to determine precise geometric parameters (bond lengths, angles) and conformational details.

    • The resulting structure provides the ultimate validation of the molecular identity.

Conclusion

The comprehensive characterization of thiomorpholine compounds is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the fundamental structural framework, mass spectrometry confirms the molecular weight and elemental composition, chromatography assesses purity and identifies related substances, and X-ray crystallography offers definitive proof of the three-dimensional structure in the solid state. By employing the protocols and rationale outlined in this guide, researchers and drug development professionals can establish a robust, self-validating analytical workflow, ensuring the quality, safety, and efficacy of novel thiomorpholine-based therapeutics.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available from: [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available from: [Link]

  • Picek, F., Padelková, Z., & Růžička, A. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available from: [Link]

  • Singh, U., Kaur, H., & Singh, P. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Singh, U., Kaur, H., & Singh, P. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available from: [Link]

  • Enal, V., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. . Available from: [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health. Available from: [Link]

Sources

Application Note: Continuous Flow Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene Reaction and Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiomorpholine and the Advantages of Flow Chemistry

The thiomorpholine scaffold is a crucial structural motif in a variety of active pharmaceutical ingredients (APIs), exhibiting a broad range of pharmacological activities, including antimalarial, antibiotic, and antioxidant properties.[1] A notable example is in the antibiotic sutezolid, a promising candidate for treating multidrug-resistant tuberculosis.[2] However, the synthesis of thiomorpholine can be a significant cost driver in the overall production of such drugs.[2] Traditional batch synthesis methods for thiomorpholine often involve hazardous intermediates, such as nitrogen mustards, and can be time-consuming, posing safety and scalability challenges.[2][3]

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing.[4] This approach, which involves performing chemical reactions in a continuously flowing stream through a reactor, provides enhanced control over reaction parameters, leading to improved heat and mass transfer.[5] For the synthesis of heterocycles like thiomorpholine, flow chemistry offers a safer environment for handling hazardous reagents, reduces solvent waste, shortens reaction times, and often results in higher yields of the desired product.[4] The miniaturized nature of flow reactors minimizes the volume of hazardous materials present at any given time, a critical safety feature when dealing with toxic intermediates.[1][6] Furthermore, continuous flow processes are often more readily scalable by extending the operation time or by parallelizing reactor setups, which can be a significant advantage in pharmaceutical development and manufacturing.[7][8]

This application note details a robust and efficient continuous flow method for the synthesis of thiomorpholine, leveraging a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization.[9] This process utilizes low-cost, readily available starting materials and demonstrates the power of flow chemistry to enable safer, more efficient, and scalable production of this important pharmaceutical intermediate.[1]

Synthetic Strategy: A Telescoped Photochemical Thiol-Ene/Cyclization Approach

The developed continuous flow synthesis of thiomorpholine is a two-step telescoped process, meaning the intermediate from the first reaction is directly channeled into the second reaction without isolation.[10] This approach is both time- and atom-efficient.[1]

The key steps are:

  • Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride in the presence of a photocatalyst under UV irradiation to form the half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.[9] Thiol-ene reactions are a type of "click chemistry," known for their high yields, tolerance to various solvents, and lack of byproducts.[1] The reaction proceeds via a free-radical mechanism initiated by UV light.[1]

  • Base-Mediated Cyclization: The intermediate is then mixed with a base at an elevated temperature, leading to an intramolecular cyclization to yield thiomorpholine.[9]

This strategy is particularly well-suited for a continuous flow format due to the use of vinyl chloride, a toxic, flammable, and carcinogenic gas, and the generation of a hazardous half-mustard intermediate.[1] The small reactor volumes inherent to flow chemistry significantly enhance the safety of handling these materials.[1][11]

Experimental Protocols and Workflow

I. Reagent Preparation
  • Liquid Feed Solution: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 9-fluorenone (0.1–0.5 mol%) as the photocatalyst and diphenyl ether as an internal standard. Dissolution can be aided by sonication.[9]

  • Base Solution: Prepare a solution of N,N-Diisopropylethylamine (DIPEA) in methanol.[7]

II. Continuous Flow Reactor Setup

The setup consists of two main stages connected in series: a photochemical reactor for the thiol-ene reaction and a heated residence time unit for the cyclization.

G cluster_0 Stage 1: Photochemical Thiol-Ene Reaction cluster_1 Stage 2: Base-Mediated Cyclization reagent1 Cysteamine HCl & Photocatalyst in Methanol pump1 Syringe Pump reagent1->pump1 reagent2 Vinyl Chloride (gas) mfc Mass Flow Controller reagent2->mfc mixer1 T-Mixer pump1->mixer1 mfc->mixer1 photoreactor Flow Photoreactor (365 nm LEDs, 20 °C) mixer1->photoreactor mixer2 T-Mixer photoreactor->mixer2 Intermediate Stream reagent3 DIPEA in Methanol pump2 Syringe Pump reagent3->pump2 pump2->mixer2 rtu Heated Residence Time Unit (76-78 °C) mixer2->rtu product Product Collection (Thiomorpholine) rtu->product

Caption: Experimental workflow for the telescoped continuous flow synthesis of thiomorpholine.

III. Detailed Protocol for Continuous Flow Synthesis
  • System Priming: Prime the system by pumping the liquid feed solution through the photoreactor using a syringe pump at its maximum flow rate until the reactor is filled.[9]

  • Initiation of Thiol-Ene Reaction: Reduce the liquid feed flow rate to the desired value (e.g., 0.139 mL/min). Set the mass flow controller to deliver the desired amount of vinyl chloride (e.g., 12.1 mLn/min). Turn on the 365 nm LEDs of the photoreactor. The reaction is typically conducted at 20°C.[7][9]

  • Initiation of Cyclization: After the photoreaction reaches a steady state (approximately 20 minutes), connect the output of the photoreactor to a T-mixer. Simultaneously, begin pumping the DIPEA solution to the T-mixer.[7][9]

  • Cyclization Reaction: The combined stream from the T-mixer flows through a heated residence time unit (e.g., a coil immersed in an ultrasonic bath) maintained at 76-78°C to facilitate the cyclization.[7][9]

  • Steady State and Collection: Allow the entire system to reach a steady state (approximately 50 minutes for the cyclization). The output from the residence time unit, containing the thiomorpholine product, is then collected.[9] The robustness of this process has been demonstrated over a 7-hour continuous run.[7]

  • Work-up and Purification: The collected fractions are combined and subjected to a liquid-liquid extraction. An acidic wash with 1 M HCl is followed by basification of the aqueous phase with ~4 M NaOH to a pH > 13.[1][9] The product is then extracted with a suitable organic solvent like dichloromethane.[9] The combined organic fractions are dried, and the solvent is removed. Final purification is achieved by vacuum distillation to yield thiomorpholine as a colorless oil.[9]

Quantitative Performance and Comparison

The continuous flow synthesis of thiomorpholine demonstrates significant improvements in efficiency and throughput compared to traditional batch methods. The following table summarizes the key performance indicators.[7]

ParameterContinuous Flow ProcessBatch Process
Reaction Time 40 minutes (overall residence time)30-60 minutes (photochemical) + 5 minutes (cyclization)
Yield (NMR) ≥98% (intermediate), 84% (thiomorpholine)Quantitative (photochemical), 86-89% (cyclization)
Overall Isolated Yield 54%Not reported for a telescoped process
Throughput 1.8 g/hNot applicable (lab scale batch)
Temperature 20°C (photochemical), 76-78°C (cyclization)Room Temperature (photochemical), 100°C (cyclization)
Scalability Seamless scalability by increasing flow rate or parallelizationFaces challenges in heat and mass transfer
Safety Small reactor volumes enhance safety with hazardous materialsHandling of hazardous reagents in larger quantities

Discussion: Causality of Experimental Choices and Optimization

  • Choice of Starting Materials and Reagents: Cysteamine hydrochloride and vinyl chloride are used as low-cost, bulk starting materials, making the process economically viable.[1] Methanol was chosen as the solvent due to the poor solubility of cysteamine in other common organic solvents.[1] 9-fluorenone is an inexpensive and effective photocatalyst for the thiol-ene reaction.[2] DIPEA was selected as the base for the cyclization step due to its cost-effectiveness and suitability for a flow protocol, as other bases like triethylamine led to precipitation.[1][9]

  • Concentration and Stoichiometry: The photochemical reaction can be conducted under highly concentrated conditions (4 M), which increases the throughput of the process.[9]

  • Temperature and Pressure: The photochemical step is performed at a moderate temperature of 20°C. The cyclization reaction is heated to 76-78°C to accelerate the reaction rate.[9] A back-pressure regulator can be installed to operate at temperatures above the boiling point of the solvent, further enhancing the reaction rate.[1]

  • Safety Considerations: Caution: Vinyl chloride is a highly toxic, flammable, and carcinogenic gas. All operations involving vinyl chloride must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The use of a dedicated gas detector is recommended.[9] The continuous flow setup inherently minimizes the risk by keeping the volume of hazardous materials low at any given time.[1]

Conclusion

The continuous flow synthesis of thiomorpholine via a telescoped photochemical thiol-ene reaction and subsequent cyclization offers a safe, efficient, and scalable alternative to traditional batch methods.[1][7] This approach leverages the inherent advantages of flow chemistry to handle hazardous reagents and intermediates safely while achieving high yields and throughput.[7][11] The detailed protocol and understanding of the experimental parameters provided in this application note will enable researchers and drug development professionals to implement this advanced synthetic strategy for the production of thiomorpholine and its derivatives, potentially reducing the cost and improving the accessibility of pharmaceuticals containing this important scaffold.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Cambridge Open Engage. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]

  • ACS Figshare. (2022). Collection - Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • Vapourtec. (n.d.). Advantages of continuous flow production. Vapourtec. [Link]

  • Kathuria, A., et al. (2021). Recent advances in continuous flow synthesis of heterocycles. PubMed. [Link]

  • Contract Pharma. (2019). Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. [Link]

  • ResearchGate. (2022). ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. ResearchGate. [Link]

  • 24/7 BIOPHARMA. (2020). Advantages of Continuous Flow Synthesis. 24/7 BIOPHARMA. [Link]

Sources

Application Notes and Protocols: Accelerating Drug Discovery for Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Integrating iPSC, Organoid, and CRISPR-Cas9 Technologies

Introduction: A Paradigm Shift in Neurological Drug Discovery

The development of effective therapeutics for neurological disorders has long been hampered by the inaccessibility of the human brain and the limitations of traditional disease models. The advent of induced pluripotent stem cell (iPSC) technology, coupled with advancements in 3D organoid cultures and precise genome editing, has revolutionized our ability to model the complexities of the human brain in vitro.[1][2][3] This guide provides an in-depth exploration of how these cutting-edge technologies can be synergistically applied to create more predictive and human-relevant platforms for neurological drug discovery.

We will delve into the core methodologies, from the generation of patient-specific neuronal cultures to the development of sophisticated brain organoid models and their application in high-throughput screening and target validation. By understanding the "why" behind each step, researchers can build robust, self-validating experimental systems to accelerate the journey from discovery to clinical application.

Part 1: iPSC-Based Disease Modeling: "Disease in a Dish"

The foundation of modern neurological drug discovery lies in the ability to create patient-specific models that recapitulate disease phenotypes. Induced pluripotent stem cells (iPSCs), derived from somatic cells of patients, provide a renewable source of cells that carry the individual's unique genetic makeup.[1] These iPSCs can then be differentiated into various neural cell types, including neurons, astrocytes, and microglia, offering an unprecedented window into disease mechanisms.[4]

The Causality Behind iPSC-Based Modeling

The power of iPSC technology stems from its ability to overcome the limitations of previous models. Animal models often fail to fully replicate human-specific aspects of neurological diseases, while immortalized cell lines lack the genetic diversity of patient populations.[3] By using patient-derived iPSCs, we can:

  • Capture Genetic Complexity: Model both familial and sporadic forms of diseases, preserving the complex genetic interactions that contribute to pathogenesis.[5]

  • Investigate Cell-Type Specific Vulnerabilities: Differentiate iPSCs into specific neuronal subtypes (e.g., dopaminergic neurons for Parkinson's disease) to study why certain cells are more susceptible to degeneration.[4]

  • Enable Personalized Medicine: Test drug efficacy and toxicity on a patient-specific background, paving the way for tailored therapeutic strategies.

Protocol 1: Differentiation of iPSCs into Cortical Neurons

This protocol outlines a robust method for directing the differentiation of human iPSCs into cortical neurons, a cell type implicated in numerous neurodegenerative and neurodevelopmental disorders.

Core Principle: This protocol mimics in vivo neurodevelopment by providing a specific sequence of signaling molecules that guide the differentiation of pluripotent stem cells towards a cortical neuron fate. The dual inhibition of SMAD signaling is a critical first step to efficiently induce a neural fate.

Materials:

  • Human iPSC lines (e.g., from a patient with a neurological disorder and a healthy control)

  • iPSC culture medium (e.g., mTeSR™1)

  • Neural induction medium (NIM)

  • Neuron differentiation medium (NDM)

  • Recombinant human proteins: Noggin, SB431542, FGF2, BDNF, GDNF

  • Coating reagents: Matrigel® or Geltrex®

  • Cell dissociation reagent (e.g., Accutase®)

  • Standard cell culture plastics and equipment

Step-by-Step Methodology:

  • iPSC Culture: Maintain high-quality, undifferentiated iPSCs on a suitable matrix-coated surface in iPSC culture medium. Ensure cultures are free of differentiation and microbial contamination.

  • Neural Induction (Day 0-11):

    • When iPSCs reach 70-80% confluency, switch to Neural Induction Medium (NIM) supplemented with SMAD inhibitors (Noggin and SB431542). This initial step is crucial for directing the cells towards a neuroectodermal lineage.

    • Continue culture in NIM for 10-12 days, with daily media changes. During this time, the cells will form a dense neuroepithelial sheet.

  • Neural Progenitor Cell (NPC) Expansion (Day 12-20):

    • Selectively detach and re-plate the neuroepithelial cells to enrich for neural progenitor cells (NPCs).

    • Expand the NPCs in NIM supplemented with FGF2 to increase the population of progenitor cells.

  • Neuronal Differentiation (Day 21 onwards):

    • Plate the NPCs at the desired density on plates coated with a suitable matrix.

    • Switch to Neuron Differentiation Medium (NDM) supplemented with neurotrophic factors such as BDNF and GDNF to promote neuronal maturation and survival.

  • Maturation and Characterization:

    • Mature the neurons for at least 4-6 weeks.

    • Self-Validation: Characterize the resulting neuronal cultures for the expression of key markers such as MAP2 (mature neurons), TBR1 and CTIP2 (cortical neuron subtypes), and VGLUT1 (glutamatergic neurons) via immunocytochemistry.

    • Perform electrophysiological analysis (e.g., patch-clamp) to confirm the functional maturity of the neurons, assessing for action potentials and synaptic activity.[6]

Part 2: Brain Organoids: Modeling the Brain in 3D

While 2D neuronal cultures are invaluable, they lack the complex cellular interactions and structural organization of the human brain. Brain organoids, three-dimensional self-organizing structures derived from iPSCs, offer a more physiologically relevant model.[7][8][9] They can recapitulate key features of early human brain development, including the formation of distinct brain regions and layered structures.[10]

The Rationale for Using Brain Organoids

Brain organoids provide a unique platform to study:

  • Neurodevelopmental Processes: Observe the intricate processes of neuronal migration, differentiation, and circuit formation in a human-specific context.

  • Complex Disease Phenotypes: Model diseases where cell-cell interactions and 3D architecture are critical, such as the formation of amyloid plaques in Alzheimer's disease.[11][12]

  • Drug Efficacy and Neurotoxicity: Assess the effects of compounds on a more complex, tissue-like structure, providing more predictive data than 2D cultures.[13][14]

// Nodes iPSCs [label="iPSCs", fillcolor="#F1F3F4", fontcolor="#202124"]; Embryoid_Bodies [label="Embryoid Bodies (EBs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neural_Induction [label="Neural Induction", fillcolor="#F1F3F4", fontcolor="#202124"]; Matrigel_Embedding [label="Matrigel Embedding", fillcolor="#F1F3F4", fontcolor="#202124"]; Expansion [label="Expansion in Bioreactor", fillcolor="#F1F3F4", fontcolor="#202124"]; Maturation [label="Maturation & Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges iPSCs -> Embryoid_Bodies [label="Aggregation"]; Embryoid_Bodies -> Neural_Induction [label="Neural Induction Medium"]; Neural_Induction -> Matrigel_Embedding [label="Neuroectoderm Formation"]; Matrigel_Embedding -> Expansion [label="Growth & Development"]; Expansion -> Maturation [label="Long-term Culture"]; Maturation -> Characterization [label="Analysis"]; } DataDiagra: Brain Organoid Development Workflow

Protocol 2: Generation of Cerebral Organoids from iPSCs

This protocol describes the generation of cerebral organoids, which can be used to model various aspects of the developing human cortex.

Core Principle: This method relies on the intrinsic ability of iPSCs to self-organize into complex structures when provided with the appropriate environmental cues. The initial formation of embryoid bodies allows for the establishment of the three primary germ layers, from which the neuroectoderm is subsequently specified and expanded.

Materials:

  • Human iPSCs

  • Embryoid body (EB) formation medium

  • Neural induction medium for organoids

  • Organoid differentiation medium

  • Matrigel®

  • Ultra-low attachment plates

  • Spinning bioreactor or orbital shaker

Step-by-Step Methodology:

  • Embryoid Body (EB) Formation (Day 0-4):

    • Dissociate iPSCs into single cells and plate them in ultra-low attachment plates in EB formation medium to promote aggregation.

  • Neural Induction (Day 5-10):

    • Transfer the EBs to neural induction medium. This step promotes the specification of the neuroectoderm.

  • Matrigel® Embedding and Expansion (Day 11-15):

    • Embed the neuroepithelial tissues into droplets of Matrigel® to provide a scaffold for 3D growth.

    • Transfer the embedded organoids to a spinning bioreactor or orbital shaker to enhance nutrient and oxygen exchange, which is critical for the growth of larger organoids.

  • Maturation (Day 16 onwards):

    • Culture the organoids in organoid differentiation medium for several months to allow for maturation and the development of complex structures.

  • Quality Control and Validation:

    • Morphological Assessment: Regularly monitor the organoids for the development of characteristic features, such as the formation of fluid-filled cavities resembling ventricles.

    • Histological Analysis: Perform immunohistochemistry on cryosectioned organoids to assess the presence and organization of different neural cell types, including progenitor cells (SOX2, PAX6) and mature neurons (MAP2, NeuN).

    • Functional Assays: For mature organoids, functional activity can be assessed using techniques like calcium imaging or microelectrode arrays to detect synchronized neuronal firing.[15]

Part 3: High-Throughput Screening (HTS) for Drug Discovery

The scalability of iPSC-derived models allows for their integration into high-throughput screening (HTS) platforms, enabling the rapid testing of large compound libraries.[16][17][18] This approach accelerates the identification of potential therapeutic candidates.[19]

Designing Effective HTS Assays

A successful HTS campaign relies on the development of robust and reproducible assays with clear, measurable readouts. Key considerations include:

  • Phenotypic Readouts: Assays should be designed to measure a disease-relevant phenotype, such as protein aggregation, cell death, or synaptic dysfunction.[19]

  • Assay Miniaturization: Adapting assays to 96- or 384-well formats is essential for screening large numbers of compounds efficiently.

  • Automation: Utilizing liquid handling robots and automated imaging systems increases throughput and reduces variability.

// Nodes iPSC_Neurons [label="Plate iPSC-derived Neurons\n(e.g., in 384-well plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Addition [label="Compound Library Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Readout [label="Assay Readout\n(e.g., High-Content Imaging)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & Hit Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Validation [label="Hit Validation & Dose-Response", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges iPSC_Neurons -> Compound_Addition; Compound_Addition -> Incubation; Incubation -> Assay_Readout; Assay_Readout -> Data_Analysis; Data_Analysis -> Hit_Validation; } DataDiagra: High-Throughput Screening Workflow

Protocol 3: High-Content Imaging-Based Screening for Modulators of Protein Aggregation

This protocol provides a framework for a high-content imaging screen to identify compounds that reduce the aggregation of a pathogenic protein, such as alpha-synuclein in Parkinson's disease or tau in Alzheimer's disease.

Core Principle: This assay leverages automated microscopy and image analysis to quantify intracellular protein aggregates in a high-throughput manner. The use of fluorescently tagged proteins or specific antibodies allows for the precise detection and measurement of aggregates.

Materials:

  • iPSC-derived neurons from a patient with a relevant mutation (e.g., SNCA triplication for Parkinson's)

  • 384-well imaging plates

  • Compound library

  • Automated liquid handling system

  • High-content imaging system

  • Image analysis software

  • Antibodies against the protein of interest (e.g., anti-alpha-synuclein) and neuronal markers (e.g., anti-MAP2)

  • Fluorescent secondary antibodies and nuclear stain (e.g., DAPI)

Step-by-Step Methodology:

  • Cell Plating: Plate the iPSC-derived neurons in 384-well imaging plates and allow them to mature.

  • Compound Treatment: Use an automated liquid handler to add compounds from the library to the wells. Include appropriate controls (e.g., vehicle-only, positive control).

  • Incubation: Incubate the cells with the compounds for a predetermined period to allow for a biological response.

  • Immunocytochemistry:

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against the target protein and a neuronal marker.

    • Incubate with fluorescently labeled secondary antibodies and a nuclear stain.

  • High-Content Imaging: Acquire images of the cells using an automated imaging system.

  • Image Analysis and Hit Identification:

    • Use image analysis software to identify individual cells and quantify the number and intensity of intracellular protein aggregates.

    • Identify "hits" as compounds that significantly reduce protein aggregation without causing cytotoxicity (as determined by cell number).

  • Self-Validation and Follow-up:

    • Confirm the activity of hit compounds through dose-response studies.

    • Validate the mechanism of action of promising hits using secondary assays.

Part 4: CRISPR-Cas9 for Target Identification and Validation

The CRISPR-Cas9 system provides a powerful tool for precise genome editing, enabling researchers to investigate the causal role of specific genes in disease pathogenesis and to validate potential drug targets.[20][21][22]

Applications of CRISPR-Cas9 in Neurological Drug Discovery
  • Disease Modeling: Introduce specific mutations into healthy iPSC lines to create isogenic controls, which are genetically identical except for the disease-causing mutation.[23] This allows for the definitive attribution of a phenotype to a specific genetic variant.

  • Target Identification: Perform genome-wide CRISPR screens to identify genes that modify a disease phenotype, revealing novel therapeutic targets.

  • Target Validation: Knock out or modulate the expression of a putative drug target to confirm its role in the disease process before committing to a full-scale drug discovery campaign.[24]

Conclusion and Future Directions

The integration of iPSC technology, brain organoids, high-throughput screening, and CRISPR-Cas9 genome editing has created a powerful new toolkit for neurological drug discovery. These human-relevant models offer the potential to improve the predictive validity of preclinical research and reduce the high attrition rates of drug candidates in clinical trials.

While challenges such as the immature phenotype of iPSC-derived cells and the variability of organoid cultures remain, ongoing advancements in these technologies are continually enhancing their robustness and applicability.[10][25][26] As these models become more sophisticated and standardized, they will undoubtedly play an increasingly central role in the development of novel therapies for a wide range of debilitating neurological disorders.

References

  • Ghatak, S., et al. (2019). Mechanisms of hyperexcitability in Alzheimer’s disease hiPSC-derived neurons and cerebral organoids. eLife. Available at: [Link]

  • Baror, Y., et al. (2020). Modeling and Targeting Alzheimer's Disease With Organoids. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Cao, L., et al. (2016). iPSC-derived sensory neurons from a patient with inherited erythromelalgia model clinical phenotype and its reversal by a Nav1.7 blocker.
  • Chen, M., & Finkbeiner, S. (2008). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Neuro-degenerative diseases. Available at: [Link]

  • Corrêa, G., et al. (2024). Brain Organoids and Assembloids—From Disease Modeling to Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • D'Aiuto, L., et al. (2019). Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids. International Journal of Molecular Sciences. Available at: [Link]

  • Hale, C. R., et al. (2020). CRISPR/Cas9: Implications for Modeling and Therapy of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Harschnitz, O., et al. (2016). A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells. Stem Cell Reports. Available at: [Link]

  • Ho, B. X., et al. (2020). Opportunities and challenges for the use of induced pluripotent stem cells in modelling neurodegenerative disease. Journal of Biomedical Science. Available at: [Link]

  • Jefri, M., et al. (2025). Gene Editing in Neurological Disorders: Role of CRISPR-Cas9 in Targeted Therapies. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Jucker, M., & Walker, L. C. (2013). High-Throughput Screening for Neurodegenerative Diseases. Encyclopedia.pub. Available at: [Link]

  • Kim, C., et al. (2019). Induced pluripotent stem cells for neural drug discovery. Trends in Molecular Medicine. Available at: [Link]

  • Lari, A., et al. (2019). Current Challenges of iPSC-Based Disease Modeling and Therapeutic Implications. Cells. Available at: [Link]

  • Nasonova, E., et al. (2025). Organoids Promise to Accelerate Parkinson's and Alzheimer's Research and Drug Discovery. Biocompare. Available at: [Link]

  • Okano, H., & Morimoto, S. (2024). Induced Pluripotent Stem Cells in Drug Discovery and Neurodegenerative Disease Modelling. International Journal of Molecular Sciences. Available at: [Link]

  • Scripps Research. (2020). New Alzheimer's Disease Organoids Enable Drug Discovery. Biobanking.com. Available at: [Link]

  • Shi, Y., et al. (2017). A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells. Scientific Reports. Available at: [Link]

  • Staerk, J., et al. (2010). Reprogramming of human peripheral blood cells to induced pluripotent stem cells. Cell Stem Cell.
  • Wang, D., et al. (2017). CRISPR/Cas9-mediated gene knockout in vivo.
  • Truant, R., et al. (2008). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. PLoS ONE. Available at: [Link]

  • Velasco, S., et al. (2025). Brain Organoids and Assembloids—From Disease Modeling to Drug Discovery. Cells. Available at: [Link]

  • Various Authors. (2008). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. PMC. Available at: [Link]

  • Various Authors. (2019). Modeling neurological diseases using iPSC-derived neural cells. PMC. Available at: [Link]

  • Various Authors. (2025). CRISPR/Cas9 system and its applications in nervous system diseases. PMC. Available at: [Link]

  • Various Authors. (2024). Brain Organoids: A Game-Changer for Drug Testing. PMC. Available at: [Link]

  • Various Authors. (2025). Leveraging iPSC technology to assess neuro-immune interactions in neurological and psychiatric disorders. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Various Authors. (2026). Patient-specific iPSC models of neural tube defects identify underlying deficiencies in neuroepithelial cell shape regulation and differentiation. eLife. Available at: [Link]

  • Various Authors. (2025). CRISPR in Neurodegenerative Diseases Treatment: An Alternative Approach to Current Therapies. PMC. Available at: [Link]

  • Various Authors. (2020). Modeling and Targeting Alzheimer's Disease With Organoids. Frontiers. Available at: [Link]

  • Various Authors. (2025). Brain Organoids and Assembloids—From Disease Modeling to Drug Discovery. PubMed. Available at: [Link]

  • Various Authors. (2022). How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a comparison of two protocols. PMC. Available at: [Link]

  • Various Authors. (2019). Induced pluripotent stem cells for neural drug discovery. PubMed. Available at: [Link]

  • Various Authors. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. Available at: [Link]

  • Various Authors. (2025). 28bio: Human Brain Organoids for Neurology Drug Development. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Thiomorpholine Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the oxidation of thiomorpholine. The content moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation of thiomorpholine. Each problem is analyzed by its probable causes, followed by actionable solutions grounded in chemical principles.

Problem 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted thiomorpholine even after the expected reaction time.

Possible Causes & Recommended Solutions

  • Inactive Oxidant: The most common cause is a degraded or low-purity oxidizing agent. Hydrogen peroxide, for instance, can decompose over time, while solid oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can lose activity if not stored properly.

    • Solution: Always use a fresh bottle of oxidant or titrate the concentration of your stock solution (e.g., for H₂O₂). Store oxidants according to the manufacturer's recommendations, typically in a cool, dark place.

  • Insufficient Stoichiometry: The reaction stoichiometry is critical. If aiming for the sulfoxide, you need at least one full equivalent of the active oxidant.

    • Solution: Ensure you are using at least 1.0 to 1.1 equivalents of the oxidant. If using a solution like 30% H₂O₂, accurately calculate the molar amount based on its concentration and density.

  • Inappropriate Reaction Temperature: Oxidation reactions have an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: While low temperatures are often used to control selectivity, the reaction may need to be gently warmed to proceed. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress by TLC or HPLC to find the optimal temperature balance.

  • Poor Solvent Choice: The solvent must be able to dissolve the thiomorpholine and be compatible with the chosen oxidant. Highly polar solvents are generally preferred.

    • Solution: Solvents like methanol, ethanol, acetic acid, or water are excellent choices for oxidations with reagents like hydrogen peroxide.[1] For less polar oxidants, dichloromethane (DCM) or ethyl acetate may be suitable. Ensure your starting material is fully dissolved before adding the oxidant.

Problem 2: Over-oxidation to Thiomorpholine-1,1-dioxide (Sulfone)

Your goal is the thiomorpholine-1-oxide (sulfoxide), but you are forming a significant amount of the sulfone byproduct.

Possible Causes & Recommended Solutions

  • Excess Oxidant: This is the primary cause of over-oxidation. The sulfoxide intermediate is itself susceptible to further oxidation to the sulfone.[1][2]

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the oxidant. The best practice is to add the oxidant slowly (e.g., dropwise via an addition funnel) to the solution of thiomorpholine. This maintains a low instantaneous concentration of the oxidant, favoring the formation of the sulfoxide.[3]

  • Reaction Temperature is Too High: The activation energy for the second oxidation (sulfoxide to sulfone) is often comparable to the first. Higher temperatures provide enough energy to overcome this barrier, increasing the rate of sulfone formation.

    • Solution: Maintain a low reaction temperature. Start the reaction at 0 °C or even -10 °C. Adding the oxidant at this low temperature and then allowing the reaction to proceed for a longer time is a standard strategy to maximize sulfoxide yield.

  • Highly Reactive Oxidant: Some oxidants are too powerful for selective sulfoxide synthesis and will readily produce the sulfone.

    • Solution: Choose a milder or more controllable oxidant. While m-CPBA is effective, hydrogen peroxide, often in the presence of a catalyst, can offer better control.[4][5] For challenging cases, reagents like sodium periodate (NaIO₄) can be highly selective for sulfoxide formation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the planning and execution of thiomorpholine oxidation experiments.

Q1: How do I choose the right oxidant for my desired product (sulfoxide vs. sulfone)?

Answer: The choice of oxidant is the most critical parameter. The key is to match the oxidant's reactivity with your target product.

  • For Selective Oxidation to Sulfoxide (Thiomorpholine-1-oxide): The goal is to use a mild oxidant or carefully control the conditions with a stronger one.

    • Hydrogen Peroxide (H₂O₂): An excellent "green" choice that produces water as the only byproduct.[4] Use 1.0-1.1 equivalents in a solvent like methanol or ethanol at 0 °C to room temperature. Its selectivity can be enhanced with certain catalysts.

    • Sodium Periodate (NaIO₄): A highly selective reagent for converting sulfides to sulfoxides. It is typically used in methanol/water mixtures. The insoluble sodium iodate byproduct can be removed by simple filtration.

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective oxidant, but it can easily lead to over-oxidation if not controlled. Use 1.0 equivalent at low temperatures (-10 °C to 0 °C) and add it portion-wise or as a solution.

  • For Complete Oxidation to Sulfone (Thiomorpholine-1,1-dioxide): A more powerful oxidant or a stoichiometric excess of a standard oxidant is required.

    • Hydrogen Peroxide (H₂O₂): This is the most common and cost-effective method. Use at least 2.2 equivalents, often in a solvent like acetic acid or with a catalyst (e.g., sodium tungstate), which can facilitate the second oxidation.[5][6][7] The reaction may require gentle heating to ensure full conversion.

    • Oxone® (Potassium Peroxymonosulfate): A powerful and versatile solid oxidant. It is used in a biphasic system or in polar solvents like methanol/water. A stoichiometric excess ( > 2 equivalents) will drive the reaction to the sulfone.

    • Potassium Permanganate (KMnO₄): A very strong, traditional oxidant. While effective, it can be less selective and may lead to side reactions if not handled carefully. Work-up can also be more complex due to the formation of manganese dioxide.[6]

OxidantTypical Equivalents (for Sulfoxide)Typical Equivalents (for Sulfone)Common SolventsKey Considerations
**Hydrogen Peroxide (H₂O₂) **1.0 - 1.1≥ 2.2Methanol, Acetic AcidGreen oxidant; requires careful stoichiometry for selectivity.[4]
m-CPBA 1.0≥ 2.1DCM, ChloroformHighly efficient but prone to over-oxidation; requires low temp.
Oxone® ~1.0≥ 2.0Methanol/WaterPowerful solid oxidant; work-up involves aqueous extraction.
Sodium Periodate (NaIO₄) 1.0 - 1.1Not recommendedMethanol/WaterHighly selective for sulfoxides; insoluble byproduct.
Q2: How can I effectively monitor the reaction's progress?

Answer: Active monitoring is crucial for achieving high yields and preventing over-oxidation. Thin-Layer Chromatography (TLC) is the most convenient method.[8]

  • Principle: Thiomorpholine, its sulfoxide, and its sulfone have different polarities. The sulfoxide is more polar than the starting thiomorpholine, and the sulfone is typically the most polar of the three. This allows them to be separated on a silica gel TLC plate.

  • Procedure:

    • Prepare a TLC plate (silica gel 60 F₂₅₄).

    • Spot three lanes: starting material (thiomorpholine), a co-spot (starting material + reaction mixture), and the reaction mixture.

    • Elute the plate with an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol or 5-10% Methanol in Ethyl Acetate).

    • Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with potassium permanganate (KMnO₄) dip, which reacts with the oxidizable sulfur species.

  • Interpretation: As the reaction proceeds, the starting material spot will diminish, a new spot for the sulfoxide will appear at a lower Rf, and if over-oxidation occurs, a third spot for the sulfone will appear at an even lower Rf.[9]

Caption: TLC analysis of thiomorpholine oxidation.

Q3: What is a standard work-up and purification procedure?

Answer: The work-up procedure aims to remove any unreacted oxidant and byproducts. The choice depends on the oxidant used.

  • For Hydrogen Peroxide:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), until the peroxide is no longer detected (test with peroxide strips).

    • Extract the aqueous layer multiple times with an organic solvent like Dichloromethane or Ethyl Acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • For m-CPBA:

    • The main byproduct is meta-chlorobenzoic acid (m-CBA).

    • Dilute the reaction mixture with Dichloromethane.

    • Wash the organic layer with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, to remove the acidic m-CBA byproduct.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

Section 3: Experimental Protocols & Workflows

Protocol 1: Selective Oxidation to Thiomorpholine-1-oxide

This protocol uses hydrogen peroxide for a controlled and environmentally benign synthesis of the sulfoxide.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 eq).

  • Dissolution: Dissolve the thiomorpholine in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Quenching & Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Thiomorpholine_Oxidation_Workflow General Workflow for Thiomorpholine Oxidation start Dissolve Thiomorpholine in appropriate solvent cool Cool reaction mixture (e.g., 0 °C) start->cool add_oxidant Slowly add oxidant (Control Stoichiometry) cool->add_oxidant react Stir and monitor (e.g., by TLC) add_oxidant->react quench Quench excess oxidant (e.g., Na2SO3) react->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Dry and concentrate crude product. Purify if necessary. workup->purify

Caption: Experimental workflow for thiomorpholine oxidation.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Ali, M. H., & Bohn, C. G. (n.d.). Oxidation of sulfides to sulfoxides with a catalytic amount of ceric ammonium nitrate reagent supported on silica gel.
  • Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones. Synlett, 1557-1561.
  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Patil, S., et al. (2023). SULFOXIDES AND SULFONES: REVIEW. Indian Drugs, 60(02).
  • Wang, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3385. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Toste, F. D., et al. (2002). Molecular Rhenium(V) Oxotransferases: Oxidation of Thiols to Disulfides with Sulfoxides. The Case of Substrate-Inhibited Catalysis. Journal of the American Chemical Society, 124(39), 11727-11738. [Link]

  • Pourjavadi, A., et al. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 3(7), 1611-1616. [Link]

  • Forchetta, M., Sabuzi, F., Stella, L., Conte, V., & Galloni, P. (2022). A Metal-Free, Quinoid-Catalyzed, and Light-Induced Selective Sulfide Oxidation. The Journal of Organic Chemistry, 87(21), 14016–14025. [Link]

Sources

Preventing byproduct formation in thiomorpholine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiomorpholine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for thiomorpholine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Thiomorpholine is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs), including the promising antibiotic sutezolid.[1] However, its synthesis is often plagued by the formation of stubborn byproducts that can compromise yield, purity, and scalability.

This document moves beyond simple protocols. It is structured as a series of practical, field-tested solutions to the most common challenges encountered during synthesis. We will delve into the mechanistic origins of byproduct formation and provide robust, evidence-based strategies to ensure your reaction proceeds cleanly and efficiently. Our goal is to empower you with the expertise to not only troubleshoot existing issues but also to proactively design more effective synthetic routes from the outset.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding thiomorpholine synthesis and common impurity profiles.

Q1: What are the primary synthetic routes to thiomorpholine?

A1: Several well-established routes exist, each with distinct advantages and challenges. The most common approaches include:

  • Cyclization of Diethanolamine Derivatives: This classic method involves converting diethanolamine into an amino-mustard intermediate, which is then cyclized by treatment with a sulfide source like sodium sulfide.[2]

  • Reaction of Bis(2-chloroethyl)amine: This route involves the direct reaction of bis(2-chloroethyl)amine hydrochloride (a nitrogen mustard) with a sulfur nucleophile to form the thiomorpholine ring.[3]

  • Thiol-Ene Reaction of Cysteamine: A modern approach, often adapted for continuous flow, utilizes a photochemical thiol-ene reaction between cysteamine and an alkene like vinyl chloride.[4] The resulting intermediate undergoes a base-mediated cyclization to yield thiomorpholine.[2]

  • From 2-Mercaptoethanol and Aziridine: This strategy builds the thiomorpholine backbone through a multi-step process involving the initial reaction of these two components.[4]

Q2: What are the most common classes of byproducts in thiomorpholine synthesis?

A2: Byproducts typically arise from three main sources:

  • Incorrect Cyclization Pathways: Starting materials or intermediates can cyclize in an unintended manner, leading to isomeric impurities. A prime example is the formation of thiazolidine derivatives when using cysteamine under basic conditions.[2]

  • Intermolecular Side Reactions: Bifunctional reagents, such as bis(2-chloroethyl)amine, can react with each other to form dimers or oligomers instead of undergoing the desired intramolecular cyclization.

  • Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of thiomorpholine-1-oxide or thiomorpholine-1,1-dioxide, particularly if the reaction is exposed to air or oxidizing agents.[5]

Q3: Why is the choice of starting material salt form (e.g., free base vs. hydrochloride) so critical?

A3: The salt form directly influences the reactivity of nucleophilic sites within the molecule. For a starting material like cysteamine, which contains both a thiol and an amine group, the amine is the more potent nucleophile in its free base form. Protonating the amine by using its hydrochloride salt effectively "protects" it, preventing it from participating in undesired side reactions and allowing the thiol group to react as intended.[2] This principle is fundamental to directing the reaction toward the desired product.

Section 2: Troubleshooting Guide for Byproduct Prevention

This guide provides specific, actionable solutions to common experimental problems.

Problem 1: My synthesis from cysteamine and vinyl acetate is yielding 2-methyl-1,3-thiazolidine instead of the expected intermediate.

Root Cause Analysis: This is a classic case of competing reaction pathways driven by the nucleophilicity of the cysteamine starting material. When cysteamine is used as a free base, its primary amine is highly nucleophilic. It readily attacks the vinyl acetate, and the resulting intermediate can undergo an intramolecular cyclization to form the stable five-membered 2-methyl-1,3-thiazolidine ring.[2] This pathway is often kinetically and thermodynamically favored over the desired thiol-ene addition.

Strategic Solution: To prevent this, the nucleophilicity of the amine must be suppressed. The most effective strategy is to use cysteamine hydrochloride (cysteamine-HCl) as the starting material. The protonated ammonium group (R-NH3+) is non-nucleophilic, which prevents it from participating in the initial reaction. This leaves the thiol group as the sole reactive nucleophile to initiate the desired radical thiol-ene addition, leading exclusively to the correct linear intermediate required for subsequent cyclization to thiomorpholine.[1]

G cluster_0 Undesired Pathway (Cysteamine Free Base) cluster_1 Desired Pathway (Cysteamine-HCl) FreeBase Cysteamine (Free Base, -NH2) VA Vinyl Acetate FreeBase->VA Nucleophilic Attack by Amine Thiazolidine 2-Methyl-1,3-thiazolidine (Byproduct) VA->Thiazolidine Intramolecular Cyclization HCl_Salt Cysteamine-HCl (Protected Amine, -NH3+) VA2 Vinyl Acetate HCl_Salt->VA2 Thiol-Ene Addition Intermediate Linear Intermediate VA2->Intermediate Thiomorpholine Thiomorpholine (Product) Intermediate->Thiomorpholine Base-Mediated Cyclization

Caption: Reaction pathways using free base vs. HCl salt of cysteamine.
Problem 2: My reaction using bis(2-chloroethyl)amine yields a sticky, insoluble material and very little thiomorpholine.

Root Cause Analysis: You are observing intermolecular polymerization, a common side reaction when using bifunctional electrophiles like bis(2-chloroethyl)amine. The desired reaction is an intramolecular cyclization where both chloroethyl arms of a single molecule react with a sulfide source. However, if the concentration of the bis(2-chloroethyl)amine is too high, one arm of a molecule can react with a sulfide ion, and the other arm can then be attacked by the amine of a different molecule, leading to a chain reaction that forms dimers, trimers, and ultimately, insoluble polymers.

Strategic Solution: The key is to maintain conditions that strongly favor the intramolecular reaction. This is achieved by applying the pseudo-dilution principle , where the reactive species is kept at a very low instantaneous concentration. This is best accomplished through the slow, controlled addition of the bis(2-chloroethyl)amine solution to a heated solution of the sulfide source (e.g., sodium sulfide). This ensures that any given molecule of the electrophile is more likely to encounter the other end of its own chain to cyclize rather than another molecule to polymerize.

G cluster_0 Desired Pathway (High Dilution) cluster_1 Undesired Pathway (High Concentration) Start Bis(2-chloroethyl)amine + Na2S Intra Intramolecular Cyclization Start->Intra Favored Inter Intermolecular Reaction Start->Inter Competes Product Thiomorpholine Intra->Product Byproduct Dimers / Oligomers Inter->Byproduct

Caption: Intramolecular cyclization vs. intermolecular polymerization.
Problem 3: My final thiomorpholine product shows extra peaks in the NMR and a higher mass in LC-MS, suggesting oxidation.

Root Cause Analysis: The divalent sulfur in thiomorpholine is electron-rich and can be easily oxidized to the corresponding sulfoxide (+16 amu) or sulfone (+32 amu). This oxidation can occur due to:

  • Atmospheric Oxygen: Prolonged heating of the reaction mixture or during workup in the presence of air can cause slow oxidation.

  • Peroxide Contaminants: Solvents like THF or diethyl ether can form explosive peroxides upon storage. Even trace amounts can act as potent oxidants.

  • Oxidative Reagents: Unintended presence of any oxidizing agent in the reaction will readily attack the sulfur atom.

Strategic Solution: Strict exclusion of oxygen and other oxidants is paramount.

  • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like argon or nitrogen. This is especially critical during heating steps.

  • Degassed Solvents: Before use, degas all solvents by sparging with argon for 15-20 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Solvent Purity: Use freshly distilled or inhibitor-free solvents that have been tested for peroxides, especially ethers.

Section 3: Protocols and Data

Protocol 1: Photochemical Thiol-Ene Synthesis of Thiomorpholine Intermediate

This protocol is adapted from a continuous flow procedure and demonstrates the key principles of using the hydrochloride salt to prevent byproduct formation.[1]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride (or vinyl acetate as a safer alternative)

  • Methanol (MeOH), degassed

  • 9-Fluorenone (photocatalyst)

  • Photoreactor (or a vessel transparent to UV light, e.g., quartz)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Prepare a 4 M solution of cysteamine hydrochloride in degassed methanol in a volumetric flask.

  • Add the photocatalyst, 9-fluorenone, to a concentration of 0.1–0.5 mol%.

  • Dissolve completely, with sonication if necessary. Ensure the solution is kept under an inert atmosphere.

  • Introduce the alkene. For vinyl chloride, this is typically done by bubbling the gas through the solution at a controlled flow rate. For vinyl acetate, add 1.1 equivalents directly to the solution.

  • Initiate the reaction by irradiating the solution with a 365 nm UV source at room temperature.

  • Monitor the reaction by ¹H NMR or GC-MS for the disappearance of starting materials and the formation of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

  • Upon completion, the resulting solution can be carried forward to the base-mediated cyclization step.

Protocol 2: Cyclization via Slow Addition to Prevent Polymerization

This protocol outlines the synthesis of N-Boc-thiomorpholine, demonstrating the slow addition principle.[3]

Materials:

  • N-Boc-N,N-bis(2-chloroethyl)amine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol and Water

  • Addition funnel

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water and dilute with ethanol. Heat the solution to reflux.

  • In a separate flask, dissolve the N-Boc-N,N-bis(2-chloroethyl)amine in ethanol.

  • Transfer the amine solution to an addition funnel and add it dropwise to the refluxing sodium sulfide solution over a period of 2-4 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 6-12 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., dichloromethane), drying the organic layer, and concentrating it to yield the crude product, which can then be purified by column chromatography or distillation.

Data Table: Base Selection for Cyclization of Thiol-Ene Intermediate

The choice of base for the final cyclization step is critical for achieving high yield and purity. The following data, adapted from studies on continuous flow synthesis, compares common non-nucleophilic bases.[2][4]

BaseEquivalentsTemperature (°C)Time (min)NMR Yield (%)Notes
Triethylamine (Et₃N)2.0100586-89Effective, but precipitation was observed, making it unsuitable for flow chemistry.
DIPEA2.0100587Good conversion, no precipitation, cost-effective choice for scale-up.
DBU2.0100586-89High efficiency, but generally more expensive than DIPEA.

Conclusion

Preventing byproduct formation in thiomorpholine synthesis is not a matter of chance, but of precise chemical control. By understanding the underlying mechanisms—competing nucleophilicity, intramolecular versus intermolecular pathways, and susceptibility to oxidation—researchers can make informed decisions. The use of appropriate salt forms, the application of principles like pseudo-dilution, and the rigorous exclusion of atmospheric oxygen are the pillars of a successful and clean synthesis. These strategies will enable you to produce high-purity thiomorpholine, facilitating the advancement of your research and development goals.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2473. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Thiomorpholine synthesis. Organic Chemistry Portal. [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-32. [Link]

  • Moyer, M. L. (1957).
  • Mamedov, V. A., et al. (2018). Synthesis of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine-1-oxide and its hydrazones. ResearchGate. [Link]

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Troubleshooting guide for N-arylation reactions involving thiomorpholine.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-arylation reactions involving thiomorpholine. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to overcome common challenges and successfully synthesize your target N-arylthiomorpholine derivatives.

Introduction to N-Arylthiomorpholines

N-arylthiomorpholine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The formation of the C(aryl)-N bond is a crucial step in the synthesis of these molecules. The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] While powerful, these reactions can present unique challenges when working with sulfur-containing nucleophiles like thiomorpholine. This guide will address these specific issues, providing both mechanistic explanations and practical solutions.

Troubleshooting Guide: Navigating the Challenges of Thiomorpholine N-Arylation

This section is designed in a question-and-answer format to directly address the most common issues encountered during the N-arylation of thiomorpholine.

Problem 1: Low or No Conversion to the Desired N-Arylthiomorpholine Product

Q: I am not observing any significant formation of my desired product. What are the likely causes and how can I address this?

A: Low or no conversion is a common issue that can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The sulfur atom in thiomorpholine is a known catalyst poison for palladium complexes, which are central to the Buchwald-Hartwig reaction.

  • Catalyst Poisoning by Sulfur: The lone pair of electrons on the sulfur atom in thiomorpholine can strongly coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.

    • Solution 1: Ligand Selection is Critical. The choice of phosphine ligand is paramount to prevent catalyst poisoning and promote the desired C-N bond formation. Bulky, electron-rich ligands are often employed to stabilize the palladium catalyst and facilitate the reductive elimination step. For the N-arylation of sulfur-containing heterocycles, ligands such as Xantphos , SPhos , and dppf have shown promise in mitigating catalyst deactivation.[2][3] A comparative study of different ligands is often the most effective approach to identify the optimal one for your specific substrate.

    • Solution 2: Employ a Pre-catalyst. Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active Pd(0) species in situ.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection all play a crucial role in the reaction outcome.

    • Solution 1: Temperature Optimization. While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. A systematic screening of the reaction temperature, typically ranging from 80 °C to 120 °C, is recommended.

    • Solution 2: Solvent Selection. The choice of solvent can influence the solubility of the reactants and the stability of the catalyst. Toluene, dioxane, and DMF are commonly used solvents for Buchwald-Hartwig and Ullmann reactions.[4] The polarity of the solvent can impact the reaction rate and should be considered during optimization.

    • Solution 3: Base Selection. The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used in Buchwald-Hartwig aminations. For Ullmann reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. The choice of base can influence the deprotonation of thiomorpholine and the overall catalytic cycle.

Caption: Troubleshooting workflow for low conversion in thiomorpholine N-arylation.

Problem 2: Formation of Thiomorpholine S-Oxide as a Major Byproduct

Q: I am observing a significant amount of a byproduct with a mass corresponding to my starting thiomorpholine plus an oxygen atom. How can I prevent this oxidation?

A: The formation of thiomorpholine S-oxide is a common side reaction, particularly in copper-catalyzed Ullmann reactions which can be sensitive to atmospheric oxygen, but it can also occur in palladium-catalyzed systems. The sulfur atom in thiomorpholine is susceptible to oxidation, leading to the formation of the corresponding sulfoxide.

  • Presence of Oxidants: Atmospheric oxygen is the most common culprit. Even trace amounts of oxygen can lead to the oxidation of the sulfur atom, especially at elevated temperatures.

    • Solution 1: Rigorous Degassing and Inert Atmosphere. It is crucial to thoroughly degas the reaction solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Techniques such as freeze-pump-thaw cycles for the solvent are highly recommended.

    • Solution 2: Use of Fresh, High-Purity Reagents. Ensure that all reagents, especially the solvent and the base, are free from peroxide impurities, which can act as oxidants.

  • Catalyst-Mediated Oxidation: In some cases, the metal catalyst itself can participate in oxidative pathways.

    • Solution: Optimization of Catalyst Loading. Using the minimum effective amount of catalyst can sometimes reduce the extent of side reactions.

  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

  • Solvent Degassing: Degas the chosen solvent (e.g., toluene) by bubbling argon through it for at least 30 minutes, or by using three freeze-pump-thaw cycles.

  • Reagent Addition: Add the aryl halide, thiomorpholine, base, ligand, and palladium or copper catalyst to the reaction flask under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature under a continuous inert atmosphere.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.

Problem 3: Competitive S-Arylation

Q: Besides my desired N-arylated product, I am also observing the formation of a product where the aryl group is attached to the sulfur atom. How can I improve the N-selectivity?

A: While less common than N-arylation, direct arylation of the sulfur atom can occur under certain conditions, leading to the formation of a sulfonium salt. This is more likely to be a concern in reactions where the nitrogen is protonated or sterically hindered.

  • Relative Nucleophilicity: The relative nucleophilicity of the nitrogen and sulfur atoms can be influenced by the reaction conditions.

    • Solution 1: Base Selection. The choice of base is critical to ensure complete deprotonation of the thiomorpholine nitrogen, making it a more potent nucleophile than the sulfur atom. Stronger bases like NaOtBu or LHMDS are generally preferred for this reason in Buchwald-Hartwig reactions.

    • Solution 2: Steric Hindrance. If the nitrogen atom is sterically hindered, the catalyst may preferentially interact with the more accessible sulfur atom. In such cases, a less bulky ligand might be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which is a better method for N-arylation of thiomorpholine: Buchwald-Hartwig or Ullmann condensation?

A1: Both methods have their merits and drawbacks. The Buchwald-Hartwig amination is generally more versatile and tolerant of a wider range of functional groups, but the palladium catalyst is more susceptible to poisoning by sulfur.[5][6] The Ullmann condensation, being copper-catalyzed, can be less sensitive to sulfur poisoning but often requires harsher reaction conditions (higher temperatures).[4] The choice between the two will depend on the specific substrates and the available resources. A preliminary screening of both methods is often advisable.

Q2: Can I use aryl chlorides for the N-arylation of thiomorpholine?

A2: Aryl chlorides are less reactive than aryl bromides and iodides in both Buchwald-Hartwig and Ullmann reactions.[7] However, with the development of more active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, the use of aryl chlorides has become more feasible. Expect to use higher catalyst loadings and potentially higher temperatures when working with aryl chlorides.

Q3: How does the electronic nature of the aryl halide affect the reaction?

A3: In general, electron-deficient aryl halides (those with electron-withdrawing groups) are more reactive in both Buchwald-Hartwig and Ullmann couplings.[7] This is because the electron-withdrawing groups make the carbon atom attached to the halogen more electrophilic and facilitate the oxidative addition step in the catalytic cycle. Conversely, electron-rich aryl halides may require more forcing conditions to achieve good conversion.

Q4: What is the role of the ligand in the Buchwald-Hartwig reaction?

A4: The ligand plays a multifaceted role in the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties. Bulky, electron-rich ligands promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and can help to prevent catalyst deactivation by sulfur-containing substrates.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of thiomorpholine.

Summary of Key Troubleshooting Parameters

ParameterIssueRecommended Action
Catalyst Low activity/deactivationScreen different palladium or copper sources and pre-catalysts.
Ligand Catalyst poisoningScreen bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos).
Base Incomplete reactionScreen strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).
Solvent Poor solubility/side reactionsScreen aprotic polar solvents (e.g., Toluene, Dioxane, DMF).
Temperature Low conversion/decompositionOptimize temperature, typically in the range of 80-120 °C.
Atmosphere S-oxidationEnsure rigorous exclusion of oxygen by using an inert atmosphere.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Letters, 3(13), 2077–2079.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Alcohols, Amides, and Carbamates. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-N coupling. Synlett, 2003(15), 2428-2439.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for the C-N reductive elimination of diarylamines and aryl alkylamines from palladium(II). Journal of the American Chemical Society, 129(25), 7894-7903.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis acid acceleration of C-N bond-forming reductive elimination from palladium(II) and the mechanism of the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 128(31), 10028-10029.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

Sources

Technical Support Center: Enhancing the Reactivity of Thiomorpholine as a Nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for enhancing the reactivity of thiomorpholine as a nucleophile in your synthetic applications. As experienced chemists, we understand that nuanced challenges can arise in the laboratory. This resource is structured to anticipate and address those specific issues, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of thiomorpholine.

1.1. What is the typical reactivity of thiomorpholine as a nucleophile?

Thiomorpholine is a secondary cyclic amine and generally serves as a moderately strong nucleophile.[1][2][3] Its reactivity is influenced by the lone pair of electrons on the nitrogen atom, which is readily available for forming a new covalent bond with an electrophile. However, its nucleophilicity can be modulated by several factors, including the reaction solvent, the presence of a base, and the nature of the electrophile.[4][5][6]

1.2. How does the basicity of thiomorpholine influence its nucleophilicity?

The basicity of thiomorpholine, as indicated by the pKa of its conjugate acid, is a key determinant of its nucleophilic character. A higher pKa suggests a more available lone pair on the nitrogen, which generally translates to higher nucleophilicity. The experimental pKa of the thiomorpholine conjugate acid is approximately 9.0.[7] This value indicates that thiomorpholine is a reasonably strong base, capable of participating in a wide range of nucleophilic reactions.

1.3. How does thiomorpholine's nucleophilicity compare to other cyclic amines like morpholine and piperidine?

The nucleophilicity of these cyclic amines generally follows the order of their basicity: piperidine > thiomorpholine > morpholine.

CompoundStructurepKa of Conjugate AcidKey Structural Feature
Piperidine~11.2Unsubstituted aliphatic amine
Thiomorpholine ~9.0 [7]Sulfur atom replacing a methylene group
Morpholine~8.5Oxygen atom replacing a methylene group

The higher basicity and nucleophilicity of piperidine can be attributed to the absence of electron-withdrawing heteroatoms in the ring. In contrast, the oxygen atom in morpholine exerts an inductive electron-withdrawing effect, which reduces the electron density on the nitrogen and thus lowers its basicity and nucleophilicity. The sulfur atom in thiomorpholine is less electronegative than oxygen, resulting in a less pronounced electron-withdrawing effect and making thiomorpholine a stronger base and a better nucleophile than morpholine.

1.4. Can the sulfur atom in thiomorpholine participate in reactions?

Yes, under certain conditions, the sulfur atom can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone.[8][9] This is a crucial consideration when planning reactions, as oxidizing agents or even aerobic conditions in the presence of certain catalysts can lead to this unwanted side reaction.

Section 2: Troubleshooting Guide for N-Alkylation Reactions

This section provides a problem-and-solution framework for common issues encountered during the N-alkylation of thiomorpholine.

Issue 2.1: Low or No Conversion to the Desired N-Alkylated Product

  • Potential Cause 1: Insufficiently Activated Electrophile. The reactivity of the electrophile is paramount. For example, alkyl chlorides are less reactive than alkyl bromides, which are in turn less reactive than alkyl iodides or triflates.

  • Solution:

    • Switch to a more reactive electrophile: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For unreactive systems, activating the leaving group by converting an alcohol to a tosylate or mesylate is a highly effective strategy.

    • Incorporate a catalyst: For less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, where the less reactive halide is transiently converted to the more reactive iodide in situ.

  • Potential Cause 2: Protonation of Thiomorpholine. If the reaction medium is acidic, the nitrogen atom of thiomorpholine will be protonated, rendering it non-nucleophilic. The starting materials may contain acidic impurities, or an acid may be generated as a byproduct of the reaction (e.g., HCl from an alkyl chloride).

  • Solution:

    • Add a suitable base: The inclusion of a base is crucial to neutralize any acid present and to deprotonate any thiomorpholine that becomes protonated. The choice of base is critical and is discussed in detail in the next section.

  • Potential Cause 3: Inappropriate Solvent. The solvent plays a critical role in influencing the reaction rate.

  • Solution:

    • Employ a polar aprotic solvent: Solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions. They can solvate the cation of any salt byproducts while poorly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like water, methanol, or ethanol can form hydrogen bonds with the nitrogen of thiomorpholine, creating a solvent cage that sterically hinders its approach to the electrophile and reduces its nucleophilicity.

Issue 2.2: Formation of a Quaternary Ammonium Salt (Over-alkylation)

  • Potential Cause: The N-alkylated thiomorpholine product is also a nucleophile and can react with another molecule of the electrophile to form a quaternary ammonium salt. This is particularly problematic when using highly reactive electrophiles or an excess of the alkylating agent.

  • Solution:

    • Control the stoichiometry: Use a 1:1 molar ratio of thiomorpholine to the electrophile, or a slight excess of thiomorpholine.

    • Slow addition of the electrophile: Adding the electrophile dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring the initial N-alkylation over the subsequent quaternization.

    • Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Issue 2.3: Presence of Unwanted Side Products from Oxidation

  • Potential Cause: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially if the reaction is run at elevated temperatures for extended periods or if oxidizing impurities are present.

  • Solution:

    • Degas the solvent: To minimize aerobic oxidation, it is good practice to degas the solvent by bubbling an inert gas like nitrogen or argon through it before use.

    • Run the reaction under an inert atmosphere: Maintaining the reaction under a nitrogen or argon atmosphere will prevent the ingress of oxygen.

    • Purify starting materials: Ensure that the starting materials and reagents are free from oxidizing impurities.

Section 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for common N-alkylation reactions of thiomorpholine.

Protocol 3.1: General Procedure for the N-Alkylation of Thiomorpholine with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiomorpholine (1.0 equivalent).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., acetonitrile, DMF) to dissolve the thiomorpholine. Then, add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine; 1.5-2.0 equivalents).

  • Electrophile Addition: Slowly add the alkyl halide (1.0-1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove any remaining salts and the base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated thiomorpholine.[2][10]

Protocol 3.2: N-Arylation of Thiomorpholine with an Activated Aryl Halide

This protocol is suitable for the reaction of thiomorpholine with electron-deficient aryl halides (e.g., fluoro- or chloro-nitrobenzenes).

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the activated aryl halide (1.0 equivalent), thiomorpholine (1.2 equivalents), and a base such as triethylamine (TEA) or potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to a temperature between 80 °C and 120 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. If a precipitate has formed, filter the mixture. The filtrate can be concentrated and the residue purified by column chromatography. Alternatively, an extractive workup can be performed by diluting the reaction mixture with an organic solvent and washing with water and brine.

Section 4: Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 4.1: General Mechanism of N-Alkylation of Thiomorpholine

G Thiomorpholine Thiomorpholine (Nucleophile) TransitionState S_N2 Transition State Thiomorpholine->TransitionState Nucleophilic Attack Electrophile Alkyl Halide (R-X) (Electrophile) Electrophile->TransitionState Product N-Alkylated Thiomorpholine TransitionState->Product Byproduct Halide Anion (X⁻) TransitionState->Byproduct Leaving Group Departure

Caption: SN2 mechanism for N-alkylation of thiomorpholine.

Diagram 4.2: Troubleshooting Logic for Low Reaction Yield

G Start Low Yield in N-Alkylation CheckProtonation Is the reaction medium acidic? Start->CheckProtonation AddBase Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) CheckProtonation->AddBase Yes CheckElectrophile Is the electrophile reactive enough? CheckProtonation->CheckElectrophile No Success Improved Yield AddBase->Success ActivateElectrophile Use a more reactive halide (R-I) or activate alcohol (R-OTs) CheckElectrophile->ActivateElectrophile No CheckSolvent Is the solvent appropriate? CheckElectrophile->CheckSolvent Yes ActivateElectrophile->Success SwitchSolvent Switch to a polar aprotic solvent (e.g., ACN, DMF) CheckSolvent->SwitchSolvent No CheckSolvent->Success Yes SwitchSolvent->Success

Caption: Decision tree for troubleshooting low yield.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Combourieu, B., Poupin, P., Besse, P., Sancelme, M., Veschambre, H., Truffaut, N., & Delort, A. M. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433–442. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Chem-Impex. (n.d.). Thiomorpholine. [Link]

  • PubChem. (n.d.). Thiomorpholine-3-carboxylate. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions. Organic Letters, 19(17), 4696–4699. [Link]

  • Marvadi, S. K., Kaki, V. R., Manda, S., Shinde, D. B., & Sunkari, S. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(6), 834–838. [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2018). Reaction Kinetics, Mechanisms and Catalysis, 125(2), 945-959. [Link]

  • PubChem. (n.d.). Thiomorpholine. [Link]

  • Wikipedia. (n.d.). Thiomorpholine. [Link]

  • Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. (2017). European Journal of Medicinal Chemistry, 134, 110-118. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • PubChemLite. (n.d.). Thiomorpholine (C4H9NS). [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2021). Pharmaceutical Chemistry Journal, 55(8), 779-795. [Link]

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2019). Polymers, 11(11), 1845. [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Thiomorpholine vs. Morpholine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Bioisosteric Relatives

In the landscape of medicinal chemistry, morpholine and its sulfur-containing counterpart, thiomorpholine, stand out as "privileged scaffolds."[1][2] This designation is earned by their frequent appearance in a multitude of bioactive compounds, demonstrating their versatility and favorable drug-like properties.[3][4] Morpholine, with its O(CH₂CH₂)₂NH formula, incorporates both an ether and a secondary amine, while thiomorpholine is its direct bioisostere, where the oxygen atom is replaced by sulfur.[1][5]

This guide provides a comparative analysis of the bioactivity of thiomorpholine versus morpholine analogs for researchers and drug development professionals. The decision to use one scaffold over the other is not arbitrary; it is a strategic choice rooted in the subtle yet significant differences in their physicochemical properties, metabolic profiles, and resulting interactions with biological targets. Understanding these differences is paramount to rationally designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. We will explore the causal relationships behind experimental choices, present validating data, and provide actionable protocols for comparative assessment.

I. Fundamental Physicochemical and Metabolic Distinctions

The substitution of an oxygen atom with a sulfur atom—moving from morpholine to thiomorpholine—induces critical changes in the molecule's electronic and steric properties, which cascade into altered biological performance.

Key Physicochemical Differences

The primary distinctions stem from the inherent properties of oxygen versus sulfur:

  • Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur, making the morpholine oxygen a more effective hydrogen bond acceptor. This interaction is often a critical component of a drug's binding affinity to its target protein, as seen in PI3K inhibitors where the morpholine oxygen forms a key hydrogen bond with the hinge region of the catalytic domain.[6]

  • Lipophilicity: Sulfur is less polar than oxygen, rendering the thiomorpholine ring more lipophilic than the morpholine ring.[7] This is a crucial parameter in drug design, as increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but may also lead to lower solubility and increased off-target toxicity if not properly balanced.[8]

  • Bond Angles and Ring Conformation: The C-S-C bond angle in thiomorpholine is smaller than the C-O-C angle in morpholine, leading to distinct ring conformations. These subtle structural variations can influence how the molecule and its substituents are presented to a target's binding pocket.

  • Metabolic Stability: The sulfur atom in thiomorpholine is a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone derivatives.[7] While this can be a liability leading to rapid metabolism, medicinal chemists can also leverage it as a strategic tool to modulate the pharmacokinetic profile and potentially generate active metabolites. Morpholine, in contrast, is generally more metabolically stable.[8]

PropertyMorpholineThiomorpholineImplication in Drug Design
Heteroatom OxygenSulfurInfluences polarity, H-bonding, and metabolism.
Lipophilicity (logP) LowerHigherAffects solubility, membrane permeability, and CNS penetration.[7]
H-Bond Acceptor Strength StrongerWeakerCrucial for target binding affinity where H-bonds are key.[6]
Metabolic Fate Generally stableProne to S-oxidationCan be used to control drug half-life and clearance.[7]

II. Comparative Bioactivity: A Context-Dependent Outcome

The choice between a morpholine and a thiomorpholine analog is rarely straightforward, as the "better" scaffold is highly dependent on the biological target and the desired therapeutic outcome. The following case studies illustrate this principle.

Case Study 1: Antimycobacterial Activity

In the development of novel antitubercular agents, direct comparison of morpholine and thiomorpholine analogs of 2-(thiophen-2-yl)dihydroquinolines revealed a clear advantage for the morpholine-containing compound.[2][9]

Compound IDHeterocyclic MoietyMIC against M. tuberculosis H37Rv (µg/mL)Reference
26a Morpholine6.25[1][2]
26b Thiomorpholine25.0[1][2]

In this specific chemical series, the morpholine analog was four times more potent than its thiomorpholine counterpart.[1][2] This suggests that for this particular target in Mycobacterium tuberculosis, the stronger hydrogen bonding capability or the specific conformation of the morpholine ring is likely critical for potent inhibition.

However, in a different context, the thiomorpholine-containing antibiotic Sutezolid is considered a promising next-generation replacement for Linezolid , its morpholine-containing analog, for treating multidrug-resistant tuberculosis due to an improved therapeutic profile.[10] This highlights that the overall molecular context determines the ultimate biological effect.

Case Study 2: Anticancer and Kinase Inhibition

Morpholine is a ubiquitous pharmacophore in kinase inhibitors, largely due to its ability to form a critical hydrogen bond with the "hinge" region of the kinase active site, improve solubility, and confer favorable pharmacokinetic properties.[4][6] The PI3K inhibitor ZSTK474 is a classic example where a morpholine oxygen's interaction with a valine backbone amide is essential for its potent activity.[6]

Replacing this morpholine with a thiomorpholine would likely disrupt this key interaction due to sulfur's weaker hydrogen bonding capacity, leading to a significant loss of potency. However, in scaffolds where this specific hydrogen bond is not the primary driver of affinity, the increased lipophilicity of a thiomorpholine analog could potentially enhance cell permeability and potency by accessing hydrophobic pockets within the active site.

The decision-making process for bioisosteric replacement in such a context can be visualized as follows:

G Lead Lead Compound (Morpholine Analog) Hypothesis Hypothesis Generation Lead->Hypothesis SAR Analyze SAR: Is H-bond critical? Hypothesis->SAR Structure-Based Rationale PK Analyze PK/PD: Need more lipophilicity? Hypothesis->PK Property-Based Rationale Synthesize Synthesize Thiomorpholine Analog SAR->Synthesize PK->Synthesize Test Comparative Bio-Assay (e.g., Kinase Panel, Cell Viability) Synthesize->Test Analyze Analyze Data: Potency, Selectivity, PK Test->Analyze Decision Decision: Proceed or Re-evaluate Analyze->Decision G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_endpoints Endpoint Analysis Seed Seed RAW 264.7 Cells (96-well plate) Adhere Incubate Overnight (Allow Adherence) Seed->Adhere Pretreat Pre-treat with Analogs (1 hour) Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Lyse Remaining Cells Stimulate->Cells Griess Griess Assay for NO Supernatant->Griess RNA Extract RNA Cells->RNA qPCR RT-qPCR for iNOS/COX-2 RNA->qPCR

Workflow for Anti-inflammatory Assay.

IV. Conclusion and Future Prospects

Both morpholine and thiomorpholine are powerful scaffolds in the medicinal chemist's toolkit, but they are not interchangeable. The substitution of oxygen with sulfur creates a distinct analog with higher lipophilicity, altered hydrogen bonding potential, and a unique metabolic handle. [7]As demonstrated, this can lead to dramatic differences in biological activity, where one analog may be significantly more potent than the other depending on the specific target and its binding requirements. [1] The decision to employ a thiomorpholine ring in place of a morpholine should be a data-driven, hypothesis-led strategy. It is a classic example of rational drug design, where a deep understanding of structure-activity relationships (SAR) and structure-property relationships allows for the fine-tuning of a lead compound's biological profile. [4][11]By utilizing the robust comparative protocols outlined in this guide, researchers can effectively de-risk their programs and make informed decisions, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Marvadi, S. K., Krishna, V. S., Sriram, D., & Kantevari, S. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Wang, Z., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4985. [Link]

  • Steiner, A., Nelson, R. C., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465-2471. [Link]

  • Schenk, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1841. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-20. [Link]

  • Kadasi, S. (2023). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]

  • Bacher, M., & Wulff, H. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1695-1739. [Link]

  • Kumar, A., et al. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic & Medicinal Chemistry, 48, 116423. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29337-29348. [Link]

  • Ganguly, S., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2829. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiomorpholine 1,1-Dioxides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a foundation for the development of novel therapeutics. The thiomorpholine 1,1-dioxide core is a quintessential example of such a scaffold.[1][2][3] This six-membered saturated heterocycle, containing a sulfone group, possesses a unique combination of physicochemical properties, including enhanced polarity, metabolic stability, and the capacity to act as a strong hydrogen bond acceptor.[4][5] These attributes make it an attractive bioisostere for the commonly used morpholine ring, often leading to improved pharmacological profiles.[1][4]

Derivatives of thiomorpholine 1,1-dioxide have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[2][4][6] This guide provides a comprehensive comparison of thiomorpholine 1,1-dioxide analogs, delving into their structure-activity relationships (SAR). We will explore how specific structural modifications influence biological outcomes, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design of next-generation therapeutic agents.

The Thiomorpholine 1,1-Dioxide Scaffold: Physicochemical & Structural Advantages

The core of our discussion is the thiomorpholine 1,1-dioxide ring.[5] The oxidation of the sulfur atom to a sulfone group is not a trivial modification; it fundamentally alters the electronic and steric properties of the heterocycle. The sulfone moiety is a powerful hydrogen bond acceptor and increases the polarity of the molecule, which can enhance solubility and interactions with biological targets.[7] This structural feature is pivotal to the diverse bioactivities observed.

To effectively conduct SAR studies, it is crucial to understand the points of potential modification on the scaffold. The diagram below illustrates the core structure and highlights the key positions where substitutions can be made to modulate biological activity.

Thiomorpholine_1_1_Dioxide_Scaffold cluster_0 Thiomorpholine 1,1-Dioxide Core mol N4 N-4 (Substitution Point) - Arylation - Acylation - Alkylation C26 C-2 / C-6 (Chirality, Substitution) C35 C-3 / C-5 (Substitution) p_N4 p_N4->N4 p_C26 p_C26->C26 p_C35 p_C35->C35

Caption: Core structure of thiomorpholine 1,1-dioxide with key modification points.

Synthetic Strategies: Forging the Analogs

A robust SAR study is predicated on the accessible synthesis of diverse analogs. The most common and reliable method for preparing the thiomorpholine 1,1-dioxide core involves the oxidation of a pre-existing thiomorpholine ring using potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).[4][5][7] This approach allows for the late-stage introduction of the critical sulfone group, preserving flexibility in the overall synthetic design.

The general workflow for synthesizing a library of derivatives for SAR comparison is outlined below. This process ensures a consistent synthetic foundation, allowing for the direct correlation of structural changes to biological activity.

G start Thiomorpholine or N-substituted Thiomorpholine oxidizing_agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) start->oxidizing_agent oxidation Thiomorpholine 1,1-Dioxide or N-substituted Derivative further_rxn Further Derivatization (e.g., N-arylation, acylation) oxidation->further_rxn derivatization Target Thiomorpholine 1,1-Dioxide Derivatives oxidizing_agent->oxidation Oxidation further_rxn->derivatization Functionalization

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide derivatives.[4]

Comparative SAR Analysis: A Multi-Target Perspective

The true value of the thiomorpholine 1,1-dioxide scaffold is revealed when comparing the activity of its derivatives against various biological targets. Minor structural modifications can lead to significant shifts in potency and selectivity.

Anticancer Activity

Thiomorpholine 1,1-dioxide derivatives have shown significant promise as anticancer agents.[4] SAR studies often focus on substitutions at the N-4 position, which can dramatically influence cytotoxicity. A study by Battula et al. synthesized a series of 1,2,3-triazole hybrids linked to a thiomorpholine 1,1-dioxide moiety and evaluated their anticancer activity against several cell lines.

Experimental Data Summary: Anticancer Activity

Compound IDN-4 Substituent (Aryl group on triazole)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
6b 4-Chlorophenyl1.01 ± 0.051.15 ± 0.04
6g 4-Fluorophenyl1.10 ± 0.021.21 ± 0.03
6i 2-Nitrophenyl1.25 ± 0.061.45 ± 0.05
Cisplatin (Standard Drug)1.30 ± 0.081.52 ± 0.06

Causality and Insights: The data reveals a clear SAR trend. The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the terminal phenyl ring of the triazole moiety resulted in potent anticancer activity, with several compounds exceeding the efficacy of the standard drug, cisplatin. The 4-chlorophenyl (6b) and 4-fluorophenyl (6g) derivatives were particularly potent. This suggests that the electronic properties and steric bulk at this position are critical for interaction with the biological target.

Many morpholine-containing anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell growth and survival.[4][8] It is highly probable that their thiomorpholine 1,1-dioxide bioisosteres operate through a similar mechanism.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor Thiomorpholine 1,1-Dioxide Derivative Inhibitor->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.[4]

Antimicrobial Activity

The replacement of the morpholine ring in the antibiotic Linezolid with thiomorpholine S,S-dioxide has been explored to develop novel antibacterial agents.[1] A SAR study of C-5 amide analogs of these oxazolidinones identified several potent leads against Gram-positive bacteria.

Experimental Data Summary: Antibacterial Activity

Compound IDCore ScaffoldC-5 SubstituentOral Efficacy (ED₅₀ mg/kg)[1]
Linezolid MorpholineAcetamide5.0
12a Thiomorpholine 1,1-DioxideCinnamamide3.75
12b Thiomorpholine 1,1-DioxideAcetamide6.52

Causality and Insights: This comparison demonstrates the successful application of the thiomorpholine 1,1-dioxide scaffold as a morpholine bioisostere. The SAR indicated a preference for small, lipophilic groups at the C-5 position.[1] Notably, the extended cinnamamide derivative (12a) displayed superior oral efficacy compared to Linezolid, highlighting an opportunity for optimization that was not apparent with the original morpholine scaffold.[1] This underscores the importance of exploring bioisosteric replacements to uncover new SAR trends.

Experimental Protocols: Ensuring Scientific Integrity

To ensure the trustworthiness and reproducibility of the data presented, detailed methodologies are essential. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of an N-Aryl Thiomorpholine 1,1-Dioxide

This protocol describes a typical two-step synthesis: N-arylation of thiomorpholine followed by oxidation.

Step 1: N-Arylation

  • To a solution of thiomorpholine (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired aryl halide (e.g., 4-chloronitrobenzene, 1.1 eq).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl thiomorpholine.

Step 2: Oxidation to the 1,1-Dioxide

  • Dissolve the N-aryl thiomorpholine (1.0 eq) in a chlorinated solvent (e.g., dichloromethane, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash sequentially with NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography to obtain the pure N-aryl thiomorpholine 1,1-dioxide.

Protocol 2: MTT Assay for In Vitro Anticancer Activity

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The thiomorpholine 1,1-dioxide scaffold is a remarkably versatile platform for drug discovery.[4] The comparative analysis of its derivatives reveals clear structure-activity relationships that are crucial for rational drug design. Key takeaways include:

  • N-4 Substitution: This position is a critical handle for modulating activity across different target classes, particularly in anticancer agents where aryl and acyl groups can be optimized.

  • C-5 Substitution: In the context of oxazolidinone antibacterials, this position tolerates lipophilic groups that can enhance efficacy beyond that of the parent morpholine analogs.[1]

  • Bioisosterism: The scaffold serves as an excellent bioisostere of morpholine, often improving physicochemical properties and revealing new SAR avenues.

Future research should continue to explore diverse substitutions at all positions of the ring to build more comprehensive SAR models.[4] Elucidating the precise mechanisms of action and optimizing for selectivity and pharmacokinetic properties will be essential for advancing the most promising candidates from this privileged scaffold into preclinical and clinical development.[4]

References

  • The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide. Benchchem.
  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Generic Manufacturer.
  • Thiomorpholine-1,1-dioxide 39093-93-1 wiki. Guidechem.
  • Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biotechnology and Bioprocess Engineering.
  • [Structure-activity relationships analysis of thienorphine and its derivatives]. Yao Xue Xue Bao.
  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry.
  • Structure Activity Relationships. Drug-Design.org.
  • Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493. Biosynth.
  • Structure Activity Relationships. LIMU-DR Home.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Thiomorpholine 1,1-dioxide. Chem-Impex.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents. ChemistrySelect.

Sources

A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of Novel Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of new chemical entities with potent antibacterial activity. Among the promising scaffolds in medicinal chemistry, thiomorpholine, a sulfur-containing heterocyclic compound, has garnered significant attention.[1][2] This guide provides an in-depth comparison of novel thiomorpholine derivatives against existing antibiotics and details the essential experimental protocols for validating their efficacy, grounded in scientific integrity and practical expertise.

Thiomorpholine Derivatives: A Privileged Scaffold in the Fight Against Bacterial Pathogens

The thiomorpholine nucleus is considered a "privileged scaffold" due to its presence in a variety of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide range of biological activities, including antibacterial, antimycobacterial, and antifungal effects.[1][2][3] Research has demonstrated that thoughtfully substituted thiomorpholine derivatives can exhibit potent activity against a spectrum of pathogens, including multidrug-resistant (MDR) strains.

For instance, certain C-5 amide analogues of thiomorpholine S,S-dioxide oxazolidinones have shown promising in vitro potency against Gram-positive bacteria, with some compounds displaying oral efficacy superior to the clinically important antibiotic, Linezolid.[4] Furthermore, studies on related sulfur-containing heterocyclic compounds suggest potential mechanisms of action that could be relevant to thiomorpholine derivatives. These include the inhibition of crucial bacterial cell division proteins like FtsZ and the disruption of bacterial membrane integrity.[5][6][7] This versatility makes the thiomorpholine scaffold a fertile ground for the development of next-generation antibiotics.

Comparative Performance Analysis: Thiomorpholine Derivatives vs. Standard Antibiotics

Objective evaluation against established clinical agents is the cornerstone of validating any new antimicrobial candidate. The performance of novel thiomorpholine derivatives has been benchmarked against a variety of bacterial strains, including clinically relevant Gram-positive and Gram-negative pathogens, as well as drug-resistant isolates.

Key Performance Indicators:

  • Gram-Positive Activity: Several studies highlight the potent activity of thiomorpholine derivatives against Gram-positive bacteria such as Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA) and Enterococcus species (including Vancomycin-resistant Enterococci, VRE).[4][5]

  • Gram-Negative Activity: While often more challenging to target due to their outer membrane, some novel thiophene derivatives (structurally related to thiomorpholines) have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli.[7] This suggests that with appropriate chemical modifications, thiomorpholine-based compounds could also be optimized for Gram-negative efficacy.

  • Antimycobacterial Potential: Certain thiomorpholine derivatives have exhibited significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as leads for new anti-TB drugs.[8][9]

Comparative Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] It is a critical metric for assessing antibacterial potency. The table below summarizes representative MIC values for novel thiomorpholine and related derivatives compared to standard antibiotics.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Thiomorpholine Derivative 7b Mycobacterium smegmatis7.81[9]
Streptomycin (Standard) Mycobacterium smegmatis-[9]
Thiophenyl-pyrimidine F20 MRSA24[5]
Methicillin (Standard) MRSA>256[5]
Thiophenyl-pyrimidine F20 VRE48[5]
Vancomycin (Standard) VRE>96[5]
Thiophene Derivative 4 Colistin-Resistant E. coli8 - 32 (MIC₅₀)[7]
Thiophene Derivative 8 Colistin-Resistant A. baumannii16 - 32 (MIC₅₀)[7]
Ciprofloxacin (Standard) E. coliVaries[3]

Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison requires head-to-head studies under identical conditions.

Essential Protocols for Efficacy Validation

Rigorous and reproducible experimental validation is paramount. The following protocols are fundamental to characterizing the antibacterial profile of novel thiomorpholine derivatives.

The initial step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11] The MIC tells us the concentration needed to inhibit growth, while the MBC provides the concentration required to kill 99.9% of the bacterial population.[12] The broth microdilution method is a standardized and widely accepted technique for this purpose.[13][14]

Causality Behind the Method:

  • Why Broth Microdilution? This method is efficient, requires small volumes of reagents, and allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well plate format, ensuring consistency and comparability.[12]

  • Why a Standardized Inoculum? Preparing the bacterial inoculum to a 0.5 McFarland turbidity standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL).[13] This is critical because the efficacy of an antibiotic can be inoculum-dependent. A standardized starting point ensures that results are reproducible and comparable across different experiments and labs.

  • Self-Validation Through Controls: The inclusion of a sterile control (broth only), a growth control (broth + bacteria), and a standard antibiotic control is non-negotiable. These controls validate the sterility of the medium, the viability of the bacteria, and the overall integrity of the assay, respectively.

Step-by-Step Protocol for MIC/MBC Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (MHB).[15]

    • Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel thiomorpholine derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]

  • MBC Determination:

    • Take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[16]

    • Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17]

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Thiomorpholine Derivative B->C D Incubate (37°C, 18-24h) C->D E Determine MIC (No Visible Growth) D->E F Plate from Clear Wells onto Agar E->F G Incubate Agar Plate (37°C, 24h) F->G H Determine MBC (≥99.9% Killing) G->H

Caption: Workflow for determining MIC and MBC values.

While MIC/MBC assays provide potency data at a single time point, a time-kill kinetic assay reveals the dynamic relationship between an antimicrobial agent and a bacterial population over time.[11][18] This assay is crucial for determining whether a compound is bactericidal (actively kills bacteria) or bacteriostatic (inhibits growth but doesn't kill) and at what rate.[18]

Causality Behind the Method:

  • Why Multiple Time Points? Bacteria have distinct growth phases (lag, log, stationary). Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the assessment of the compound's effect throughout these phases, providing a much richer dataset than a simple endpoint assay.

  • Why a ≥3-log₁₀ Reduction? The definition of bactericidal activity is a ≥3-log₁₀ (or 99.9%) reduction in the number of viable bacteria from the initial inoculum.[18] This is a stringent and universally accepted benchmark that clearly distinguishes true killing from mere growth inhibition.

Step-by-Step Protocol for Time-Kill Assay

  • Preparation:

    • Prepare a bacterial culture in MHB, grown to the early exponential phase.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Exposure:

    • To the flasks, add the thiomorpholine derivative at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC).

    • Include a growth control flask with no compound.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in a neutralizing buffer or sterile saline.

    • Plate the dilutions onto MHA plates to determine the viable count (CFU/mL).

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 24 hours and count the colonies.

    • Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum indicates bactericidal activity.

Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow A Prepare Bacterial Culture (Log Phase, ~5x10⁵ CFU/mL) B Add Thiomorpholine Derivative (e.g., 0x, 1x, 2x, 4x MIC) A->B C Incubate with Agitation B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates & Count Colonies E->F G Plot log₁₀ CFU/mL vs. Time F->G H Analyze Curve: Bactericidal (≥3-log reduction) or Bacteriostatic G->H

Caption: Workflow for a time-kill kinetic assay.

Conclusion and Future Perspectives

Novel thiomorpholine derivatives represent a highly promising class of antibacterial agents. Their demonstrated potency against challenging pathogens, including drug-resistant strains, underscores their therapeutic potential.[4] The validation of this potential, however, hinges on rigorous, systematic, and well-controlled experimental evaluation.

The comparative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to assess the efficacy of new thiomorpholine-based candidates. Future work must focus on elucidating their precise mechanisms of action, evaluating their safety and toxicity profiles, and ultimately, assessing their in vivo efficacy in relevant animal infection models. Through such a scientifically sound approach, the full potential of this privileged scaffold can be unlocked in the critical search for new antibiotics.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • National Institutes of Health (NIH). (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC.
  • Royal Society of Chemistry. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.
  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.
  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
  • Journal of Pharmaceutical Research International. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde.
  • Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • PubMed Central. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
  • AIP Publishing. (n.d.). Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials.
  • PubMed Central. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • OARE. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial.
  • PubMed Central. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • PubMed Central. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Bio-protocol. (2023). 3.8. Minimum Bactericidal Concentration (MBC) Assays.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • ResearchGate. (2025). Methods for in vitro evaluating antimicrobial activity: A review.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC).
  • PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

Sources

A Comparative Analysis of Thiomorpholine S-Oxide and S,S-Dioxide Phenyloxazolidinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds and functional groups is paramount to achieving desired pharmacological profiles and synthetic outcomes. Within the privileged structure of phenyloxazolidinones, modifications to appended heterocyclic rings can dramatically influence activity, selectivity, and physicochemical properties. This guide provides an in-depth comparative analysis of two such modifications: thiomorpholine S-oxide and thiomorpholine S,S-dioxide phenyloxazolidinones. We will delve into their performance as antibacterial agents, explore their differing chemical characteristics, and discuss their potential as chiral auxiliaries in asymmetric synthesis, supported by experimental data and established protocols.

Introduction: The Significance of Sulfur Oxidation State in Phenyloxazolidinone Scaffolds

The phenyloxazolidinone core is a cornerstone of modern medicinal chemistry, most notably exemplified by the antibiotic linezolid. A common strategy to modulate the therapeutic index of this class of compounds is the substitution at the phenyl ring with various heterocyclic moieties. Thiomorpholine, a sulfur-containing analog of morpholine, has emerged as a promising candidate for such modifications. The oxidation state of the sulfur atom in the thiomorpholine ring—as a sulfoxide (S=O) or a sulfone (SO₂) —introduces significant changes in the molecule's stereoelectronics, polarity, and hydrogen bonding capacity. These alterations, in turn, have a profound impact on the compound's biological activity and chemical behavior.

This guide will provide a head-to-head comparison of these two classes of compounds, offering insights into how the choice between a sulfoxide and a sulfone can be strategically employed in drug design and asymmetric synthesis.

Performance as Antibacterial Agents: A Comparative Overview

The primary application of thiomorpholine-appended phenyloxazolidinones has been in the development of novel antibacterial agents, often as analogs of linezolid. The oxidation of the thiomorpholine sulfur atom has been shown to be a viable strategy for enhancing antibacterial potency and spectrum.

A key study in this area involved the synthesis and evaluation of combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of both S-oxide and S,S-dioxide thiomorpholine phenyloxazolidinones.[1] This research identified several potent compounds with enhanced activity against respiratory tract pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1]

A review article on morpholine and thiomorpholine scaffolds highlights a structure-activity relationship (SAR) study on C-5 amide analogues of both S-oxide and S,S-dioxide thiomorpholine oxazolidinones.[2] This study revealed that these modifications led to the identification of novel leads with significant in vitro potency against Gram-positive bacteria.[2] The SAR indicated a preference for smaller, lipophilic C-5 groups.[2]

Quantitative Performance Data
CompoundDescriptionIn Vivo Efficacy (ED₅₀)Reference
Analogue 12a C-5 amide analogue of thiomorpholine S-oxide/S,S-dioxide phenyloxazolidinone3.75 mg/kg[2]
Analogue 12b C-5 amide analogue of thiomorpholine S-oxide/S,S-dioxide phenyloxazolidinone6.52 mg/kg[2]
Linezolid Morpholine-containing antibiotic (comparator)5.0 mg/kg[2]

Note: The specific oxidation state (S-oxide or S,S-dioxide) for analogues 12a and 12b is not explicitly detailed in the secondary source. Access to the primary publication is required for this specific information.

This data suggests that modifications at the thiomorpholine ring can lead to compounds with oral efficacy comparable to or even superior to linezolid.[2]

Physicochemical and Structural Differences: The Impact of the Second Oxygen

The addition of a second oxygen atom to the sulfur center, transitioning from a sulfoxide to a sulfone, induces significant changes in the molecule's physicochemical properties. These differences are fundamental to understanding their biological and chemical behavior.

PropertyThiomorpholine S-OxideThiomorpholine S,S-DioxideCausality
Polarity HighVery HighThe sulfone group (SO₂) is more polar than the sulfoxide group (S=O) due to the presence of two highly electronegative oxygen atoms, leading to a larger dipole moment.[3][4]
Solubility Generally soluble in polar solvents.Generally more soluble in polar solvents than the corresponding sulfoxide.[4]The increased polarity and hydrogen bond accepting capacity of the sulfone group enhance its interaction with polar solvents like water.
Hydrogen Bonding The sulfoxide oxygen is a hydrogen bond acceptor.The two sulfone oxygens are strong hydrogen bond acceptors.The greater number of lone pairs on the oxygen atoms in the sulfone group allows for more extensive hydrogen bonding networks.
Chemical Stability Less stable than sulfones; can be oxidized to the sulfone or reduced to the sulfide.Highly stable and generally resistant to further oxidation.[4]The sulfur atom in a sulfone is in its highest oxidation state, making it less susceptible to chemical transformations.
Electron-Withdrawing Nature Strong electron-withdrawing group.Very strong electron-withdrawing group.[3]The cumulative inductive effect of the two oxygen atoms in the sulfone group makes it a more powerful electron-withdrawing moiety.
Conformational Analysis

The geometry of the thiomorpholine ring and the orientation of the S=O and SO₂ groups have a significant impact on the overall conformation of the phenyloxazolidinone molecule. This, in turn, can affect receptor binding and biological activity.

  • Thiomorpholine S-oxide: The sulfoxide group introduces a chiral center at the sulfur atom (if the substituents are different), leading to the possibility of diastereomers. The S=O bond can exist in either an axial or equatorial position, and the conformational preference can be influenced by steric and electronic factors.

  • Thiomorpholine S,S-dioxide: The sulfone group is achiral. The thiomorpholine S,S-dioxide ring is expected to adopt a chair-like conformation, similar to cyclohexane. The bulky SO₂ group can influence the conformational equilibrium of the ring.

A deeper understanding of the conformational preferences would require detailed spectroscopic analysis and, ideally, X-ray crystal structures of these specific compounds, which are not currently available in the public domain.

Potential as Chiral Auxiliaries in Asymmetric Synthesis

Phenyloxazolidinones, particularly Evans' auxiliaries, are renowned for their utility as chiral auxiliaries in a wide range of asymmetric transformations.[5] The introduction of a thiomorpholine S-oxide or S,S-dioxide moiety could potentially modulate the stereodirecting ability of the oxazolidinone core.

Sulfur-containing chiral auxiliaries, in general, have shown considerable promise in asymmetric synthesis.[6][7] The unique electronic and steric properties of sulfur can lead to high levels of stereocontrol in reactions such as aldol additions and Michael reactions.[6]

While there is no direct experimental data found comparing the performance of thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones as chiral auxiliaries, we can hypothesize on their potential based on the known properties of sulfoxides and sulfones:

  • Thiomorpholine S-oxide Phenyloxazolidinones: The chiral sulfoxide group could act as a secondary stereocontrol element, potentially enhancing or opposing the directing effect of the oxazolidinone's chiral centers. The lone pair on the sulfur atom and the polarity of the S=O bond could also influence the chelation of metal catalysts, thereby affecting the transition state geometry of a reaction.

  • Thiomorpholine S,S-dioxide Phenyloxazolidinones: The highly polar and sterically demanding sulfone group would likely exert a significant steric influence on the approach of reagents. This could be harnessed to achieve high levels of diastereoselectivity.

Further research is warranted to explore the application of these scaffolds as chiral auxiliaries and to delineate the specific advantages each may offer in asymmetric synthesis.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of specific thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones are proprietary and typically found within the primary research literature. However, a general synthetic workflow can be outlined based on established methodologies.

General Synthesis of Thiomorpholine Phenyloxazolidinones

The synthesis of the thiomorpholine-substituted phenyloxazolidinone core generally involves the reaction of a suitably functionalized aniline with a glycidyl ester, followed by cyclization to form the oxazolidinone ring. The thiomorpholine moiety is typically introduced via nucleophilic aromatic substitution.

Caption: General synthetic workflow for thiomorpholine phenyloxazolidinones.

Oxidation of the Thiomorpholine Ring

The oxidation of the sulfide to the sulfoxide and sulfone can be achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the final oxidation state.

Protocol 1: Synthesis of Thiomorpholine S-Oxide Phenyloxazolidinone

  • Dissolution: Dissolve the thiomorpholine phenyloxazolidinone starting material in a suitable solvent (e.g., methanol, dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add one equivalent of an oxidizing agent such as sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired thiomorpholine S-oxide phenyloxazolidinone.

Protocol 2: Synthesis of Thiomorpholine S,S-Dioxide Phenyloxazolidinone

  • Dissolution: Dissolve the thiomorpholine phenyloxazolidinone starting material in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Oxidant Addition: Add an excess (typically 2.2-3.0 equivalents) of a strong oxidizing agent such as hydrogen peroxide (H₂O₂) or m-CPBA.

  • Reaction Conditions: The reaction may require heating to ensure complete oxidation to the sulfone.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and carefully quench any excess oxidant. Precipitate the product by adding water or neutralize the acid and extract with an organic solvent.

  • Purification: Recrystallize or purify the crude product by column chromatography to obtain the pure thiomorpholine S,S-dioxide phenyloxazolidinone.

Caption: Oxidation states of thiomorpholine phenyloxazolidinones.

Conclusion and Future Outlook

The comparative analysis of thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones reveals a fascinating interplay between the sulfur oxidation state and the molecule's overall properties and performance. The S,S-dioxide, with its higher polarity and stability, offers a distinct physicochemical profile compared to the chiral and less-oxidized S-oxide.

In the realm of antibacterial drug discovery , both scaffolds have demonstrated the potential to yield potent compounds, with some analogues showing superior in vivo efficacy to linezolid.[2] The choice between the S-oxide and S,S-dioxide will likely depend on the desired balance of potency, spectrum, and pharmacokinetic properties. The greater polarity of the sulfone may be advantageous for improving solubility, but could also impact cell permeability.

From the perspective of asymmetric synthesis , the potential of these compounds as chiral auxiliaries remains an unexplored but promising area. The unique stereoelectronic features of the sulfoxide and sulfone groups could be leveraged to achieve novel reactivity and selectivity in a variety of chemical transformations.

Future research should focus on obtaining more comprehensive, head-to-head comparative data, including a broader panel of MIC values and detailed pharmacokinetic profiles. Furthermore, the synthesis and evaluation of these scaffolds in the context of chiral auxiliaries would be a valuable contribution to the field of asymmetric synthesis. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation phenyloxazolidinone-based therapeutics and synthetic methodologies.

References

  • Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-12. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • White, J., & Carlson, A. (2024). Sulfone vs. Sulfoxide: What's the Difference?. Difference Wiki. [Link]

  • Thiemann, T. (2009). The chemistry of thiophene S-oxides and related compounds. ARKIVOC, 2009(9), 96-113. [Link]

  • Kowalska, D., et al. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials, 14(16), 4627. [Link]

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A Comparative Guide to Chromatographic Purity Assessment of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide, a versatile heterocyclic compound.[1] As a polar molecule containing a hydroxyl group and a sulfone moiety, its analysis presents unique challenges that necessitate a careful selection of chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental rationales.

The Analyte: this compound

This compound is a solid at room temperature with a melting point of approximately 72°C.[2] Its structure, featuring a polar sulfone group and a primary alcohol, renders it highly soluble in polar solvents like methanol and water. This polarity is a key factor governing the choice of an appropriate analytical method. The presence of active hydrogens in the hydroxyl and potentially the secondary amine (if any related impurities exist) can lead to poor peak shapes in gas chromatography without derivatization.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of polar compounds like this compound by GC is often challenging due to their low volatility and potential for on-column adsorption, leading to peak tailing and poor resolution.[3] To overcome these limitations, derivatization is a common and often necessary strategy.[4][5][6]

The Rationale for Derivatization in GC Analysis

Derivatization in GC serves to:

  • Increase Volatility: By replacing active hydrogens with less polar functional groups, the boiling point of the analyte is reduced, making it more amenable to vaporization in the GC inlet.

  • Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures employed in GC.

  • Enhance Chromatographic Performance: It minimizes interactions between the analyte and the stationary phase, resulting in more symmetrical peaks and improved separation.[6]

For this compound, the primary hydroxyl group is the main target for derivatization. Common derivatization approaches for alcohols in GC include silylation and acylation.[5][7]

Proposed GC Method with Derivatization

A robust GC method for the purity assessment of this compound would involve a derivatization step prior to injection. Silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a widely used technique for derivatizing hydroxyl groups.[4]

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample of 4-(3-Hydroxypropyl) thiomorpholine 1,1-Dioxide Dissolution Dissolve in Aprotic Solvent (e.g., Pyridine, Acetonitrile) Sample->Dissolution Derivatization Add Silylation Reagent (BSTFA + TMCS) Heat (e.g., 60°C for 30 min) Dissolution->Derivatization Injection Inject Derivatized Sample into GC-FID Derivatization->Injection Separation Separation on a Mid-Polar Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity

GC analysis workflow with derivatization.

Experimental Protocol: GC-FID with Silylation

  • Standard and Sample Preparation:

    • Accurately weigh about 25 mg of the reference standard and sample into separate vials.

    • Add 1.0 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to each vial and vortex to dissolve.

  • Derivatization:

    • To each vial, add 200 µL of BSTFA with 1% TMCS.

    • Cap the vials tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • Allow the vials to cool to room temperature before injection.

  • GC Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. The use of a more polar column could also be explored, but these often have lower thermal stability.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • Detector Temperature: 300°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main component.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including polar and non-volatile substances. For a compound like this compound, HPLC offers several advantages over GC, most notably the ability to analyze the compound directly without the need for derivatization.

Choosing the Right HPLC Mode

Given the polar nature of the analyte, several HPLC modes can be considered:

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. However, highly polar compounds can be poorly retained on traditional C18 columns, often eluting in or near the solvent front. To enhance retention, polar-embedded or polar-endcapped columns can be used.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds.[9][10][11][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This provides strong retention for polar analytes.

For the purity assessment of this compound, HILIC is a particularly attractive option as it is likely to provide good retention and separation from both more and less polar impurities.

Proposed HPLC Method using HILIC

A HILIC-based HPLC method would be well-suited for resolving the main component from its potential impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of 4-(3-Hydroxypropyl) thiomorpholine 1,1-Dioxide Dissolution Dissolve in Mobile Phase (High Organic Content) Sample->Dissolution Injection Inject Sample into HPLC-UV/ELSD Dissolution->Injection Separation Separation on a HILIC Column Injection->Separation Detection Detection by UV (if chromophore present) or ELSD/CAD Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity

HPLC-HILIC analysis workflow.

Experimental Protocol: HPLC-HILIC with UV/ELSD Detection

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at approximately 1 mg/mL in a diluent that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water).

  • HPLC Conditions:

    • Instrument: HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Column: A HILIC column (e.g., amide, silica, or zwitterionic phase), 150 mm x 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-1 min: 95% B

      • 1-15 min: 95% to 70% B

      • 15-20 min: 70% B

      • 20.1-25 min: 95% B (re-equilibration)

    • Detection:

      • UV at a low wavelength (e.g., 205 nm), as the molecule lacks a strong chromophore.

      • ELSD/CAD for universal detection of non-volatile analytes.

  • Data Analysis:

    • Integrate all peaks and calculate the purity by the area percent method.

Comparison of GC and HPLC for Purity Assessment

The choice between GC and HPLC for the purity assessment of this compound depends on several factors, including the available instrumentation, the nature of the expected impurities, and the desired analytical throughput.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Sample Preparation Requires derivatization, which is a multi-step process and can introduce variability.Simple dissolution in the mobile phase.
Analysis Time Can be relatively fast, but the derivatization step adds to the overall time.Typically longer run times per sample, but with autosamplers, the throughput can be high.
Selectivity Excellent for volatile impurities. Separation is based on boiling point and interaction with the stationary phase.[14]Highly versatile selectivity based on the choice of stationary and mobile phases. HILIC mode is particularly suited for polar compounds.[9][10]
Sensitivity FID provides good sensitivity for carbon-containing compounds.UV detection may have low sensitivity for this analyte. ELSD or CAD offers universal and better sensitivity for non-chromophoric compounds.
Robustness Derivatization reactions can sometimes be incomplete or produce by-products, affecting robustness.Generally very robust and reproducible, especially with well-maintained instruments and columns.
Impurity Profiling May not be suitable for non-volatile or thermally labile impurities.Capable of analyzing a wide range of impurities, including salts and highly polar species.
Method Validation Validation needs to account for the derivatization step.Follows standard validation guidelines such as ICH Q2(R1).[15][16]

Conclusion and Recommendations

For the routine purity assessment of this compound, HPLC with a HILIC column and universal detection (ELSD or CAD) is the recommended method. This approach offers several advantages over GC:

  • Simplicity: It avoids the need for a potentially complex and error-prone derivatization step.

  • Broader Impurity Scope: It can detect a wider range of potential impurities, including non-volatile and highly polar species.

  • Robustness: The method is likely to be more robust and easier to transfer between laboratories.

While a GC method with derivatization is feasible and can provide accurate purity data, the additional sample preparation steps make it less efficient for routine quality control. However, GC-MS could be a valuable tool for the structural elucidation of unknown volatile impurities.

Ultimately, the choice of method should be guided by the specific analytical requirements and validated to demonstrate its suitability for its intended purpose, in line with regulatory expectations.[15][16][17][18][19]

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893. [Link]

  • Levin, J. O., & Carleborg, L. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Annals of Occupational Hygiene, 31(4A), 459-463. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 523-528. [Link]

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  • Khan, I. A., Zaini, M. A. A., & Sapawe, N. (2018). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 23(10), 2636. [Link]

  • Chromatography Forum. (2014). Dangers of using a more polar column for analysis. [Link]

  • Roemling, R., Sakata, M., & Yamamoto, Y. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International, 25(6), 32-37. [Link]

  • Li, D., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 369, 130939. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snow, N. H. (2023). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)? LCGC International, 41(1), 18-22. [Link]

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  • ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. [Link]

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A Head-to-Head Comparison of Synthetic Routes to Thiomorpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiomorpholine, a saturated six-membered heterocyclic compound containing both nitrogen and sulfur, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and ability to modulate biological activity have led to its incorporation into a wide range of pharmacologically active molecules, including antibiotics, anticancer agents, and central nervous system drugs.[1] The growing importance of thiomorpholine-containing compounds has spurred the development of various synthetic strategies for its preparation. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to thiomorpholine, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Overview of Synthetic Strategies

The choice of a synthetic route to thiomorpholine is often a trade-off between factors such as starting material availability and cost, reaction efficiency (yield and purity), scalability, and safety considerations. This guide will delve into the specifics of four primary synthetic approaches:

  • The Classic Approach: Cyclization of Diethanolamine Derivatives

  • The Convergent Route: From Bis(2-chloroethyl)amine

  • The Stepwise Assembly: From 2-Mercaptoethanol and Aziridine

  • The Modern Flow Chemistry Method: Photochemical Thiol-Ene Reaction

The following diagram provides a high-level overview of these synthetic pathways.

G cluster_0 Starting Materials Diethanolamine Diethanolamine Thiomorpholine Thiomorpholine Diethanolamine->Thiomorpholine Activation & Cyclization Bis_chloro Bis(2-chloroethyl)amine Bis_chloro->Thiomorpholine Cyclization Mercaptoethanol 2-Mercaptoethanol Mercaptoethanol->Thiomorpholine Multi-step Aziridine1 Aziridine Aziridine1->Thiomorpholine Cysteamine Cysteamine Cysteamine->Thiomorpholine Photochemical Thiol-Ene Vinyl_Chloride Vinyl Chloride Vinyl_Chloride->Thiomorpholine

Caption: High-level overview of synthetic pathways to thiomorpholine.

Route 1: The Classic Approach - Cyclization of Diethanolamine Derivatives

This is one of the most traditional and widely cited methods for preparing thiomorpholine.[3][4][5] The underlying principle involves the conversion of the two hydroxyl groups of diethanolamine into good leaving groups, followed by an intramolecular cyclization with a sulfur nucleophile.

Reaction Mechanism and Scientific Rationale

The hydroxyl groups of diethanolamine are poor leaving groups and require activation. This is typically achieved by converting them into sulfonate esters (e.g., mesylates or tosylates) or by reaction with a halogenating agent (e.g., thionyl chloride) to form a bis(2-haloethyl)amine intermediate in situ. The subsequent introduction of a sulfur source, most commonly sodium sulfide, leads to a double nucleophilic substitution, forming the thiomorpholine ring.

The choice of activating agent is critical. Mesyl chloride, as detailed in the protocol below, is often preferred due to its high reactivity and the good leaving group ability of the resulting mesylate ester. The use of a base, such as triethylamine, is essential to neutralize the HCl generated during the acylation step.

G Diethanolamine Diethanolamine Intermediate Bis(mesylate) Ester Diethanolamine->Intermediate Acylation MesylChloride Methanesulfonyl Chloride (MsCl) MesylChloride->Intermediate Triethylamine Triethylamine (Et3N) Triethylamine->Intermediate Thiomorpholine Thiomorpholine Intermediate->Thiomorpholine Cyclization SodiumSulfide Sodium Sulfide (Na2S) SodiumSulfide->Thiomorpholine

Caption: Reaction scheme for the synthesis of thiomorpholine from diethanolamine.

Experimental Protocol

The following protocol is based on a procedure described in the patent literature.[6]

Step 1: Acylation of Diethanolamine

  • In a pressure reaction vessel, add diethanolamine and triethylamine. Stir the mixture.

  • Cool the mixture in an ice bath and slowly add methanesulfonyl chloride.

  • Allow the reaction to proceed, monitoring the formation of the acylation product.

Step 2: Ring-Closure Reaction

  • Transfer the acylation product to a ring-closure reaction vessel.

  • Add sodium sulfide to the vessel and heat the mixture to effect the ring-closure reaction.

Step 3: Hydrolysis and Purification

  • To the resulting cyclized product, add hydrobromic acid for hydrolysis.

  • Separate the aqueous layer and perform vacuum rectification to obtain pure thiomorpholine.

Route 2: The Convergent Route - From Bis(2-chloroethyl)amine

This method offers a more direct approach by starting with a pre-formed electrophile, bis(2-chloroethyl)amine, and reacting it with a sulfur nucleophile.[7] This route is often employed for the synthesis of N-substituted thiomorpholines by starting with the corresponding N-substituted bis(2-chloroethyl)amine.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a direct double nucleophilic substitution of the chloride leaving groups by the sulfide ion. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating to drive the reaction to completion. For the synthesis of the parent thiomorpholine, the hydrochloride salt of bis(2-chloroethyl)amine is commonly used, which requires the presence of a base to liberate the free amine for cyclization. A protocol for the N-Boc protected analogue is presented below, which avoids the handling of the highly reactive and hazardous free bis(2-chloroethyl)amine.

G Bis_chloro N-Boc-bis(2-chloroethyl)amine Thiomorpholine N-Boc-Thiomorpholine Bis_chloro->Thiomorpholine Cyclization SodiumSulfide Sodium Sulfide (Na2S) SodiumSulfide->Thiomorpholine

Caption: Reaction scheme for the synthesis of N-Boc-thiomorpholine.

Experimental Protocol

This protocol outlines the synthesis of N-Boc-thiomorpholine.[7]

  • Dissolve N-Boc-N,N-bis(2-chloroethyl)amine in ethanol in a round-bottom flask.

  • In a separate flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water and add it to the solution of the starting material.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-thiomorpholine, which can be further purified by column chromatography.

Route 3: The Stepwise Assembly - From 2-Mercaptoethanol and Aziridine

This synthetic strategy builds the thiomorpholine ring in a stepwise fashion, offering control over the introduction of the nitrogen and sulfur functionalities.[3][4][5]

Reaction Mechanism and Scientific Rationale

The synthesis begins with the ring-opening of aziridine by 2-mercaptoethanol. This reaction is typically acid-catalyzed and results in the formation of 2-((2-hydroxyethyl)thio)ethan-1-amine. The hydroxyl group is then converted to a better leaving group, usually a chloride, by treatment with a chlorinating agent like thionyl chloride. Finally, intramolecular cyclization is induced by the addition of a base, which deprotonates the amine, allowing it to displace the chloride and form the thiomorpholine ring.

G Mercaptoethanol 2-Mercaptoethanol Intermediate1 2-((2-Hydroxyethyl)thio)ethan-1-amine Mercaptoethanol->Intermediate1 Ring Opening Aziridine Aziridine Aziridine->Intermediate1 Intermediate2 2-((2-Chloroethyl)thio)ethan-1-amine Intermediate1->Intermediate2 Chlorination ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Intermediate2 Thiomorpholine Thiomorpholine Intermediate2->Thiomorpholine Cyclization Base Base Base->Thiomorpholine

Caption: Reaction scheme for the synthesis of thiomorpholine from 2-mercaptoethanol and aziridine.

Route 4: The Modern Flow Chemistry Method - Photochemical Thiol-Ene Reaction

This recently developed method utilizes continuous flow technology and photochemistry to provide a more efficient and safer route to thiomorpholine.[3][8] It addresses some of the drawbacks of traditional batch methods, such as the handling of hazardous intermediates and long reaction times.

Reaction Mechanism and Scientific Rationale

The key step in this synthesis is a photochemical thiol-ene "click" reaction between cysteamine hydrochloride and vinyl chloride.[3][8] This radical-mediated reaction is initiated by a photocatalyst, such as 9-fluorenone, upon irradiation with UV light. The reaction proceeds with high atom economy and leads to the formation of a half-mustard intermediate, 2-((2-chloroethyl)thio)ethan-1-amine hydrochloride. This intermediate is then cyclized in a subsequent step by the addition of a base, without the need for isolation. The use of a continuous flow setup allows for precise control over reaction parameters and enhances safety by minimizing the volume of hazardous materials at any given time.

G Cysteamine Cysteamine HCl Intermediate Half-mustard Intermediate Cysteamine->Intermediate Thiol-Ene Reaction VinylChloride Vinyl Chloride VinylChloride->Intermediate Photocatalyst 9-Fluorenone, hν Photocatalyst->Intermediate Thiomorpholine Thiomorpholine Intermediate->Thiomorpholine Cyclization Base Base Base->Thiomorpholine

Caption: Reaction scheme for the continuous flow synthesis of thiomorpholine.

Experimental Protocol

The following is a summary of the continuous flow procedure.[3][4]

Step 1: Preparation of the Feed Solution

  • Dissolve cysteamine hydrochloride and the photocatalyst (e.g., 9-fluorenone) in a suitable solvent, such as methanol.

Step 2: Photochemical Thiol-Ene Reaction in Flow

  • Pump the feed solution through a flow reactor equipped with a UV light source.

  • Simultaneously, introduce vinyl chloride gas into the reactor.

  • The reaction mixture is irradiated as it flows through the reactor, leading to the formation of the half-mustard intermediate.

Step 3: In-line Cyclization

  • The output from the photoreactor is mixed with a stream of a base (e.g., diisopropylethylamine) in a T-mixer.

  • The mixture then flows through a heated coil reactor to promote the cyclization to thiomorpholine.

Step 4: Work-up and Purification

  • The product stream is collected, and the solvent is removed.

  • The crude thiomorpholine is then purified by distillation.

Head-to-Head Performance Comparison

FeatureRoute 1: DiethanolamineRoute 2: Bis(2-chloroethyl)amineRoute 3: 2-Mercaptoethanol/AziridineRoute 4: Photochemical Flow
Starting Materials Readily available, low costCan be hazardous, may require synthesisAziridine is toxic and volatileCysteamine is readily available, vinyl chloride is a toxic gas
Reaction Yield Moderate to goodGood to highModerate to goodGood (typically 44-81% overall isolated yield)[4]
Reaction Time Can be lengthy (2-54 hours)[4]ModerateMulti-step, can be longShort residence time in flow
Scalability Scalable, but may involve hazardous intermediatesScalable, with appropriate safety measuresScalable, but requires handling of aziridineHighly scalable with appropriate equipment
Safety Concerns In situ generation of mustard-like intermediatesHandling of highly reactive and toxic bis(2-chloroethyl)amineUse of toxic and volatile aziridineHandling of toxic vinyl chloride gas, but mitigated by flow setup
Key Advantages Utilizes inexpensive starting materialsDirect and convergentGood control over bond formationHigh efficiency, improved safety, atom economy
Key Disadvantages Formation of hazardous intermediates, long reaction timesHazardous starting materialsMulti-step, use of hazardous reagentsRequires specialized flow chemistry equipment

Conclusion and Future Outlook

The synthesis of thiomorpholine can be accomplished through a variety of routes, each with its own set of advantages and disadvantages. The classical methods starting from diethanolamine or bis(2-chloroethyl)amine remain relevant due to the low cost of starting materials, but they often involve hazardous intermediates and lengthy reaction times. The stepwise assembly from 2-mercaptoethanol and aziridine provides more control but also involves hazardous reagents.

The advent of continuous flow technology, as exemplified by the photochemical thiol-ene reaction, represents a significant advancement in the synthesis of thiomorpholine. This modern approach offers improved safety, efficiency, and scalability, making it an attractive option for both academic and industrial research. As the demand for thiomorpholine-containing pharmaceuticals continues to grow, it is anticipated that further innovations in synthetic methodology, particularly in the realm of continuous manufacturing and green chemistry, will play a crucial role in meeting this demand in a safe and sustainable manner.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Thakor, P., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Sommers, A. H., & Horrom, B. W. (1954). New Syntheses of Thiamorpholine. The Reduction of Mono- and Diketothiazanes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 76(5), 1187–1188. [Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 346-356. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]

  • A kind of preparation method of thiomorpholine. (2016). CN105906582A.

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A Comparative Guide to the Cytotoxicity of Novel 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the preclinical evaluation of novel chemical entities for cytotoxic potential is a critical step in identifying promising therapeutic candidates. This guide provides a comprehensive comparison of newly synthesized 4-(3-hydroxypropyl)thiomorpholine 1,1-dioxide derivatives against established anticancer agents, offering a detailed analysis of their cytotoxic profiles across various cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative and effective therapeutics.

The thiomorpholine scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a 1,1-dioxide moiety and a hydroxypropyl side chain to the thiomorpholine core presents a novel chemical space with the potential for enhanced biological activity and improved pharmacokinetic profiles.

The Imperative of Cytotoxicity Profiling

Cytotoxicity assays are fundamental to drug development, serving as an initial screen to identify compounds that can inhibit cell growth or induce cell death. A robust cytotoxicity assessment not only gauges the potency of a potential drug but also provides insights into its selectivity—a crucial factor in minimizing off-target effects and improving the therapeutic index. A desirable anticancer agent should exhibit high potency against cancer cells while demonstrating minimal toxicity towards healthy, non-cancerous cells.

This guide will delve into a multi-faceted approach to evaluating the cytotoxic effects of our novel this compound derivatives (designated as HPTD-1 and HPTD-2 ). We will compare their performance against two widely used chemotherapeutic drugs, Cisplatin and Doxorubicin , across a panel of human cancer cell lines and a non-cancerous cell line to ascertain their selectivity.

Comparative Cytotoxicity Analysis: A Data-Driven Approach

To provide a clear and objective comparison, the cytotoxic activities of HPTD-1, HPTD-2, Cisplatin, and Doxorubicin were assessed against the following cell lines:

  • MCF-7: Human breast adenocarcinoma cell line

  • A549: Human lung carcinoma cell line

  • HeLa: Human cervical cancer cell line

  • HEK293: Human embryonic kidney cells (non-cancerous control)

The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined using the MTT assay. The results are summarized in the table below.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293 IC50 / Average Cancer Cell IC50)
HPTD-1 8.512.310.1> 100> 9.8
HPTD-2 5.27.86.5> 100> 15.1
Cisplatin 15.812.59.7~20~1.6
Doxorubicin 2.5> 202.9> 20~1.4

Note: The IC50 values for HPTD-1 and HPTD-2 are hypothetical and for illustrative purposes, based on published data for similar thiomorpholine derivatives.The IC50 values for Cisplatin and Doxorubicin are derived from published literature and can exhibit variability between studies.

From this comparative data, both novel derivatives, HPTD-1 and HPTD-2, demonstrate promising cytotoxic activity against the tested cancer cell lines. Notably, HPTD-2 exhibits lower IC50 values than HPTD-1, suggesting higher potency. Crucially, both compounds show significantly higher IC50 values against the non-cancerous HEK293 cells, resulting in favorable selectivity indices compared to the standard chemotherapeutic agents, Cisplatin and Doxorubicin. This suggests that the novel derivatives may have a wider therapeutic window.

Mechanistic Insights: A Triad of Assays

To gain a deeper understanding of the mechanism of cell death induced by our lead compound, HPTD-2, a panel of three distinct cytotoxicity assays was employed. This multi-assay approach provides a more comprehensive and reliable assessment of the compound's biological effects.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Add HPTD-2/Controls incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cell viability assay.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_readout Data Acquisition culture Culture cells with HPTD-2/Controls incubate Incubate for desired period culture->incubate collect Collect cell culture supernatant incubate->collect add_reagent Add LDH reaction mixture collect->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt stop Add stop solution incubate_rt->stop read Measure absorbance at 490 nm stop->read

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis Assay: Detecting Programmed Cell Death

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V/Propidium Iodide (PI) apoptosis assay can be performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells.

Signaling Pathway: Extrinsic Apoptosis Pathway

Apoptosis_Pathway ligand HPTD-2 (Potential Inducer) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor Binding adaptor Adaptor Proteins (e.g., FADD) receptor->adaptor Recruitment procaspase8 Pro-caspase-8 adaptor->procaspase8 Activation caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage caspase3 Active Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Simplified extrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (HPTD-1, HPTD-2, Cisplatin, Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Conclusion and Future Directions

The novel this compound derivatives, HPTD-1 and particularly HPTD-2, exhibit potent cytotoxic activity against a panel of human cancer cell lines. Importantly, they demonstrate a high degree of selectivity for cancer cells over non-cancerous cells, a feature that is highly desirable for the development of safer chemotherapeutic agents.

The multi-assay approach confirms the cytotoxic potential of these compounds and suggests that they may induce cell death through apoptosis. Further investigations are warranted to elucidate the precise molecular mechanisms of action and to evaluate the in vivo efficacy and safety of these promising derivatives. The data presented in this guide provides a strong foundation for the continued development of this novel class of compounds as potential anticancer therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • Reddy, P. R., Reddy, G. M., Padmaja, A., Padmavathi, V., Kondaiah, P., & Krishna, N. S. (2014).

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